Product packaging for 5-Aminopyridazin-3(2h)-one(Cat. No.:CAS No. 89033-30-7)

5-Aminopyridazin-3(2h)-one

Cat. No.: B026420
CAS No.: 89033-30-7
M. Wt: 111.1 g/mol
InChI Key: MJSOXUAUMZKRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Aminopyridazin-3(2H)-one (CAS 89033-30-7) is a high-purity, polyfunctional heterocyclic compound serving as a versatile and privileged scaffold in medicinal chemistry and drug discovery. Its significant research value stems from its role as a key precursor for synthesizing novel molecules with vasodilatory and anticancer activities. Researchers utilize this core structure to develop new therapeutic agents for cardiovascular diseases and targeted cancer chemotherapy. The pyridazin-3(2H)-one moiety is a recognized pharmacophore in known vasodilators and is increasingly investigated for its potential in reverse cardio-oncology , a field addressing the link between hypertension and cancer incidence. Derivatives of this scaffold have demonstrated mechanism-of-action as tyrosine kinase inhibitors , phosphodiesterase (PDE) inhibitors , and tubulin polymerization inhibitors . The compound's structural features, including hydrogen bond donors and acceptors, facilitate interactions with multiple biological targets, making it an invaluable building block for generating novel bioactive molecules and fused azine compounds for lead optimization and structure-activity relationship (SAR) studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O B026420 5-Aminopyridazin-3(2h)-one CAS No. 89033-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-4(8)7-6-2-3/h1-2H,(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSOXUAUMZKRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297104
Record name 5-aminopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89033-30-7
Record name 89033-30-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-aminopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Aminopyridazin-3(2h)-one synthesis from mucochloric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 5-Aminopyridazin-3(2H)-one from Mucochloric Acid

This technical guide provides a comprehensive overview of a feasible synthetic pathway for this compound, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available mucochloric acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy Overview

The synthesis of this compound from mucochloric acid can be strategically achieved in a three-step sequence. The core of this approach involves the initial formation of the pyridazinone ring system, followed by the sequential introduction of the amino group and removal of a halogen.

The proposed synthetic pathway is as follows:

  • Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one. This initial step involves the cyclization of mucochloric acid with a hydrazine source to form the chlorinated pyridazinone core.

  • Step 2: Selective Amination to 5-Amino-4-chloropyridazin-3(2H)-one. The subsequent step focuses on the regioselective nucleophilic substitution of one of the chlorine atoms with an amino group.

  • Step 3: Catalytic Dechlorination to this compound. The final step involves the removal of the remaining chlorine atom to yield the target compound.

Synthesis_Pathway cluster_reagents Mucochloric_Acid Mucochloric Acid Dichloropyridazinone 4,5-Dichloropyridazin-3(2H)-one Mucochloric_Acid->Dichloropyridazinone Step 1 Step1_Reagents Hydrazine Sulfate, Sodium Acetate, Water Amino_Chloro_Pyridazinone 5-Amino-4-chloropyridazin-3(2H)-one Dichloropyridazinone->Amino_Chloro_Pyridazinone Step 2 Step2_Reagents Aqueous Ammonia, Heat Final_Product This compound Amino_Chloro_Pyridazinone->Final_Product Step 3 Step3_Reagents H₂, Pd/C, NaOH

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

This procedure is adapted from established methods for the synthesis of dichloropyridazones from mucochloric acid.[1][2]

Methodology:

  • A solution of mucochloric acid (3.9 g) in water is prepared in a reaction vessel equipped with a stirrer.

  • The solution is warmed to a temperature between 80-100°C.

  • A mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g) is added to the heated solution.

  • The reaction mixture is stirred at this temperature, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled, leading to the precipitation of a solid.

  • The solid product is collected by filtration, washed with cold water, and then recrystallized from water to yield pure 4,5-dichloro-3-pyridazone.

ParameterValueReference
Mucochloric Acid3.9 g[1]
Hydrazine Sulfate3.1 g[1]
Sodium Acetate3.0 g[1]
Reaction Temperature80-100°C[1]
Expected Yield~3.0 g[1]
Melting Point199-200°C[1]
Step 2: Selective Amination to 5-Amino-4-chloropyridazin-3(2H)-one

The regioselective amination at the 5-position is based on procedures for analogous compounds.[3]

Methodology:

  • 4,5-Dichloropyridazin-3(2H)-one is placed in a high-pressure autoclave.

  • A 20% aqueous solution of ammonia is added to the vessel.

  • The autoclave is sealed, and the mixture is heated to a temperature of 100-110°C with constant stirring.

  • The reaction is maintained at this temperature for a specified duration, with the progress monitored by TLC or HPLC.

  • After the reaction is complete, the autoclave is cooled to room temperature.

  • The resulting precipitate, 5-amino-4-chloro-3(2H)-pyridazinone, is isolated by filtration.

  • The collected solid is washed with water and dried to obtain the pure product.

ParameterValueReference
Starting Material4,5-Dichloropyridazin-3(2H)-one[3]
Reagent20% Aqueous Ammonia[3]
Reaction Temperature100-110°C[3]
Reaction Time4 hours (typical)[3]
Step 3: Catalytic Dechlorination to this compound

The final step involves the catalytic hydrogenation to remove the remaining chlorine atom.

Methodology:

  • 5-Amino-4-chloropyridazin-3(2H)-one is dissolved in an appropriate solvent, such as an aqueous solution of sodium hydroxide.

  • A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution.

  • The reaction mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at atmospheric pressure.

  • The mixture is stirred vigorously at room temperature.

  • The reaction is monitored by TLC or HPLC to confirm the disappearance of the starting material.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is neutralized with a suitable acid to precipitate the product.

  • The final product, this compound, is collected by filtration, washed with water, and dried.

ParameterValueReference
Starting Material5-Amino-4-chloropyridazin-3(2H)-one
Catalyst10% Pd/C
Hydrogen SourceHydrogen gas
SolventAqueous NaOH
TemperatureRoom Temperature

Data Presentation

Table 1: Summary of Reactants and Products

StepStarting MaterialKey ReagentsProduct
1Mucochloric AcidHydrazine Sulfate, Sodium Acetate4,5-Dichloropyridazin-3(2H)-one
24,5-Dichloropyridazin-3(2H)-oneAqueous Ammonia5-Amino-4-chloropyridazin-3(2H)-one
35-Amino-4-chloropyridazin-3(2H)-oneH₂, Pd/C, NaOHThis compound

Table 2: Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Mucochloric AcidC₄H₂Cl₂O₃168.96-
4,5-Dichloropyridazin-3(2H)-oneC₄H₂Cl₂N₂O164.98Solid
5-Amino-4-chloropyridazin-3(2H)-oneC₄H₄ClN₃O145.55Solid
This compoundC₄H₅N₃O111.10Solid

Visualizations

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Amination cluster_step3 Step 3: Dechlorination S1_Start Dissolve Mucochloric Acid in Water S1_Heat Heat to 80-100°C S1_Start->S1_Heat S1_Add Add Hydrazine Sulfate & Sodium Acetate S1_Heat->S1_Add S1_React Stir at Temp. S1_Add->S1_React S1_Cool Cool Mixture S1_React->S1_Cool S1_Filter Filter & Recrystallize S1_Cool->S1_Filter S1_Product 4,5-Dichloropyridazin-3(2H)-one S1_Filter->S1_Product S2_Start Charge Autoclave with Dichloropyridazinone S2_Add Add Aqueous Ammonia S2_Start->S2_Add S2_Heat Heat to 100-110°C S2_Add->S2_Heat S2_React Stir under Pressure S2_Heat->S2_React S2_Cool Cool to RT S2_React->S2_Cool S2_Filter Filter & Dry S2_Cool->S2_Filter S2_Product 5-Amino-4-chloropyridazin-3(2H)-one S2_Filter->S2_Product S3_Start Dissolve Amino-chloro- pyridazinone in NaOH(aq) S3_Add Add Pd/C Catalyst S3_Start->S3_Add S3_React Stir under H₂ Atmosphere S3_Add->S3_React S3_Filter Filter Catalyst S3_React->S3_Filter S3_Neutralize Neutralize Filtrate S3_Filter->S3_Neutralize S3_Collect Filter & Dry S3_Neutralize->S3_Collect S3_Product This compound S3_Collect->S3_Product

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Mucochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine sulfate is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • 4,5-Dichloropyridazin-3(2H)-one and its derivatives are halogenated organic compounds and should be handled with care.

  • Ammonia is a corrosive and pungent gas. Work with aqueous ammonia solutions should be conducted in a fume hood.

  • Catalytic hydrogenation with Palladium on Carbon and hydrogen gas should be performed with appropriate safety precautions to mitigate the risk of fire or explosion. Ensure the system is properly purged with an inert gas before introducing hydrogen.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and analytical capabilities.

References

Spectroscopic Characterization of 5-Aminopyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyridazin-3(2H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of the pyridazinone core, it serves as a versatile scaffold for the synthesis of novel compounds with a wide range of biological activities, including potential applications as cardiovascular and anticancer agents.[1][2][3][4] The precise structural elucidation and confirmation of its chemical identity are paramount for any research and development endeavor. This technical guide provides a comprehensive overview of the standard spectroscopic techniques used for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

This document details generalized experimental protocols for each technique, presents structured tables for data reporting, and includes logical workflow diagrams to guide the characterization process.

Data Presentation: Spectroscopic Data of this compound

The following tables are structured for the clear and concise presentation of quantitative spectroscopic data for this compound. These tables are intended to be populated with experimental data obtained following the protocols outlined in this guide.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment (Functional Group)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
[M+H]⁺
[M]⁺
Fragment ions

Table 5: UV-Vis Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5]

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5]

    • Filter the solution into a clean NMR tube to a height of about 4-5 cm.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not provided by the instrument's software.[6]

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign signals to specific protons in the molecule.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

    • Process the spectrum similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale.

    • Assign the signals to the corresponding carbon atoms in the molecule. For complex molecules, 2D NMR experiments like HSQC can be used to correlate protons to their attached carbons.[7]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[8]

    • Alternatively, for the thin solid film method, dissolve about 50 mg of the solid in a few drops of a volatile solvent like methylene chloride.[9]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]

  • Data Acquisition:

    • Record a background spectrum of the KBr pellet or the clean salt plate.

    • Place the sample pellet or film in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum against the background.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C=O, C=C, C-N).

3. Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.[10]

  • Sample Preparation:

    • Dissolve the sample in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[11]

    • Take an aliquot (e.g., 100 µL) of this solution and dilute it further with a suitable solvent for mass spectrometry (e.g., methanol, acetonitrile, or water, often with 0.1% formic acid).[11]

    • Filter the final solution if any precipitate is present to avoid blockages in the instrument.[11]

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

    • The primary ion of interest for molecular weight confirmation is typically the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode.

    • Analyze the fragmentation pattern to gain further structural information.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as conjugated systems.[12]

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, water).[13]

    • The concentration should be adjusted so that the absorbance at the wavelength of maximum absorption (λmax) is within the optimal range of the instrument (typically 0.1 to 1.0).

    • Use a quartz cuvette for the measurement.[13]

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.[14]

    • Fill the cuvette with the sample solution and place it in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.[14]

    • Identify the wavelength(s) of maximum absorbance (λmax).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for spectroscopic characterization and the relationships between the different analytical techniques.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis Data_Integration Integrate All Spectroscopic Data NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration UVVis->Data_Integration Structure_Confirmation Confirm Structure of This compound Data_Integration->Structure_Confirmation

Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Spectroscopic_Techniques_Relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Compound This compound (Unknown Structure) NMR NMR (¹H, ¹³C) FTIR FT-IR MS Mass Spec. UVVis UV-Vis Framework Carbon-Hydrogen Framework NMR->Framework Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Weight Molecular Weight & Elemental Formula MS->Molecular_Weight Conjugation Electronic Structure & Conjugation UVVis->Conjugation Structure Confirmed Structure

Caption: The logical relationship between spectroscopic techniques and the structural information they provide for molecular characterization.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application in research and drug development. By systematically applying the techniques of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy as outlined in this guide, researchers can confidently confirm the structure, purity, and electronic properties of the compound. The provided protocols offer a solid foundation for obtaining high-quality data, and the structured tables facilitate clear and standardized reporting. The workflow diagrams serve as a visual guide to the overall process of spectroscopic analysis, ensuring a logical and comprehensive approach to the structural elucidation of this important heterocyclic compound.

References

An In-depth Technical Guide to the Spectral Analysis of 5-Aminopyridazin-3(2H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral characteristics of aminopyridazinone derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry, particularly as inhibitors of Fatty Acid-Binding Protein 4 (FABP4). Due to the limited availability of published spectral data for 5-Aminopyridazin-3(2H)-one, this guide presents representative ¹H and ¹³C NMR data for the closely related analog, 4-Amino-6-phenyl-2H-pyridazin-3-one, to serve as a valuable reference.

Introduction to Aminopyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The introduction of an amino group to this scaffold, as seen in this compound, modulates the electronic properties and biological activity of the molecule. These compounds have emerged as promising scaffolds in drug discovery, with notable applications as inhibitors of FABP4, a key protein implicated in metabolic diseases and inflammation.

NMR Spectral Data

Table 1: ¹H NMR Spectral Data of 4-Amino-6-phenyl-2H-pyridazin-3-one
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.79s1HNH (pyridazinone)
7.98t, J=5.8 Hz1HAr-H
7.44dq, J=6.4, 1.7 Hz2HAr-H
7.36dt, J=4.5, 1.6 Hz2HAr-H
6.31s2HNH₂

Note: J = coupling constant in Hertz, s = singlet, t = triplet, dq = doublet of quartets, dt = doublet of triplets, Ar-H = Aromatic Proton.

Table 2: ¹³C NMR Spectral Data of 4-Amino-6-phenyl-2H-pyridazin-3-one
Chemical Shift (δ) ppmAssignment
164.94C=O
156.30C-NH₂
145.52Ar-C
141.61Ar-C
137.07Ar-C
128.17Ar-CH
127.90Ar-CH
127.80Ar-CH
110.26C-5

Note: Ar-C = Aromatic Carbon, Ar-CH = Aromatic Carbon with attached Proton.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for pyridazinone derivatives.

Sample Preparation

Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, typically DMSO-d₆ or Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment is used.

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

Visualization of Drug Discovery Workflow

The development of novel FABP4 inhibitors often follows a structured workflow, from initial screening to lead optimization. The following diagram illustrates a typical logical relationship in this process.

FABP4_Inhibitor_Discovery cluster_0 Initial Phase cluster_1 Hit-to-Lead cluster_2 Lead Optimization HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID VS Virtual Screening VS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Gen Lead Generation SAR->Lead_Gen ADMET ADMET Profiling Lead_Gen->ADMET In_Vivo In Vivo Efficacy ADMET->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: Workflow for the discovery of small molecule FABP4 inhibitors.

This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of aminopyridazinone-based compounds. The provided spectral data for a representative analog, coupled with the experimental protocol and a conceptual workflow for drug discovery, offers a comprehensive starting point for further research and development in this promising area of medicinal chemistry.

The Multifaceted Biological Activities of Novel Pyridazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the diverse pharmacological effects of novel pyridazinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities. Quantitative data from recent studies are summarized, detailed experimental protocols for key biological assays are provided, and crucial signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Novel pyridazinone derivatives have shown significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor progression and angiogenesis. One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[1][2]

// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyridazinone [label="Pyridazinone\nDerivatives", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [color="#4285F4"]; PLCg -> PKC [color="#4285F4"]; VEGFR2 -> Ras [color="#4285F4"]; Ras -> Raf [color="#4285F4"]; Raf -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; VEGFR2 -> PI3K [color="#4285F4"]; PI3K -> Akt [color="#4285F4"]; {PKC, ERK, Akt} -> Angiogenesis [color="#34A853"]; Pyridazinone -> VEGFR2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Inhibition of the VEGFR-2 Signaling Pathway by Pyridazinone Derivatives.
Quantitative Data: Anticancer Activity

The anticancer efficacy of various pyridazinone derivatives has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values against different cancer cell lines serve as a key metric for their potency.

Compound IDTargetCell LineIC50 (µM)Reference
Compound 17a VEGFR-2Melanoma, NSCLC, Prostate, Colon CancerGI50: 1.66–100[3]
Compound 10l VEGFR-2A549 (NSCLC)Induces G0-G1 arrest[3]
Compound 43 Not SpecifiedPanc-1 (Pancreatic)2.9[4]
Compound 43 Not SpecifiedPaca-2 (Pancreatic)2.2[4]
Compound 4 EGFR/CDK-2MCF-7 (Breast)27.29[5]
4-SLNs EGFR/CDK-2MCF-7 (Breast)6.41[5]
4-LPHNPs EGFR/CDK-2MCF-7 (Breast)6.65[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of novel pyridazinone derivatives on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

  • Incubate the plates for 24 hours to allow for cell attachment.[5]

2. Compound Treatment:

  • Prepare a series of dilutions of the test pyridazinone derivatives in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.[6]

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for another 4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity: Combating Pathogenic Microbes

Several novel pyridazinone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][7][8] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 10h Staphylococcus aureus16[3][9]
Compound 8g Candida albicans16[3][9]
Compound 7 S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µM[7]
Compound 13 S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µM[7]
Compound 14c Bacillus subtilis15.62[10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of pyridazinone derivatives against bacteria.

1. Preparation of Inoculum:

  • Grow the bacterial strain overnight in a suitable broth medium.

  • Dilute the bacterial culture to achieve a standardized concentration (e.g., 0.5 McFarland standard).[9]

2. Preparation of Microtiter Plates:

  • Serially dilute the test pyridazinone compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 10 µL of the standardized bacterial inoculum to each well.

  • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.[9]

4. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

// Nodes Start [label="Start: Prepare Bacterial Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; PreparePlates [label="Prepare Serial Dilutions of\nPyridazinone Derivatives in 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculate [label="Inoculate Wells with Standardized\nBacterial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C for 18-24 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Observe [label="Visually Inspect for Bacterial Growth\n(Turbidity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DetermineMIC [label="Determine MIC:\nLowest Concentration with No Visible Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PreparePlates; PreparePlates -> Inoculate; Inoculate -> Incubate; Incubate -> Observe; Observe -> DetermineMIC; DetermineMIC -> End; }

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties. A key mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[12][13]

// Nodes InflammatoryStimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cells [label="Immune Cells\n(e.g., Macrophages)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Pain, Swelling, Redness)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridazinone [label="Pyridazinone\nDerivatives", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges InflammatoryStimuli -> Cells [label="Activates"]; Cells -> COX2 [label="Induces Expression"]; ArachidonicAcid -> COX2 [label="Substrate"]; COX2 -> Prostaglandins [label="Catalyzes Conversion", color="#FBBC05"]; Prostaglandins -> Inflammation [label="Mediates"]; Pyridazinone -> COX2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Inhibition of the COX-2 Pathway by Pyridazinone Derivatives.
Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of pyridazinone derivatives is often assessed by their ability to inhibit COX enzymes and reduce inflammatory markers.

Compound IDTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Compound 5a COX-20.7716.70[3]
Compound 5f COX-21.8913.38[3]
Compound 6b COX-20.186.33[13]
Compound 3g COX-20.04311.51
Celecoxib (Reference) COX-20.3537.03[3]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes a common in vivo model to evaluate the anti-inflammatory effects of pyridazinone derivatives.[14]

1. Animals:

  • Use male Wistar rats or Swiss albino mice.

  • Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Administer the test pyridazinone derivatives orally or intraperitoneally at a specific dose.

  • Administer a control vehicle (e.g., saline or a suspension agent) to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the reference group.

3. Induction of Edema:

  • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[14]

4. Measurement of Paw Edema:

  • Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

5. Data Analysis:

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

  • A significant reduction in paw volume indicates anti-inflammatory activity.

Cardiovascular Effects: A Focus on Vasodilation

Certain pyridazinone derivatives have demonstrated significant cardiovascular effects, particularly vasodilation. This is often achieved through the inhibition of phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in smooth muscle relaxation and vasodilation.[4][15][16]

Quantitative Data: Vasorelaxant Activity

The vasorelaxant effects of pyridazinone derivatives are quantified by their half-maximal effective concentration (EC50) or inhibitory concentration (IC50) in isolated artery preparations.

Compound IDTargetEC50/IC50 (µM)Reference
Compound 18 VasorelaxantEC50 = 1.204[4]
Compound 26 VasorelaxantIC50 = 0.08[4]
Compound 4f VasorelaxantEC50 = 0.0136[17]
Compound 4h VasorelaxantEC50 = 0.0117[17]
Compound 5d VasorelaxantEC50 = 0.0053[17]
Compound 5e VasorelaxantEC50 = 0.0025[17]
Hydralazine (Reference) VasorelaxantEC50 = 18.210[4]
Experimental Protocol: In Vitro Vasorelaxant Activity

This protocol outlines the procedure to assess the vasorelaxant effects of pyridazinone derivatives on isolated arterial rings.[18][19]

1. Tissue Preparation:

  • Euthanize a rat or rabbit and carefully dissect the thoracic aorta or main pulmonary artery.

  • Cut the artery into rings of 2-3 mm in length.

  • Suspend the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

2. Contraction and Equilibration:

  • Pre-contract the arterial rings with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Allow the contraction to stabilize.

3. Compound Addition:

  • Add the test pyridazinone derivatives to the organ bath in a cumulative manner, increasing the concentration stepwise.

  • Record the changes in isometric tension.

4. Data Analysis:

  • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Construct a concentration-response curve and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.

Conclusion

The diverse biological activities of novel pyridazinone derivatives underscore their significant potential in drug discovery and development. Their ability to modulate key signaling pathways involved in cancer, microbial infections, inflammation, and cardiovascular diseases makes them a highly attractive scaffold for the design of new therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and harness the therapeutic promise of this versatile class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of pyridazinone derivatives will undoubtedly pave the way for the development of next-generation drugs with improved efficacy and safety profiles.

References

5-Aminopyridazin-3(2H)-one: A Versatile Heterocyclic Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the pyridazinone core has emerged as a privileged scaffold. This technical guide focuses on a key derivative, 5-aminopyridazin-3(2H)-one, a versatile building block that offers a unique combination of reactive sites, enabling the synthesis of a diverse range of complex molecules with significant biological activities. This document provides a comprehensive overview of its synthesis, reactivity, and applications, with a particular emphasis on its role in the development of targeted therapies.

Physicochemical Properties

This compound is a stable, crystalline solid. Its chemical properties are summarized in the table below. The presence of an amino group, a lactam function, and an aromatic ring system provides multiple points for chemical modification.

PropertyValue
CAS Number 89033-30-7
Molecular Formula C₄H₅N₃O
Molecular Weight 111.10 g/mol
Appearance Solid
SMILES Nc1cc(=O)nnc1

Synthesis of the Core Scaffold

The seminal synthesis of this compound was reported in the mid-20th century. While accessing the full historical experimental details can be challenging, the general synthetic strategies involve the cyclization of dicarbonyl compounds or their equivalents with hydrazine derivatives. One plausible and historically referenced approach involves the reaction of a suitably substituted four-carbon precursor with hydrazine, leading to the formation of the pyridazinone ring.

Conceptual Synthetic Workflow:

synthesis_workflow start Precursor (e.g., Dicarbonyl Compound) cyclization Cyclocondensation start->cyclization hydrazine Hydrazine Derivative hydrazine->cyclization product This compound cyclization->product

Caption: General synthetic workflow for pyridazinone ring formation.

Reactivity and Application as a Building Block

The chemical versatility of this compound stems from its multiple reactive sites. The exocyclic amino group can readily undergo a variety of transformations, including acylation, alkylation, and diazotization, while the endocyclic nitrogen atoms and the lactam functionality offer further opportunities for chemical elaboration.

N-Functionalization

The nitrogen atoms of the pyridazinone ring can be alkylated or acylated to introduce diverse substituents, which can significantly modulate the biological activity of the resulting molecules.

Experimental Protocol: General N-Alkylation

A common method for N-alkylation involves the reaction of the pyridazinone with an alkyl halide in the presence of a base.

  • Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 equivalents) to the solution and stir for a short period.

  • Add the desired alkyl halide (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the alkyl halide) and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the N-alkylated derivative.

Reactions of the Amino Group

The 5-amino group is a key handle for building molecular complexity. It behaves as a typical aromatic amine and can be diazotized and subsequently converted to a variety of functional groups via Sandmeyer-type reactions. Furthermore, it can act as a nucleophile in condensation reactions to form fused heterocyclic systems.

Logical Relationship of Amino Group Reactivity:

amino_reactivity start This compound diazotization Diazotization (NaNO₂, HCl) start->diazotization condensation Cyclocondensation (e.g., with β-dicarbonyls) start->condensation diazonium Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (CuX) diazonium->sandmeyer halogenation 5-Halopyridazinones sandmeyer->halogenation fused_ring Fused Heterocycles (e.g., Pyrazolo[3,4-d]pyridazinones) condensation->fused_ring

Caption: Key reaction pathways involving the 5-amino group.

Application in the Synthesis of Bioactive Molecules

The this compound scaffold is a cornerstone in the synthesis of various biologically active compounds, most notably in the development of kinase inhibitors for cancer therapy. The fusion of a pyrazole ring to the pyridazinone core, often achieved through condensation reactions involving the 5-amino group, has yielded potent inhibitors of several key oncogenic kinases.

Pyrazolo[3,4-d]pyridazinones as Kinase Inhibitors

Derivatives of pyrazolo[3,4-d]pyridazinone have demonstrated significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinase 2 (CDK2). These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.

Quantitative Data on Bioactive Derivatives:

While specific data for compounds directly synthesized from this compound is often embedded within broader structure-activity relationship studies, the following table presents representative inhibitory activities of the pyrazolo[3,4-d]pyridazinone class of compounds against key kinase targets.

Target KinaseCompound ClassRepresentative IC₅₀ / ActivityReference
FGFR Pyrazolo[3,4-d]pyridazinonesPotent enzymatic activity and inhibition of cancer cell proliferation.[1]
BTK Pyrazolo[3,4-d]pyridazinonesIC₅₀ in the low nanomolar range.[2]
CDK2 Pyrazolo[3,4-d]pyrimidinesIC₅₀ values in the nanomolar to low micromolar range.[3]

Signaling Pathways Targeted by this compound Derivatives

The therapeutic potential of compounds derived from this compound lies in their ability to modulate key signaling pathways implicated in disease, particularly cancer.

FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is crucial for normal development and tissue homeostasis. Its aberrant activation can drive tumorigenesis. Pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent FGFR inhibitors, blocking the downstream signaling cascade.[1]

FGFR_pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg Inhibitor Pyrazolo[3,4-d]pyridazinone Derivative Inhibitor->FGFR RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT PLCg->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4] Irreversible inhibitors based on the pyrazolo[3,4-d]pyridazinone scaffold have shown high potency against BTK, making them promising candidates for the treatment of B-cell malignancies.[2]

BTK_pathway BCR BCR Activation LYN_SYK LYN, SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Inhibitor Pyrazolo[3,4-d]pyridazinone Derivative Inhibitor->BTK Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Survival B-cell Proliferation & Survival Downstream->Survival

Caption: Inhibition of the BTK signaling pathway.

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the cell cycle, particularly the G1/S phase transition. Its overexpression or dysregulation is common in many cancers, leading to uncontrolled cell proliferation. Pyrazolo[3,4-d]pyrimidine derivatives, accessible from 5-aminopyrazole precursors, have been identified as potent CDK2 inhibitors.[3]

CDK2_pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb pRb CDK2->Rb Phosphorylation Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->CDK2 E2F E2F Rb->E2F Releases S_Phase S-Phase Entry & DNA Replication E2F->S_Phase

Caption: Inhibition of the CDK2 signaling pathway.

Conclusion

This compound is a highly valuable heterocyclic building block with a rich chemistry that enables the synthesis of a wide array of complex and biologically active molecules. Its utility is particularly evident in the development of targeted cancer therapies, where its derivatives have shown potent inhibitory activity against key oncogenic kinases. The continued exploration of the reactivity of this scaffold and its application in medicinal chemistry holds great promise for the discovery of next-generation therapeutics. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the potential of this versatile molecule.

References

An In-Depth Technical Guide to the Tautomerism of 5-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena inherent to 5-Aminopyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The pyridazinone core is a prevalent scaffold in a variety of biologically active molecules, and understanding its tautomeric behavior is critical for elucidating structure-activity relationships, predicting metabolic pathways, and optimizing drug design.[1][2][3][4] This document delves into the potential tautomeric forms of this compound, the analytical methodologies for their characterization, and the influential factors governing their equilibrium. By synthesizing theoretical principles with practical experimental insights, this guide serves as an essential resource for researchers engaged in the development of pyridazinone-based therapeutics.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[5] The ability of a molecule to exist in multiple tautomeric forms can significantly influence its physicochemical properties, including lipophilicity, acidity/basicity (pKa), hydrogen bonding capabilities, and molecular shape. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For nitrogen-containing heterocycles like pyridazinones, prototropic tautomerism is a key consideration.[5]

The this compound scaffold presents a fascinating case study in tautomerism due to the presence of multiple proton donor and acceptor sites. A thorough understanding of its tautomeric landscape is therefore not merely an academic exercise but a prerequisite for rational drug design.

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms arising from the migration of a proton. The principal tautomers are the result of lactam-lactim and amine-imine equilibria. The potential tautomeric forms are depicted below:

graph Tautomers { layout=neato; node [shape=none, margin=0];

T1 [label="Form A: 5-Amino-3-hydroxypyridazine"]; T2 [label="Form B: 5-Imino-2,5-dihydropyridazin-3-one"]; T3 [label="Form C: 5-Amino-1,6-dihydropyridazin-3-one"]; T4 [label="Form D: this compound (Lactam-Amine)"];

T1 -- T4 [label="Lactam-Lactim"]; T4 -- T2 [label="Amine-Imine"]; T4 -- T3 [label="Annular"]; }

Figure 1: Potential prototropic tautomers of this compound.

While multiple forms are possible, the relative stability of each tautomer is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvation effects. Computational studies on the parent pyridazin-3(2H)-one suggest that the lactam form is generally more stable than the lactim form.[3] The presence of the amino group at the 5-position introduces additional complexity to this equilibrium.

Synthesis of this compound

The synthesis of the this compound core can be approached through various synthetic routes, often starting from readily available precursors. One established method involves the use of mucochloric acid.[6][7]

Experimental Protocol: Synthesis from Mucochloric Acid (Illustrative)

Disclaimer: This is an illustrative protocol based on general synthetic methods for pyridazinones. Specific reaction conditions may require optimization.

  • Step 1: Reaction of Mucochloric Acid with an Amine. Mucochloric acid is reacted with a suitable amine to introduce the amino functionality.

  • Step 2: Cyclization with Hydrazine. The resulting intermediate is then cyclized with hydrazine hydrate or a substituted hydrazine to form the pyridazinone ring.

  • Step 3: Purification. The crude product is purified by recrystallization or column chromatography to yield the desired this compound derivative.

graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Mucochloric Acid"]; Intermediate [label="Amine Adduct"]; Product [label="this compound"];

Start -> Intermediate [label="Amine"]; Intermediate -> Product [label="Hydrazine"]; }

Figure 2: General synthetic workflow for this compound.

For detailed synthetic procedures of various pyridazinone derivatives, researchers are encouraged to consult the primary literature.[8]

Analytical Characterization of Tautomers

A combination of spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric forms of this compound and for determining their equilibrium ratios in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for studying tautomeric equilibria in solution.[9][10] The interconversion rate between tautomers on the NMR timescale will determine the appearance of the spectrum. If the exchange is slow, distinct sets of signals will be observed for each tautomer, allowing for their individual assignment and quantification. If the exchange is fast, averaged signals will be observed.

Key Nuclei for Investigation:

  • ¹H NMR: Provides information on the proton environment. The chemical shifts of the N-H and C-H protons are particularly sensitive to the tautomeric form.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon (in the lactam form) versus the hydroxyl-bearing carbon (in the lactim form) are significantly different, providing a clear diagnostic tool.

  • ¹⁵N NMR: Offers direct insight into the electronic environment of the nitrogen atoms within the heterocyclic ring and the amino group. The chemical shifts of the ring nitrogens can differentiate between protonated and unprotonated states.

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent can significantly influence the tautomeric equilibrium.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration.

  • Spectral Analysis:

    • Identify distinct signals corresponding to the different tautomers.

    • Integrate the signals that are unique to each tautomer.

    • Calculate the molar ratio of the tautomers from the integral values.

  • Temperature Variation Studies: Acquiring spectra at different temperatures can provide information on the thermodynamics of the tautomeric equilibrium and may help to resolve broad signals due to intermediate exchange rates.

graph NMR_Protocol { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Prepare Sample in Deuterated Solvent"]; B [label="Acquire 1H NMR Spectrum"]; C [label="Identify and Integrate Tautomer-Specific Signals"]; D [label="Calculate Molar Ratio"]; E [label="Perform Variable Temperature Experiments (Optional)"];

A -> B -> C -> D; C -> E; }

Figure 3: Workflow for determining tautomeric ratio by NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, particularly when the tautomers possess distinct chromophores that absorb at different wavelengths. The lactam and lactim forms of pyridazinones, for example, are expected to have different absorption maxima.

This method is particularly useful for determining the pKa values associated with the tautomeric interconversion.

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Prepare solutions of this compound at a constant concentration in each buffer solution.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis:

    • Plot absorbance at a specific wavelength (where the change is maximal) against pH.

    • The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

    • The presence of isosbestic points in the overlay of spectra indicates a two-component equilibrium.

graph UVVis_Protocol { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Prepare Buffered Solutions (Varying pH)"]; B [label="Acquire UV-Vis Spectra"]; C [label="Plot Absorbance vs. pH"]; D [label="Determine pKa and Analyze Isosbestic Points"];

A -> B -> C -> D; }

Figure 4: Workflow for pH-dependent UV-Vis analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique can unambiguously identify the dominant tautomeric form present in the crystal lattice. However, it is important to note that the solid-state structure may not be representative of the tautomeric equilibrium in solution.

Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods are invaluable tools for predicting the relative stabilities of different tautomers in the gas phase and in various solvents (using implicit or explicit solvent models).[11][12] These calculations can provide insights into the energetic landscape of the tautomeric interconversion and help in the interpretation of experimental spectroscopic data.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium of this compound is sensitive to a variety of factors:

  • Solvent Polarity and Hydrogen Bonding Capacity: Polar protic solvents can stabilize more polar tautomers through hydrogen bonding.

  • pH: The protonation state of the molecule will dictate the predominant tautomeric form.

  • Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR studies can be used to determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization.

  • Substituents: The electronic nature of other substituents on the pyridazinone ring can influence the relative stabilities of the tautomers.

Biological Relevance of Tautomerism in this compound

The tautomeric state of a drug molecule can have a direct impact on its interaction with its biological target. Different tautomers will present different hydrogen bond donor/acceptor patterns and may have altered shapes, leading to variations in binding affinity. For instance, one tautomer may fit snugly into the active site of an enzyme, while another may not.

Furthermore, the tautomeric ratio can affect the ADME properties of a drug. For example, a less polar tautomer may exhibit better membrane permeability, while a more polar tautomer may have higher aqueous solubility. Therefore, controlling or at least understanding the tautomeric behavior of this compound and its derivatives is crucial for the development of effective and safe therapeutic agents.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon that requires a multi-pronged analytical approach for its complete characterization. This technical guide has outlined the potential tautomeric forms, provided illustrative experimental protocols for their investigation, and highlighted the key factors that influence their equilibrium. For researchers in the field of drug discovery, a deep understanding of the tautomeric behavior of this important heterocyclic scaffold is indispensable for the rational design and optimization of novel pyridazinone-based therapeutics.

References

Solubility and stability of 5-Aminopyridazin-3(2h)-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility and stability of 5-Aminopyridazin-3(2H)-one. Due to the limited availability of specific experimental data in publicly accessible literature, the quantitative data presented in the tables are illustrative examples based on common practices for similar heterocyclic compounds. The experimental protocols described are generalized procedures and should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridazinone class. Compounds in this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the physicochemical properties of a drug candidate, such as its solubility and stability, is fundamental to the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the key considerations and experimental approaches for determining the solubility and stability of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Understanding its solubility in various solvents is essential for designing appropriate formulation strategies, including crystallization, salt formation, and the development of liquid dosage forms.

Quantitative Solubility Data

Table 1: Equilibrium Solubility of this compound in Various Solvents at Different Temperatures (Illustrative Data)

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water251.20.0108
Water372.50.0225
Ethanol255.80.0522
Ethanol379.10.0819
Propylene Glycol2515.30.1377
Propylene Glycol3724.70.2223
Polyethylene Glycol 4002545.20.4068
Polyethylene Glycol 4003768.90.6199
Dimethyl Sulfoxide (DMSO)25> 200> 1.80
0.1 M HCl3718.50.1665
0.1 M NaOH373.10.0279
Phosphate Buffer (pH 7.4)372.80.0252

Table 2: Qualitative Solubility of this compound (Illustrative Data)

SolventUSP Solubility Definition
DichloromethaneSlightly Soluble
AcetoneSparingly Soluble
Ethyl AcetateVery Slightly Soluble
n-HeptanePractically Insoluble

Stability Profile

Stability testing is crucial for ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are conducted to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, or stress testing, expose the API to conditions more severe than accelerated stability testing.[1][2][3][4][5] These studies are essential for understanding the intrinsic stability of the molecule.[1][2][3][4]

Table 3: Summary of Forced Degradation Studies for this compound (Illustrative Data)

Stress ConditionConditionsObservation% DegradationMajor Degradants
Acid Hydrolysis 0.1 M HCl, 60°C, 24hSignificant degradation25.4Degradant A, Degradant B
Base Hydrolysis 0.1 M NaOH, 60°C, 24hModerate degradation15.8Degradant C
Neutral Hydrolysis Water, 60°C, 24hMinimal degradation2.1-
Oxidative 3% H₂O₂, RT, 24hSignificant degradation35.2Degradant D, Degradant E
Thermal 80°C, 48hMinor degradation5.5Degradant F
Photolytic ICH Q1B conditionsModerate degradation12.7Degradant G

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a common technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent (e.g., water, ethanol, buffer solutions).

  • Equilibration: Seal the vials and agitate them in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration/Centrifugation: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE) or centrifuge at high speed to remove any undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability-Indicating Method Development and Forced Degradation

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time.

Protocol:

  • Method Development: Develop a robust HPLC method capable of separating the parent compound from its potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.

  • Forced Degradation:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C). Withdraw samples at various time points.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat. Collect samples at different intervals.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Analyze the stressed samples using the developed HPLC method.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure no co-eluting degradants. Calculate the mass balance to account for the parent compound and all degradation products.

Visualizations

The following diagrams illustrate the general workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_end Result start Start add_excess Add excess API to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate settle Allow solids to settle agitate->settle sample Withdraw supernatant settle->sample filter Filter/Centrifuge sample->filter analyze Analyze by HPLC filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

Stability_Workflow cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Start prepare_samples Prepare API Samples (Solid & Solution) start->prepare_samples acid Acid Hydrolysis prepare_samples->acid base Base Hydrolysis prepare_samples->base oxidative Oxidative prepare_samples->oxidative thermal Thermal prepare_samples->thermal photolytic Photolytic prepare_samples->photolytic analyze_hplc Analyze by Stability-Indicating HPLC acid->analyze_hplc base->analyze_hplc oxidative->analyze_hplc thermal->analyze_hplc photolytic->analyze_hplc identify_degradants Identify Degradation Products analyze_hplc->identify_degradants determine_pathways Determine Degradation Pathways identify_degradants->determine_pathways end End determine_pathways->end

References

Navigating the Structural Landscape of 5-Aminopyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazin-3(2H)-one and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[1][2] These activities include roles as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[1][3][4] The 5-Aminopyridazin-3(2H)-one scaffold, in particular, represents a key pharmacophore whose structural elucidation is crucial for understanding its interaction with biological targets and for the rational design of new therapeutic agents.

While a definitive single-crystal X-ray structure for this compound is not publicly available in the searched literature, this technical guide provides a comprehensive overview of the analytical techniques and methodologies required for its structural analysis. This document outlines the general synthetic and analytical workflow, detailed experimental protocols for crystallization and spectroscopic characterization based on closely related pyridazinone derivatives, and visualizes key processes to aid researchers in this field.

Spectroscopic and Analytical Data of Related Pyridazinone Derivatives

The characterization of this compound would rely on a combination of spectroscopic techniques. The following tables summarize typical data for related aminopyridazinone compounds, providing a reference for expected values.

Table 1: Spectroscopic Data for Aminopyridazinone Derivatives

Compound Class1H NMR (ppm)13C NMR (ppm)IR (cm-1)
Primary AminesN-H protons: ~0.5-5.0 (often broad); Protons on C adjacent to N: ~2.3-3.0.[5][6]Carbons adjacent to N: ~10-65.[5]N-H stretch (pair of bands for primary amines): 3300-3500.[6]
Pyridazinone RingAromatic protons: ~7.0-8.5C=O: ~160-170; Aromatic carbons: ~120-150C=O stretch: ~1650-1700.[7]

Note: Actual chemical shifts and absorption frequencies will vary depending on the specific substitution pattern and solvent used.

Experimental Protocols

A crucial step towards the crystal structure analysis is the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

General Synthesis of Pyridazin-3(2H)-one Derivatives

The synthesis of pyridazin-3(2H)-one scaffolds often involves the condensation of a γ-keto acid with hydrazine hydrate.[8] A general procedure is as follows:

  • Friedel-Crafts Acylation: Reaction of a substituted benzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form a β-aroylpropionic acid.[8]

  • Cyclization: The resulting γ-keto acid is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to yield the 4,5-dihydropyridazin-3(2H)-one derivative.[8]

  • Aromatization/Functionalization: Further chemical modifications, such as oxidation or substitution reactions, can be performed to achieve the desired final product, such as this compound.

Crystallization of Heterocyclic Compounds

Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step.[9] The following protocols are standard starting points for small organic molecules like this compound.[10]

1. Slow Evaporation

This is often the simplest method for crystallization.[10]

  • Protocol:

    • Solvent Selection: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone) at room temperature to create a nearly saturated solution.

    • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter.[10]

    • Setup: Cover the vial with a cap that has a small perforation or is loosely fitted to allow for the slow evaporation of the solvent.

    • Incubation: Place the vial in a vibration-free environment at a constant temperature and monitor for crystal growth over several days to weeks.

2. Vapor Diffusion

This method involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound.[10]

  • Protocol:

    • Solvent & Anti-solvent Selection: Dissolve the compound in a small amount of a solvent in which it is highly soluble. Select an anti-solvent in which the compound is poorly soluble but which is miscible with the first solvent.

    • Setup: Place the vial containing the compound solution inside a larger, sealed container that has a reservoir of the anti-solvent at the bottom.

    • Incubation: Allow the setup to stand undisturbed at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the compound solution, reducing the solubility of the compound and promoting crystallization.[10]

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the following workflow is employed for structure determination.

  • Protocol:

    • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

    • Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas. X-ray beams are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[11]

    • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.[12]

    • Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.[12]

Spectroscopic Analysis
  • NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent (e.g., DMSO-d6, CDCl3). The data is used to confirm the chemical structure of the synthesized compound.[13]

  • FT-IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet or a thin film. This analysis helps to identify the functional groups present in the molecule.[13]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for structural analysis and a representative signaling pathway where pyridazinone derivatives have shown activity.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_crystallography Crystal Structure Analysis start Starting Materials reaction Chemical Synthesis start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms crystallization Crystallization purification->crystallization xray X-ray Diffraction Data Collection crystallization->xray solution Structure Solution xray->solution refinement Structure Refinement solution->refinement final_structure Final Crystal Structure refinement->final_structure

Figure 1: Experimental workflow for the synthesis and structural analysis of this compound.

Pyridazinone derivatives have been investigated for their anti-inflammatory properties, which can involve the modulation of cytokine signaling pathways.[3][14]

G cluster_pathway Representative Inflammatory Signaling Pathway lps Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) lps->receptor adaptor MyD88 receptor->adaptor kinase_cascade Kinase Cascade (e.g., IRAKs, TRAF6) adaptor->kinase_cascade nfkb_activation NF-κB Activation kinase_cascade->nfkb_activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_activation->cytokines pyridazinone Pyridazinone Derivative pyridazinone->kinase_cascade Inhibition

Figure 2: Inhibition of a pro-inflammatory signaling pathway by pyridazinone derivatives.

Conclusion

The structural analysis of this compound is a critical endeavor for advancing the development of novel therapeutics based on the pyridazinone scaffold. Although a specific crystal structure is not yet available, this guide provides the necessary theoretical and practical framework for researchers to pursue this goal. The detailed protocols for synthesis, crystallization, and analysis, combined with reference spectroscopic data and workflow visualizations, offer a solid foundation for the successful structural elucidation and further investigation of this promising class of compounds. The potential for these compounds to modulate key signaling pathways, such as those involved in inflammation, underscores the importance of continued research in this area.[3]

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Aminopyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data, experimental methodologies, and relevant biological pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited in publicly available literature, the following tables summarize known values and estimated ranges based on structurally similar pyridazinone derivatives.

PropertyValue / Estimated RangeSource
Molecular Formula C₄H₅N₃O
Molecular Weight 111.10 g/mol [1]
Melting Point 198-200 °C (for 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one)[2]
Boiling Point ~312.2 °C (Predicted for a related derivative)[2]
Calculated logP -1.3[1]
Aqueous Solubility Soluble in Dichloromethane and Methanol (qualitative for a related derivative)[3]

Table 1: Key Physicochemical Properties of this compound and Related Analogs.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. The following sections outline standard experimental protocols that can be employed for this compound.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A common and reliable method is the capillary melting point determination.

Protocol:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.

Solubility Determination

Understanding a compound's solubility in various solvents is essential for formulation and in-vitro assays.

Protocol:

  • Solvent Selection: A range of solvents, from non-polar (e.g., hexane) to polar (e.g., water, ethanol, DMSO), should be tested.

  • Sample Preparation: A known mass of this compound is added to a specific volume of the chosen solvent in a vial.

  • Equilibration: The mixture is agitated (e.g., using a shaker or vortex mixer) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: The suspension is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is critical for predicting its ionization state at different physiological pH values. Potentiometric titration is a standard method for pKa determination.

Protocol:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

  • Data Analysis: The pKa value is determined from the titration curve by identifying the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

LogP Determination

The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is the traditional approach.

Protocol:

  • Phase Preparation: A solution of this compound is prepared in either n-octanol or water.

  • Partitioning: Equal volumes of the n-octanol and water phases (one containing the compound) are combined in a separatory funnel. The funnel is shaken vigorously to allow for the partitioning of the compound between the two immiscible layers and then left to stand for the phases to separate completely.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and water layers is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Context and Signaling Pathways

Pyridazin-3(2H)-one derivatives have garnered significant interest due to their diverse biological activities, including potential applications as cardiovascular and anticancer agents. The following diagrams illustrate some of the key signaling pathways that may be modulated by this compound and its analogs.

Phosphodiesterase (PDE) Inhibition Pathway

Many pyridazinone derivatives exhibit vasodilatory effects by inhibiting phosphodiesterase enzymes, particularly PDE3 and PDE5. This inhibition leads to an increase in intracellular cyclic nucleotides (cAMP and cGMP), resulting in smooth muscle relaxation.[4][5]

PDE_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist Receptor Receptor Agonist->Receptor Binds AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Converts ATP/GTP to ATP_GTP ATP/GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Degraded by PKA_PKG Protein Kinase A / G cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP / GMP PDE->AMP_GMP to 5_Aminopyridazinone This compound 5_Aminopyridazinone->PDE Inhibits Relaxation Smooth Muscle Relaxation PKA_PKG->Relaxation Leads to

PDE Inhibition Pathway
Fatty Acid-Binding Protein 4 (FABP4) Inhibition

Some pyridazinone derivatives have been identified as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a key regulator of lipid metabolism and inflammatory responses. Inhibition of FABP4 is a potential therapeutic strategy for metabolic diseases and certain cancers.[6][7][8]

FABP4_Inhibition Fatty_Acids Fatty Acids FABP4 FABP4 Fatty_Acids->FABP4 Binds to PPAR PPARs FABP4->PPAR Transports FAs to 5_Aminopyridazinone This compound 5_Aminopyridazinone->FABP4 Inhibits Gene_Expression Target Gene Expression PPAR->Gene_Expression Regulates Inflammation_Metabolism Inflammation & Lipid Metabolism Gene_Expression->Inflammation_Metabolism Affects

FABP4 Inhibition Pathway
Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a well-established anticancer strategy. Certain pyridazinone-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10][11]

Tubulin_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle 5_Aminopyridazinone This compound 5_Aminopyridazinone->Polymerization Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Tubulin Polymerization Inhibition

General Synthetic Workflow

The synthesis of this compound can be approached through several established routes for pyridazinone ring formation. A common strategy involves the condensation of a γ-keto acid or a related precursor with a hydrazine derivative.

Synthesis_Workflow Starting_Materials γ-Keto Acid Precursor & Hydrazine Hydrate Cyclocondensation Cyclocondensation Reaction Starting_Materials->Cyclocondensation Intermediate Pyridazinone Intermediate Cyclocondensation->Intermediate Functional_Group_Intro Introduction of Amino Group Intermediate->Functional_Group_Intro Final_Product This compound Functional_Group_Intro->Final_Product Purification Purification (e.g., Recrystallization, Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

References

The Dawn of a Versatile Scaffold: A Technical History of Aminopyridazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the aminopyridazinone core has served as a privileged scaffold in medicinal chemistry, leading to the development of drugs for a wide range of diseases, from cardiovascular disorders to cancer. This in-depth guide explores the seminal discoveries, key chemical syntheses, and the evolution of our understanding of the mechanisms of action that underpin the therapeutic utility of this important class of compounds.

The journey of aminopyridazinone compounds from niche chemical curiosities to valuable pharmacophores is a testament to the iterative process of drug discovery. Early synthetic explorations laid the groundwork for the later discovery of potent biological activities, with cardiovascular effects being among the first to be systematically investigated. This was followed by the elucidation of their mechanisms of action, most notably as inhibitors of phosphodiesterase (PDE) enzymes, which paved the way for rational drug design and the development of more potent and selective agents.

The Genesis: Early Synthetic Methodologies

The foundational chemistry that enabled the exploration of the pyridazinone scaffold emerged in the mid-20th century. A pivotal moment in the history of pyridazinone synthesis was the development of the Schmidt-Druey Synthesis in 1954. This one-pot reaction, involving the cyclocondensation of 1,2-diketones, reactive methylene esters, and hydrazones, provided a versatile and efficient route to the pyridazin-3(2H)-one core.

While the Schmidt-Druey synthesis was crucial for the broader pyridazinone class, the specific introduction of an amino group, a key feature of many biologically active compounds, often involved the use of precursors like 3-amino-6-chloropyridazine. Historical patent literature from the early 1950s indicates that the synthesis of this important intermediate was established by reacting 3,6-dichloropyridazine with ammonia.[1][2] This seemingly simple step was instrumental in opening the door to a vast chemical space of aminopyridazinone derivatives.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

The following is a representative protocol for the synthesis of 3-amino-6-chloropyridazine based on early methods:[2][3]

Materials:

  • 3,6-dichloropyridazine

  • Aqueous ammonia (concentrated) or ammonia in absolute ethanol

  • Solvent (e.g., ethanol, water)

Procedure:

  • A mixture of 3,6-dichloropyridazine and the chosen ammonia source is prepared in a suitable solvent within a pressure-resistant reaction vessel.

  • The reaction mixture is heated to a temperature ranging from 30°C to 180°C.[3]

  • The reaction is maintained at the elevated temperature for a period of 5 to 26 hours, with progress monitored by an appropriate analytical technique (e.g., thin-layer chromatography).[3]

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield pure 3-amino-6-chloropyridazine.[2][3]

Early Therapeutic Explorations: A Focus on Cardiovascular Activity

The initial wave of research into the biological effects of aminopyridazinone derivatives quickly identified their potential as cardiovascular agents.[4] Many early compounds were found to possess antihypertensive and anti-inflammatory properties.[4] This discovery shifted the focus of medicinal chemists towards optimizing these activities, leading to the synthesis and evaluation of a multitude of analogs.

One of the key mechanisms of action identified for the cardiovascular effects of aminopyridazinones was the inhibition of phosphodiesterase (PDE) enzymes.[5] PDEs are a superfamily of enzymes responsible for the degradation of the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][7] By inhibiting PDEs, aminopyridazinone compounds could increase the intracellular levels of these second messengers, leading to a variety of physiological effects.

The Phosphodiesterase Inhibition Signaling Pathway

The inhibition of PDE, particularly PDE3 and PDE5, proved to be a critical mechanism for the cardiovascular effects of many aminopyridazinone compounds.

PDE_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hormone/Neurotransmitter Hormone/Neurotransmitter Receptor Receptor Hormone/Neurotransmitter->Receptor Binds AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP Converts ATP/GTP to ATP_GTP ATP/GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Degraded by PKA_PKG Protein Kinase A/G (PKA/PKG) cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP/GMP PDE->AMP_GMP Cellular_Response Cellular Response (e.g., Vasodilation, Increased Inotropy) PKA_PKG->Cellular_Response Phosphorylates Targets Aminopyridazinone Aminopyridazinone Compound Aminopyridazinone->PDE Inhibits

Caption: Phosphodiesterase inhibition by aminopyridazinone compounds.

In vascular smooth muscle cells, inhibition of PDE5 leads to an accumulation of cGMP, resulting in vasodilation and a reduction in blood pressure.[7] In cardiac muscle, inhibition of PDE3 increases cAMP levels, leading to a positive inotropic (increased contractility) effect.[6] This dual action made aminopyridazinones particularly attractive for the treatment of congestive heart failure.

Quantitative Analysis of Early Aminopyridazinone Derivatives

While extensive quantitative data for the very first aminopyridazinone compounds is scarce in readily available literature, later studies on structurally related pyridazinone derivatives provide insight into their potency. The following table summarizes representative biological activity data for some pyridazinone compounds, illustrating the range of activities that spurred further research in this area.

Compound ClassTarget/AssayActivity Metric (e.g., IC50, GI%)ValueReference
Pyridazinone-based diarylureaStaphylococcus aureusMIC16 µg/mL[8]
Pyridazinone-based diarylureaCandida albicansMIC16 µg/mL[8]
Pyridazinone-based diarylureaVEGFR-2 InhibitionGI%62.21% - 100.14%[8]
4-amino-pyridazinonesAntinociceptive Effect-~40x more potent than Emorfazone[4]

Experimental Protocols for Biological Evaluation

The investigation of the cardiovascular effects of early aminopyridazinone compounds relied on a variety of in vivo and in vitro pharmacological assays.

In Vivo Antihypertensive Activity Assay

A common method to assess the blood pressure-lowering effects of these compounds in animal models is as follows:

Animal Model:

  • Spontaneously hypertensive rats (SHR) or normotensive Wistar rats.

Procedure:

  • Animals are anesthetized, and a catheter is inserted into the carotid artery to monitor blood pressure and heart rate.

  • The test compound (aminopyridazinone derivative) is administered intravenously or orally at various doses.

  • Blood pressure and heart rate are continuously recorded before and after drug administration.

  • The percentage decrease in mean arterial pressure is calculated to determine the antihypertensive effect.

In Vitro Vasodilation Assay

To assess the direct effects on blood vessels, isolated aortic ring preparations are often used:

Tissue Preparation:

  • Thoracic aortas are excised from rats or rabbits.

  • The aortas are cleaned of connective tissue and cut into rings of 2-3 mm in width.

Procedure:

  • Aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.

  • The rings are connected to an isometric force transducer to record changes in tension.

  • The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

  • Once a stable contraction is achieved, cumulative concentrations of the test aminopyridazinone compound are added to the organ bath.

  • The relaxation response is measured as a percentage of the pre-contraction tension.

  • Concentration-response curves are constructed to determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Logical Progression of Aminopyridazinone Drug Discovery

The development of aminopyridazinone-based drugs followed a logical progression from initial discovery to clinical application.

Drug_Discovery_Workflow A Initial Synthesis of Aminopyridazinone Core B Screening for Biological Activity A->B C Identification of Cardiovascular Effects B->C D Mechanism of Action Studies (PDE Inhibition) C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F G Clinical Trials F->G H Approved Drug G->H

Caption: The drug discovery workflow for aminopyridazinone compounds.

Conclusion

The history of aminopyridazinone compounds is a compelling narrative of chemical innovation and pharmacological discovery. From the pioneering synthetic methods of the mid-20th century to the elucidation of their intricate mechanisms of action, these compounds have firmly established their place in the armamentarium of medicinal chemistry. The early focus on cardiovascular diseases, driven by their phosphodiesterase inhibitory activity, has since expanded to encompass a remarkable diversity of therapeutic areas. The ongoing exploration of the aminopyridazinone scaffold ensures that its legacy will continue to evolve, promising new and improved therapies for a host of human ailments.

References

Synthetic Routes to Substituted Pyridazinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridazinones are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their versatile scaffold is a key component in a wide array of biologically active molecules, demonstrating anti-inflammatory, analgesic, anticancer, cardiovascular, and antimicrobial properties. This technical guide provides a comprehensive review of the core synthetic strategies for accessing substituted pyridazinones, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key reaction pathways and associated signaling mechanisms.

Core Synthetic Methodologies

The synthesis of the pyridazinone core primarily relies on the formation of the di-nitrogen six-membered ring through cyclization reactions. The most prevalent and versatile methods are detailed below.

Cyclization of γ-Keto Acids and Their Esters with Hydrazines

The reaction of γ-keto acids or their corresponding esters with hydrazine or its derivatives is one of the most fundamental and widely employed methods for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. The requisite γ-keto acids are often prepared via Friedel-Crafts acylation of aromatic compounds with succinic anhydride. Subsequent dehydrogenation of the resulting dihydropyridazinones can yield the fully aromatic pyridazin-3(2H)-ones.

General Reaction Scheme:

A Arene C γ-Keto Acid A->C AlCl3 Friedel-Crafts Acylation B Succinic Anhydride B->C E 4,5-Dihydropyridazin-3(2H)-one C->E Reflux D Hydrazine Hydrate D->E F Pyridazin-3(2H)-one E->F Oxidation G Dehydrogenating Agent (e.g., Br2/AcOH) G->F

Caption: General scheme for pyridazinone synthesis from γ-keto acids.

Experimental Protocols:

Synthesis of β-(Substituted aryl) propionic acid (γ-Keto Acid) [1] A mixture of the appropriate hydrocarbon and succinic anhydride is added to a stirred solution of aluminum chloride in a suitable solvent like carbon disulfide. The mixture is refluxed for several hours. After completion, the reaction is quenched, and the product is isolated and purified.

Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one [1] β-Benzoylpropionic acid (0.1 M) is refluxed for 8 hours with hydrazine hydrate (1 ml) in ethanol (25 ml). The reaction mixture is then concentrated and poured into ice-cold water to precipitate the product, which is subsequently crystallized from ethanol.

Dehydrogenation of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone To a solution of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (0.039 mol) in 100 mL of glacial acetic acid at 60–70 °C, a solution of bromine (0.043 mol) in 25 mL of glacial acetic acid is added dropwise. The reaction mixture is then refluxed for 3 hours. After cooling, the mixture is poured into ice water and neutralized with ammonium hydroxide to precipitate the product, which is then filtered, washed, and crystallized.

Quantitative Data for Cyclization of γ-Keto Acids:

Starting Areneγ-Keto Acid Yield (%)Dihydropyridazinone Yield (%)Dehydrogenation Yield (%)Reference
Benzene7058.3 (overall)76[1][2]
2-Fluoroanisole785876
o-Cresyl methyl ether---[3]
Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of highly functionalized pyridazinones, palladium-catalyzed cross-coupling reactions are a powerful tool. Starting from halogenated pyridazinone scaffolds, various substituents can be introduced at specific positions using Suzuki, Sonogashira, Heck, or Stille couplings. This methodology allows for the creation of diverse chemical libraries for drug discovery.

General Workflow:

cluster_reactants Coupling Partner A Halogenated Pyridazinone F Substituted Pyridazinone A->F Pd Catalyst, Base B Boronic Acid/Ester (Suzuki) B->F C Organostannane (Stille) C->F D Alkyne (Sonogashira) D->F E Alkene (Heck) E->F

Caption: Palladium-catalyzed synthesis of substituted pyridazinones.

Experimental Protocol: Suzuki-Miyaura Coupling A mixture of the halo-pyridazinone, a boronic acid derivative, a palladium catalyst (e.g., Pd(OAc)2), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere until the reaction is complete as monitored by TLC. The product is then isolated and purified by column chromatography.

Quantitative Data for Palladium-Catalyzed Synthesis:

Coupling TypeSubstituent IntroducedYield (%)Reference
Suzuki-MiyauraVarious aryl groups79-92[4]
SonogashiraAlkynyl groups-[5]
HeckAlkenyl groups-[5]
StilleVarious organic groups-[5]
Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of pyridazinones. This method often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

Experimental Protocol: Microwave-Assisted Synthesis of 2-substituted phenyl-10H-pyridazin (6,1-b)quinazoline-10-one [6] A mixture of 3-chloro-6-substituted phenyl pyridazine and anthranilic acid in methanol is irradiated in a microwave reactor for 1-3 minutes. After cooling, the reaction mixture is poured over crushed ice, and the resulting solid is filtered, washed, and recrystallized.

Quantitative Data for Microwave-Assisted Synthesis:

ProductReaction Time (min)Yield (%)Reference
2-Phenyl-10H-pyridazine (6,1-b) quinazoline-10-one1-3-[6]
1-Thiazolyl-pyridazinedione derivatives2High/Efficient[7]

Biological Significance and Signaling Pathways

Substituted pyridazinones are known to interact with various biological targets, leading to their diverse pharmacological activities. Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents.

Anti-inflammatory Activity via COX-2 Inhibition

Many pyridazinone derivatives exhibit potent anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[8][9][10][11][12][13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation PGs->Inflammation Pyridazinone Pyridazinone Derivative Pyridazinone->COX2 Inhibition

Caption: COX-2 inhibition by pyridazinone derivatives.

Vasodilator Activity through eNOS Modulation

Certain pyridazinone derivatives have been identified as potent vasodilators. Their mechanism of action can involve the modulation of endothelial nitric oxide synthase (eNOS), leading to an increase in the production of nitric oxide (NO). NO is a key signaling molecule that relaxes vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.

Pyridazinone Vasodilator Pyridazinone eNOS eNOS Pyridazinone->eNOS Activation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC Relaxation Vascular Smooth Muscle Relaxation cGMP->Relaxation

Caption: eNOS modulation by vasodilator pyridazinones.

Anticancer Activity via BTK Inhibition

In the realm of oncology, pyridazinone-based compounds have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK).[14][15] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies. By inhibiting BTK, these pyridazinone derivatives can block downstream signaling, leading to decreased B-cell proliferation and survival.[16][17][18]

BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Pyridazinone Pyridazinone BTK Inhibitor Pyridazinone->BTK Inhibition

Caption: BTK inhibition by anticancer pyridazinone derivatives.

Conclusion

The synthetic accessibility and diverse biological activities of substituted pyridazinones make them a highly attractive scaffold for modern drug discovery. The classical approach of cyclizing γ-keto acids with hydrazines remains a robust and widely used method, while contemporary techniques such as palladium-catalyzed cross-couplings and microwave-assisted synthesis offer rapid access to a vast chemical space of novel derivatives. A thorough understanding of the underlying mechanisms of action, including the inhibition of key enzymes like COX-2 and BTK, and the modulation of signaling pathways such as eNOS, is paramount for the continued development of pyridazinone-based therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to advancing the chemistry and pharmacology of this important class of heterocyclic compounds.

References

The Diverse Mechanisms of Action of Pyridazinone-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds have demonstrated therapeutic potential across various domains, including anti-inflammatory, anticancer, neuroprotective, and cardiovascular applications. This technical guide provides an in-depth exploration of the core mechanisms of action of pyridazinone-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

The therapeutic effects of pyridazinone derivatives stem from their ability to interact with a variety of biological targets. The core pyridazinone scaffold can be chemically modified to achieve selectivity and potency for specific enzymes and receptors. This guide will focus on several key mechanisms: inhibition of cyclooxygenase-2 (COX-2), monoamine oxidase-B (MAO-B), phosphodiesterase 4 (PDE4), and receptor tyrosine kinases (RTKs) such as fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). Furthermore, we will delve into the modulation of critical signaling pathways, including the NF-κB and intrinsic apoptosis pathways.

Quantitative Data on Pyridazinone Derivatives

The following tables summarize the inhibitory activities of various pyridazinone-based compounds against their respective targets, providing a comparative overview of their potency.

Table 1: Inhibition of Cyclooxygenase-2 (COX-2) by Pyridazinone Derivatives [1][2][3]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a)>1000.11>909.1
2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a)>1000.24>416.7
2-[[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl]-1H-isoindole-1,3(2H)-dione (5a)>1000.19>526.3
Compound 3g-0.04384-
Compound 6a-0.05301-
Compound 5a-0.7716.70
Compound 5f-1.8913.38
Compound 9a-0.015521.29
Compound 16b-0.016918.63
Celecoxib (Reference)40.012333
Indomethacin (Reference)-0.7392-

Table 2: Inhibition of Monoamine Oxidase-B (MAO-B) by Pyridazinone Derivatives [4][5][6][7][8]

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
TR16>400.17>235.29
TR222.940.2784.96
S53.8570.20319.04
S16-0.979-
T61.570.03940.26
4b-0.022-

Table 3: Inhibition of Phosphodiesterase 4 (PDE4) by Pyridazinone Derivatives [9][10][11]

CompoundPDE4B IC50 (nM)PDE4D IC50 (nM)
4ba (4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one)251-
Roflumilast (Reference)--
Compound 9e3202500
Compound 8600-

Table 4: Inhibition of Fibroblast Growth Factor Receptor (FGFR) by Pyridazinone Derivatives [12][13]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 20.70.70.9809
Compound 1114.5---
Compound 10a4.8---

Table 5: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by Pyridazinone Derivatives [14]

CompoundVEGFR-2 IC50 (nM)
8d6.65
Sorafenib (Reference)4.92

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by pyridazinone compounds and the general workflows for key experimental procedures.

Signaling Pathways

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli PLA2 PLA2 Pro-inflammatory Stimuli->PLA2 activates Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates Pyridazinone Compound Pyridazinone Compound Pyridazinone Compound->COX-2 inhibits

COX-2 Inhibition by Pyridazinone Compounds.

MAOB_Inhibition_Pathway cluster_neuron Dopaminergic Neuron Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B substrate DOPAC DOPAC MAO-B->DOPAC metabolizes to Increased Dopamine Levels Increased Dopamine Levels Pyridazinone Compound Pyridazinone Compound Pyridazinone Compound->MAO-B inhibits

MAO-B Inhibition by Pyridazinone Compounds.

Apoptosis_Pathway cluster_cell Cancer Cell Pyridazinone Compound Pyridazinone Compound ROS ROS Accumulation Pyridazinone Compound->ROS p53 p53 Pyridazinone Compound->p53 upregulates Mitochondrial\nDepolarization Mitochondrial Depolarization ROS->Mitochondrial\nDepolarization Caspase-3 Caspase-3 Activation Mitochondrial\nDepolarization->Caspase-3 Bax Bax p53->Bax upregulates Bcl-2 Bcl-2 p53->Bcl-2 downregulates Bax->Mitochondrial\nDepolarization promotes Bcl-2->Mitochondrial\nDepolarization inhibits Apoptosis Apoptosis Caspase-3->Apoptosis

Intrinsic Apoptosis Pathway Induced by Pyridazinones.
Experimental Workflows

Enzyme_Inhibition_Assay Prepare Reagents Prepare Enzyme, Substrate, Buffer, and Pyridazinone Compound Incubate Incubate Enzyme with Pyridazinone Compound Prepare Reagents->Incubate Add Substrate Initiate Reaction with Substrate Incubate->Add Substrate Measure Activity Measure Product Formation or Substrate Depletion Add Substrate->Measure Activity Calculate IC50 Calculate IC50 Value Measure Activity->Calculate IC50

General Workflow for Enzyme Inhibition Assays.

MTT_Assay_Workflow Seed Cells Seed Cells in 96-well Plate Treat Cells Treat with Pyridazinone Compound Seed Cells->Treat Cells Add MTT Add MTT Reagent Treat Cells->Add MTT Incubate MTT Incubate to Allow Formazan Formation Add MTT->Incubate MTT Solubilize Solubilize Formazan Crystals Incubate MTT->Solubilize Measure Absorbance Measure Absorbance at 570 nm Solubilize->Measure Absorbance Determine Viability Determine Cell Viability Measure Absorbance->Determine Viability

Workflow for MTT Cell Viability Assay.

Western_Blot_Workflow Cell Lysis Cell Lysis and Protein Extraction Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Transfer Transfer to Membrane SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Antibody Primary Antibody Incubation Blocking->Primary Antibody Secondary Antibody Secondary Antibody Incubation Primary Antibody->Secondary Antibody Detection Detection and Imaging Secondary Antibody->Detection Analysis Data Analysis Detection->Analysis

General Workflow for Western Blot Analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay[6]
  • Reagent Preparation : Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine. Purified ovine or human COX-1 and COX-2 enzymes are used. The substrate, arachidonic acid, is prepared separately. Test compounds are dissolved in DMSO.

  • Assay Procedure :

    • Add the reaction mixture to the wells of a 96-well plate.

    • Add the purified COX-1 or COX-2 enzyme to each well and incubate for 5 minutes at 37°C.

    • Add various concentrations of the pyridazinone test compound or vehicle control (DMSO) to the wells and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the peroxidase activity by measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay[5][16]
  • Reagent Preparation : Recombinant human MAO-A and MAO-B are used as the enzyme sources. The assay is performed in a phosphate buffer (pH 7.4). Kynuramine is used as a substrate. Test compounds are dissolved in DMSO.

  • Assay Procedure :

    • Pre-incubate the enzyme with various concentrations of the pyridazinone test compound or vehicle control (DMSO) in a 96-well plate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate, kynuramine.

    • After a 30-minute incubation at 37°C, stop the reaction by adding NaOH.

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader (excitation at 320 nm, emission at 380 nm).

  • Data Analysis : Calculate the percentage of inhibition by comparing the fluorescence in the presence of the inhibitor to the control. Determine IC50 values from dose-response curves.

In Vitro Kinase Assay (FGFR, VEGFR-2)[17][18][19][20]
  • Reagent Preparation : Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT). Recombinant human FGFR or VEGFR-2 kinase is used. A specific peptide substrate and ATP are also required. Test compounds are dissolved in DMSO.

  • Assay Procedure :

    • Add the kinase, peptide substrate, and various concentrations of the pyridazinone test compound or vehicle control to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®).

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from a dose-response curve.

MTT Cell Viability Assay[21][22][23][24][25]
  • Cell Culture : Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the pyridazinone compound for a specified duration (e.g., 72 hours).

  • MTT Incubation :

    • Remove the treatment medium.

    • Add 28 µL of a 2 mg/mL MTT solution to each well.

    • Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement :

    • Remove the MTT solution.

    • Add 130 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes.

    • Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis for Apoptosis Markers (p53, Bax, Bcl-2)[26][27][28]
  • Cell Treatment and Lysis : Treat cells with the pyridazinone compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer :

    • Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel via SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis :

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

Pyridazinone-based compounds exhibit a remarkable diversity of mechanisms of action, making them a promising scaffold for the development of novel therapeutics. Their ability to selectively inhibit key enzymes involved in inflammation, neurodegeneration, and cancer, as well as to modulate critical cellular signaling pathways, underscores their therapeutic potential. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to harness the full potential of this versatile chemical class. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of pyridazinone derivatives into effective clinical treatments.

References

5-Aminopyridazin-3(2h)-one derivatives as privileged scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-aminopyridazin-3(2H)-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its "privileged" nature. This structure is capable of interacting with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Its derivatives have been extensively explored for various therapeutic applications, demonstrating potential as anticancer, cardiovascular, anti-inflammatory, and antimicrobial agents. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

General Synthesis of this compound Derivatives

The synthesis of the pyridazin-3(2H)-one ring is most commonly achieved through the condensation of a γ-keto acid or a related precursor with a hydrazine derivative. A prevalent one-pot method involves the reaction of a substituted acetophenone with glyoxylic acid, followed by ring closure with hydrazine hydrate.[1][2] Further modifications at various positions of the pyridazinone ring, such as N-alkylation or substitution at the C6 position, allow for the generation of diverse chemical libraries for biological screening.

Below is a generalized workflow for the synthesis of 6-substituted-3(2H)-pyridazinone derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Core Scaffold cluster_modification Further Modifications Acetophenone Substituted Acetophenone OnePot One-Pot Condensation & Cyclization Acetophenone->OnePot GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->OnePot Hydrazine Hydrazine Hydrate Hydrazine->OnePot Pyridazinone 6-Substituted 4,5-dihydropyridazin-3(2H)-one OnePot->Pyridazinone Formation of dihydropyridazinone ring Aromatization Aromatization (e.g., with Br2/AcOH) Pyridazinone->Aromatization N_Alkylation N2-Alkylation/ Functionalization Aromatization->N_Alkylation FinalProduct Diverse this compound Derivatives N_Alkylation->FinalProduct

Caption: Generalized synthetic workflow for pyridazinone derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown remarkable efficacy in several key therapeutic areas.

Anticancer Activity

The pyridazinone scaffold is present in numerous anticancer agents that target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and DNA damage repair mechanisms.

Mechanism of Action: PARP and VEGFR-2 Inhibition

A significant number of pyridazinone-based anticancer drugs function as inhibitors of Poly (ADP-ribose) polymerase (PARP).[3] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, SSBs accumulate and lead to double-strand breaks (DSBs) during replication. In cancers with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired, resulting in cell death via a process known as synthetic lethality.[3][4]

G cluster_normal Normal Cell (HR Proficient) cluster_cancer Cancer Cell (HR Deficient) + PARPi DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication DNA_SSB->Replication unrepaired BER Base Excision Repair (BER) PARP->BER activates PARP->BER inhibited PARPi Pyridazinone-based PARP Inhibitor PARPi->PARP traps BER->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB occasional Replication->DNA_DSB collapse of replication fork HR_Repair Homologous Recombination Repair (HR) DNA_DSB->HR_Repair repaired by DNA_DSB->HR_Repair deficient Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis (Cell Death) HR_Repair->Apoptosis leads to

Caption: Mechanism of action for PARP inhibitors in cancer therapy.

Other derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.[5][6] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that tumors require for growth and metastasis.

G VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Inhibitor Pyridazinone-based VEGFR-2 Inhibitor Inhibitor->P1 blocks ATP binding site No_Angiogenesis Inhibition of Angiogenesis Inhibitor->No_Angiogenesis PLCg PLCγ P1->PLCg activates PI3K PI3K P1->PI3K activates P1->No_Angiogenesis PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT Akt PI3K->AKT Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) AKT->Angiogenesis promote MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis promote

Caption: VEGFR-2 signaling pathway and its inhibition.

Quantitative Data: Anticancer Activity

Compound ClassTarget/Cell LineIC50 / GI%Reference
OlaparibPARP0.015 µM[3]
FluzoparibPARP1.46 nM[3]
TalazoparibPARP0.0002 µM[3]
Pyrido-pyridazinone (Cpd 40)A549 (Lung Cancer)1.03 µM[7]
Pyrido-pyridazinone (Cpd 40)HeLa (Cervical Cancer)1.15 µM[7]
Quinoline derivativePANC-1 (Pancreatic)2.9 µM[3]
Diarylurea derivative (17a)VEGFR-260% Inhibition @ 10 µM[5][6]
Diarylurea derivative (10l)Melanoma (SK-MEL-5)GI% = 100.14%[5]
Cardiovascular Activity (Vasodilators)

Pyridazinone derivatives have shown significant promise as vasodilators for the treatment of cardiovascular diseases like hypertension.[3][8] Their mechanisms often involve the modulation of endothelial nitric oxide synthase (eNOS) and inhibition of phosphodiesterases (PDEs).

Mechanism of Action: eNOS/NO Signaling

Several pyridazinone derivatives exert their vasorelaxant effects by upregulating the expression and activity of eNOS.[9][10] This enzyme catalyzes the production of nitric oxide (NO) in endothelial cells. NO then diffuses into adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP activates protein kinase G (PKG), which ultimately causes smooth muscle relaxation and vasodilation by reducing intracellular calcium levels.[11][12]

G cluster_endo Endothelial Cell cluster_smc Vascular Smooth Muscle Cell L_Arg L-Arginine eNOS eNOS L_Arg->eNOS substrate NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates Pyridazinone Pyridazinone Derivative Pyridazinone->eNOS upregulates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC substrate PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_dec ↓ [Ca2+]i PKG->Ca_dec Relaxation Muscle Relaxation (Vasodilation) Ca_dec->Relaxation

Caption: eNOS/NO signaling pathway in vasodilation.

Quantitative Data: Vasorelaxant Activity

Compound SeriesActivity MetricValueReference
Hydralazine (Reference)EC5018.210 µM[1]
6-phenylpyridazin-3(2H)-one (Acid 16)EC500.339 µM[1][3]
6-phenylpyridazin-3(2H)-one (Ester 17)EC501.225 µM[1][3]
Thiosemicarbazide derivative (4h)EC500.0117 µM[9][10]
Cyclized thiosemicarbazide (5e)EC500.0025 µM[9][10]
Dihydropyridazinone (Cpd 26)IC500.08 µmol/l[3]
Other Biological Activities

Beyond anticancer and cardiovascular applications, the this compound scaffold has been utilized to develop agents with a range of other activities, as summarized in the table below.

Quantitative Data: Other Activities

ActivityCompound ClassMetricValueReference
Anti-inflammatoryIsoxazolo[4,5-d]pyridazin-4(5H)-oneCOX-2 InhibitionPotent[13]
AntibacterialDiarylurea derivative (10h)MIC (S. aureus)16 µg/mL[5]
AntifungalDiarylurea derivative (8g)MIC (C. albicans)16 µg/mL[5]
FABP4 Inhibition4-amino-pyridazin-3(2H)-one (14e)IC501.57 µM[14]

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of novel chemical entities.

In Vitro Vasorelaxant Activity Assay

This assay is used to determine the vasodilatory effect of a compound on isolated blood vessels.[15][16][17]

Workflow for Vasorelaxant Activity Screening

G A1 Isolate Thoracic Aorta from Rat A2 Cut Aorta into Rings (3-4 mm) A1->A2 A3 Suspend Rings in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) A2->A3 A4 Equilibrate under 1g Tension for 60 min A3->A4 A5 Induce Contraction (e.g., with 1 µM Phenylephrine or 60 mM KCl) A4->A5 A6 Wait for Plateau Phase of Contraction A5->A6 A7 Add Test Compound (Cumulative Concentrations) A6->A7 A8 Record Isometric Tension Changes A7->A8 A9 Calculate % Relaxation and EC50 A8->A9

Caption: Workflow for in vitro vasorelaxant activity screening.
  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings of 3-4 mm in length.

  • Mounting: The aortic rings are suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1 gram, with the bath solution being replaced every 15 minutes.

  • Contraction: A stable contraction is induced by adding a vasoconstrictor agent, such as phenylephrine (1 µM) or potassium chloride (60-80 mM), to the bath.

  • Compound Addition: Once the contraction reaches a stable plateau, the test compound is added to the bath in a cumulative manner at increasing concentrations.

  • Data Analysis: The relaxation induced by the compound is recorded as a percentage of the pre-contraction induced by the vasoconstrictor. A dose-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[8][14][18][19]

  • Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase buffer, ATP, a specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™).

  • Procedure: a. A serial dilution of the test compound is prepared in a suitable solvent like DMSO. b. In a 96-well microplate, the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations are added. c. The kinase reaction is initiated by adding a mixture of the substrate and ATP. d. The plate is incubated at 30°C for a defined period (e.g., 45-60 minutes). e. The reaction is stopped, and the detection reagent is added. The ADP-Glo™ reagent, for instance, first depletes the remaining ATP and then converts the ADP produced by the kinase reaction back into a detectable luminescent signal. f. The luminescence is measured using a microplate reader.

  • Data Analysis: The signal is inversely proportional to kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.

NCI-60 Human Tumor Cell Line Screen

This is a standardized screen provided by the National Cancer Institute (NCI) to evaluate the anticancer potential of novel compounds.[9][10][20]

  • Cell Culture: The 60 different human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and inoculated into 96-well microtiter plates.

  • Initial Screen (One-Dose): Initially, the compound is tested at a single high concentration (typically 10⁻⁵ M) against all 60 cell lines. The cultures are incubated for 48 hours.

  • Endpoint Measurement: After incubation, cell viability is determined using a sulforhodamine B (SRB) protein staining assay. The absorbance is read, and the percentage growth (PG) is calculated for each cell line.

  • Five-Dose Screen: If a compound shows significant growth inhibition in the initial screen, it is then evaluated in a five-dose assay (typically using 10-fold dilutions) to determine key parameters such as:

    • GI50: The concentration causing 50% growth inhibition.

    • TGI: The concentration causing total growth inhibition (cytostatic effect).

    • LC50: The concentration causing a 50% reduction in the initial cell number (cytotoxic effect).

  • Data Analysis: The results are presented as mean graphs, which provide a characteristic "fingerprint" of the compound's activity across the different cancer types. This can be used in algorithms like COMPARE to infer a potential mechanism of action by matching the fingerprint to those of known anticancer agents.

References

Methodological & Application

Application Note: A General Protocol for the Synthesis of 5-Aminopyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridazin-3(2H)-one derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including cardiovascular, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of an amino group at the C5 position of the pyridazinone core can significantly influence the molecule's pharmacological profile, making the development of a robust synthesis protocol for 5-aminopyridazin-3(2H)-one derivatives a key objective for drug discovery programs.

This application note details a reliable two-step synthetic pathway starting from the readily available mucochloric acid. The core of the strategy involves the creation of a di-halogenated pyridazinone intermediate, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the desired amino functionality at the C5 position.

General Synthesis Pathway

The overall synthetic strategy is a two-step process:

  • Formation of the Pyridazinone Core: Cyclocondensation of mucochloric acid with a hydrazine source to yield 4,5-dichloro-3(2H)-pyridazinone.

  • Amination via Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the C5-chloride of the intermediate with a primary or secondary amine to furnish the target this compound derivatives. The electron-deficient nature of the pyridazinone ring facilitates this substitution.[4][5]

Synthesis_Pathway A Mucochloric Acid C 4,5-Dichloro-3(2H)-pyridazinone A->C Step 1: Cyclocondensation (e.g., H2O/MeOH) B Hydrazine Hydrate B->C Step 1: Cyclocondensation (e.g., H2O/MeOH) E 5-Amino-4-chloro-3(2H)-pyridazinone Derivative C->E Step 2: Nucleophilic Aromatic Substitution (e.g., EtOH, Heat) D Primary/Secondary Amine (R1R2-NH) D->E Step 2: Nucleophilic Aromatic Substitution (e.g., EtOH, Heat)

Caption: General two-step synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone (Intermediate)

This protocol is adapted from procedures utilizing mucochloric acid as a starting material.[6][7]

Materials:

  • Mucochloric acid

  • Hydrazine hydrate (or semicarbazide hydrochloride as a precursor)[6]

  • Methanol (MeOH)

  • Water (H₂O)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Dissolve mucochloric acid (1.0 eq) in a 1:1 mixture of methanol and water.

  • To this stirring solution, add a solution of hydrazine hydrate (1.2 eq) in a 1:1 methanol/water mixture dropwise at room temperature.

  • Continue stirring the reaction mixture for 20-30 minutes at room temperature.[6]

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold methanol to remove impurities.

  • Dry the product under vacuum to yield 4,5-dichloro-3(2H)-pyridazinone as a solid. The product can be used in the next step without further purification.

Protocol 2: General Protocol for the Synthesis of 5-Amino-4-chloro-3(2H)-pyridazinone Derivatives

This protocol describes the nucleophilic aromatic substitution of the C5-chloride with an amine. The C5 position is generally more reactive to nucleophilic attack than the C4 position in such systems.[8]

Materials:

  • 4,5-Dichloro-3(2H)-pyridazinone (1.0 eq)

  • Desired primary or secondary amine (e.g., ammonia, aniline, benzylamine, morpholine) (1.5 - 2.0 eq)

  • Ethanol (EtOH) or another suitable polar aprotic solvent (e.g., Dioxane)

  • Optional: A non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge HCl byproduct (1.5 eq)

  • Reflux condenser and heating mantle

Procedure:

  • In a round-bottom flask, suspend 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) in ethanol.

  • Add the desired amine (1.5 eq) to the suspension. If the amine salt is used or if the amine is not in large excess, add a non-nucleophilic base (1.5 eq).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product may precipitate upon cooling or concentration. If not, add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified 5-amino-4-chloro-3(2H)-pyridazinone derivative.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Suspend Dichloropyridazinone in Solvent B Add Amine & Optional Base A->B C Heat to Reflux (4-12 h) B->C D Monitor by TLC C->D E Cool to RT D->E Reaction Complete F Concentrate Solvent E->F G Precipitate & Filter F->G H Recrystallize G->H I Dry Final Product H->I

References

Application Notes and Protocols for 5-Aminopyridazin-3(2H)-one based FABP4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, is a key intracellular lipid-binding protein primarily expressed in adipocytes and macrophages. It plays a crucial role in fatty acid trafficking, lipid storage, and signaling. Emerging evidence has implicated FABP4 in the pathogenesis of various metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, as well as in certain cancers.[1][2] Consequently, the development of potent and selective FABP4 inhibitors has become a significant area of interest for therapeutic intervention.

This document provides detailed application notes and protocols for a novel class of FABP4 inhibitors based on the 5-aminopyridazin-3(2H)-one scaffold. These compounds have demonstrated promising inhibitory activity in the low micromolar range and represent a valuable starting point for further drug discovery and development efforts.

Chemical Scaffold and Inhibitor Data

The core chemical structure is based on a pyridazin-3(2H)-one ring system. Optimization studies have explored substitutions at various positions, particularly with amino and ureido groups at the 4-position, to enhance inhibitory potency against FABP4.

Inhibitory Activity of Pyridazinone Derivatives against FABP4

The following tables summarize the in vitro inhibitory activity (IC50) of various this compound and related pyridazinone derivatives against human FABP4. The IC50 values were determined using a fluorescence displacement assay.

Compound IDR2R4R6IC50 (µM)[3][4]
4b CH3NH2C6H52.97
22 c-C6H11NH2C6H523.18
25a CH3NHCONH2C6H54.12
30b CH3NH-(2-CN)-C6H4C6H53.15
Arachidonic Acid (Control) ---3.42 ± 0.54
Compound IDStructureIC50 (µM)[5][6]
14e 4-amino-2-ethyl-6-(4-fluorophenyl)pyridazin-3(2H)-one derivative1.57
3e 4-(allylamino)-2-ethyl-6-methylpyridazin-3(2H)-one derivative6.20 ± 0.42
11a 4-((2-hydroxyethyl)amino)-6-phenylpyridazin-3(2H)-one derivative13.68 ± 0.54
14c 4-amino-2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one derivative5.55 ± 0.22
Positive Control (unspecified) -> 1.57

Signaling Pathways and Experimental Workflows

FABP4 Signaling Pathway

FABP4 is involved in multiple signaling pathways that contribute to metabolic dysregulation and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of FABP4 inhibitors.

FABP4_Signaling cluster_extracellular Extracellular cluster_cell Adipocyte / Macrophage Adipokines Adipokines FABP4 FABP4 Adipokines->FABP4 Secretion Fatty_Acids_ext Fatty Acids Fatty_Acids_ext->FABP4 Uptake Fatty_Acids_int Intracellular Fatty Acids FABP4->Fatty_Acids_int Trafficking NFkB NF-κB FABP4->NFkB Activation JNK JNK FABP4->JNK Activation Lipolysis Lipolysis Lipolysis->Fatty_Acids_int PPARg PPARγ Fatty_Acids_int->PPARg Activation Gene_Expression Target Gene Expression PPARg->Gene_Expression Inflammation Inflammation NFkB->Inflammation Insulin_Resistance Insulin Resistance JNK->Insulin_Resistance Gene_Expression->Insulin_Resistance FABP4_Inhibitor This compound Scaffold Inhibitor FABP4_Inhibitor->FABP4 Inhibition

Caption: Simplified FABP4 signaling pathway and the point of intervention for inhibitors.

Experimental Workflow for Inhibitor Evaluation

The general workflow for the synthesis, characterization, and biological evaluation of novel pyridazinone-based FABP4 inhibitors is outlined below.

Workflow Start Synthesis Synthesis of Pyridazinone Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Primary Screening (Fluorescence Displacement Assay) Purification->Screening IC50 IC50 Determination Screening->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design End Optimization->End

Caption: General workflow for the development of pyridazinone-based FABP4 inhibitors.

Experimental Protocols

General Synthesis of 4-Amino-6-phenyl-3(2H)-pyridazinone

This protocol provides a general method for the synthesis of the 4-amino-6-phenyl-3(2H)-pyridazinone core structure, which can be further modified.

Materials:

  • 6-phenyl-3(2H)-pyridazinone

  • Hydrazine monohydrate

  • Acetonitrile

  • Water (deionized)

  • Nitrogen gas supply

  • Heating mantle or oil bath

  • Round bottom flask with reflux condenser

  • Filtration apparatus (Büchner funnel)

  • Stir plate and stir bar

Procedure:

  • Combine 1 g (5.81 mmol) of 6-phenyl-3(2H)-pyridazinone and 15 mL (309 mmol) of hydrazine monohydrate in a round bottom flask equipped with a stir bar and reflux condenser.

  • Heat the mixture to 120°C under a nitrogen atmosphere for 90 minutes.

  • Cool the reaction mixture to room temperature.

  • Add an additional 15 mL (309 mmol) of hydrazine monohydrate to the cooled mixture.

  • Reheat the mixture to 120°C and stir overnight under a nitrogen atmosphere.

  • After cooling to room temperature, collect the resulting solid by filtration.

  • Wash the solid with deionized water.

  • Suspend the crude solid in 20 mL of acetonitrile and stir for 5 minutes.

  • Collect the solid by filtration, wash with a small amount of acetonitrile, and dry under vacuum to yield the final product, 4-amino-6-phenyl-3(2H)-pyridazinone.

Characterization: The final product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.

FABP4 Inhibition Assay Protocol (Fluorescence Displacement)

This protocol is a competitive binding assay that measures the ability of a test compound to displace a fluorescent probe from the FABP4 binding pocket, resulting in a decrease in fluorescence.

Materials:

  • Recombinant human FABP4 protein

  • Fluorescent probe (e.g., a commercially available fluorescently labeled fatty acid analog)

  • Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Arachidonic acid (as a positive control, dissolved in DMSO)

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence plate reader capable of measuring the specific excitation and emission wavelengths of the chosen probe.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of FABP4 protein in assay buffer. The final concentration in the assay will need to be optimized (typically in the low nanomolar range).

    • Prepare a stock solution of the fluorescent probe in assay buffer. The final concentration should be at or below its Kd for FABP4 to ensure assay sensitivity.

    • Prepare serial dilutions of the test compounds and the positive control (arachidonic acid) in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

  • Assay Protocol:

    • Add 50 µL of assay buffer to all wells of the microplate.

    • Add 2 µL of the diluted test compounds or controls to the appropriate wells.

    • Add 23 µL of the FABP4 protein solution to each well (except for no-protein controls).

    • Add 25 µL of the fluorescent probe solution to all wells.

    • The final volume in each well should be 100 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no protein).

    • Normalize the data to the controls (0% inhibition for wells with no test compound, and 100% inhibition for wells with a saturating concentration of the positive control).

    • Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) Logic

The development of potent pyridazinone-based FABP4 inhibitors relies on a systematic exploration of the structure-activity relationship.

SAR_Logic Core_Scaffold This compound Core Scaffold R4_Sub Substitution at R4 (e.g., -NH2, -NHCONH2) Core_Scaffold->R4_Sub R2_Sub Substitution at R2 (e.g., -CH3, -c-C6H11) Core_Scaffold->R2_Sub R6_Sub Substitution at R6 (e.g., -Phenyl, substituted Phenyl) Core_Scaffold->R6_Sub Biological_Activity FABP4 Inhibitory Potency (IC50) R4_Sub->Biological_Activity R2_Sub->Biological_Activity R6_Sub->Biological_Activity Optimization Lead Optimization Biological_Activity->Optimization

Caption: Logical relationship in the structure-activity relationship (SAR) studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel FABP4 inhibitors. The data and protocols presented here provide a comprehensive guide for researchers to synthesize, evaluate, and optimize these compounds. Further investigation into the SAR and in vivo efficacy of these inhibitors is warranted to explore their full therapeutic potential in treating metabolic and inflammatory diseases.

References

Application of 5-Aminopyridazin-3(2H)-one Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazin-3(2H)-one scaffold, particularly its 5-amino substituted derivatives, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. These compounds exhibit a broad spectrum of pharmacological activities by targeting various key pathways involved in cancer progression. This document provides detailed application notes on the utility of 5-aminopyridazin-3(2H)-one derivatives in cancer research, including their mechanisms of action, quantitative efficacy data, and comprehensive experimental protocols for their evaluation.

Mechanisms of Action in Cancer

Derivatives of the this compound core have been shown to exert their anticancer effects through several key mechanisms, including the inhibition of crucial enzymes and cellular processes that are often dysregulated in cancer.

  • Poly (ADP-ribose) Polymerase (PARP) Inhibition: Certain pyridazinone derivatives function as potent PARP inhibitors.[1][2] PARP enzymes are critical for DNA single-strand break repair. Their inhibition in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[2][3] Several pyridazin-3(2H)-one derivatives are effective PARP inhibitors, with some, like Olaparib and Talazoparib, being approved for treating specific cancers.[4]

  • Kinase Inhibition: The pyridazinone scaffold has been successfully utilized to develop inhibitors of various protein kinases that play a central role in cancer cell signaling. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.[6][7] The downstream signaling cascade of VEGFR-2 involves pathways such as PLCγ-PKC-Raf-MEK-MAPK, which promotes endothelial cell proliferation.[6][7]

  • Tubulin Polymerization Inhibition: Some pyridazinone derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization.[4][8] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Disruption of their formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8]

Quantitative Data: Anti-proliferative Activity

The anti-proliferative activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Compound/DerivativeCancer Cell LineCell TypeIC50 Value (µM)Reference
Piperazine Derivative (PCC)SNU-475Human Liver Cancer6.98 ± 0.11[9]
Piperazine Derivative (PCC)SNU-423Human Liver Cancer7.76 ± 0.45[9]
Compound 3aA549Human Lung Cancer36.79[9]
Pyr-1HL-60Human Promyelocytic Leukemia0.39[10]
Pyr-1CEMHuman T-cell LeukemiaLow µM range[10]
Pyr-1MDA-MB-231Human Breast CancerLow µM range[10]
Pyr-1MDA-MB-468Human Breast CancerLow µM range[10]
Pyr-1A-549Human Lung CancerLow µM range[10]
Compound 14e (FABP4i)--1.57[11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound derivatives.

PARP_Inhibition cluster_DNA_Damage DNA Single-Strand Break cluster_PARP_Repair PARP-mediated Repair cluster_Drug_Action Drug Intervention cluster_Cellular_Outcome Cellular Outcome in BRCA-deficient cells DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits Repair_Proteins DNA Repair Proteins PARP->Repair_Proteins recruits DSB Double-Strand Break (DSB) PARP->DSB unrepaired SSB leads to SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Pyridazinone Pyridazinone (PARP Inhibitor) Pyridazinone->PARP inhibits Cell_Death Apoptosis DSB->Cell_Death triggers VEGFR2_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Drug_Action Drug Intervention cluster_Intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg Pyridazinone Pyridazinone (VEGFR-2 Inhibitor) Pyridazinone->VEGFR2 inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Tubulin_Polymerization cluster_Monomers Tubulin Monomers cluster_Polymerization Polymerization Process cluster_Drug_Action Drug Intervention cluster_Cellular_Outcome Cellular Outcome Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule polymerizes to form Spindle_Disruption Mitotic Spindle Disruption Microtubule->Spindle_Disruption leads to Pyridazinone Pyridazinone Derivative Pyridazinone->Tubulin inhibits polymerization Cell_Cycle_Arrest G2/M Arrest Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat cells with Pyridazinone derivative Incubate_24h->Treat_Compound Incubate_48_72h Incubate for 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with Pyridazinone derivative Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Run SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL substrate Secondary_Ab->Detection Imaging Capture image Detection->Imaging Analysis Analyze band intensity Imaging->Analysis End End Analysis->End

References

Application Notes and Protocols for Cardiovascular Drug Discovery Using 5-Aminopyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Aminopyridazin-3(2H)-one derivatives in the discovery of novel cardiovascular drugs. The focus is on their primary mechanism of action as phosphodiesterase 3 (PDE3) inhibitors, leading to vasodilation and positive inotropic effects. While specific data for the unsubstituted this compound is limited in publicly available research, this document outlines the general principles, protocols, and data related to its bioactive derivatives.

Introduction

The pyridazin-3(2H)-one scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2] In the realm of cardiovascular diseases, these compounds have shown significant promise as vasodilators and cardiotonic agents.[3][4][5] Their primary mode of action often involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, which is crucial for regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[6] By inhibiting PDE3, these compounds prevent the degradation of cAMP, leading to increased levels of this second messenger in cardiac and vascular smooth muscle cells. This, in turn, results in vasodilation and an increase in myocardial contractility, making them attractive candidates for the treatment of conditions like hypertension and heart failure.[5][6]

Mechanism of Action: PDE3 Inhibition

The cardiovascular effects of many this compound derivatives are primarily attributed to their potent and selective inhibition of the PDE3 enzyme.[6]

Signaling Pathway of PDE3 Inhibition

The following diagram illustrates the signaling pathway affected by PDE3 inhibitors.

PDE3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects Beta_AR β-Adrenergic Receptor AC Adenylate Cyclase Beta_AR->AC Agonist Binding ATP ATP cAMP cAMP ATP->cAMP Conversion PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE3->AMP Hydrolysis Ca_Channels Ca²⁺ Channels PKA->Ca_Channels Phosphorylation Myofilaments Myofilaments PKA->Myofilaments Phosphorylation Vasodilation Vasodilation PKA->Vasodilation in Smooth Muscle Inotropy Increased Inotropy Ca_Channels->Inotropy Myofilaments->Inotropy Pyridazinone This compound Derivative Pyridazinone->PDE3 Inhibition

Caption: Signaling pathway of PDE3 inhibition by this compound derivatives.

Quantitative Data

The following tables summarize the in vitro activities of various pyridazin-3(2H)-one derivatives from different studies. It is important to note that the specific activity can vary significantly based on the substitutions on the core scaffold.

Table 1: PDE Inhibitory Activity of Pyridazinone Derivatives

Compound IDTargetIC₅₀ (nM)Reference CompoundIC₅₀ (nM)Source
27 PDE534Sildenafil20[3]
28 PDE522Sildenafil16[3]
23a PDE5140Zaprinast1000[3]
23b PDE5180Sildenafil5[3]

Table 2: Vasorelaxant Activity of Pyridazinone Derivatives

Compound IDEC₅₀ (µM)Reference CompoundEC₅₀ (µM)Source
16 (acid) 0.339Hydralazine18.210[3]
17 (ester) 1.225Hydralazine18.210[3]
18 (hydrazide) 1.204Hydralazine18.210[3]

Table 3: Inotropic and Vasodilating Activity of Dihydropyridazin-3(2H)-one Derivatives

Compound IDVasorelaxant Activity IC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
26 0.08Hydralazine0.316[3]
9 0.051--[3]
13 0.199Hydralazine0.316[3]

Experimental Protocols

Protocol 1: In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for determining the inhibitory activity of test compounds against the PDE3 enzyme.

Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cAMP derivative (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE3 hydrolyzes the tracer, the resulting fluorescent monophosphate binds to a larger binding agent, causing it to tumble more slowly and thus increasing the fluorescence polarization. An inhibitor will prevent the hydrolysis of the fluorescent cAMP, keeping the fluorescence polarization low.

Materials:

  • Recombinant human PDE3A or PDE3B

  • Fluorescein-labeled cAMP (e.g., FAM-cAMP)

  • Binding agent specific for the fluorescent monophosphate product

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Known PDE3 inhibitor (e.g., Milrinone) as a positive control

  • DMSO as a negative control

  • Low-volume, black, 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Create a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

    • Dilute the PDE3 enzyme to the desired working concentration in assay buffer.

    • Prepare a solution of the fluorescent cAMP substrate in the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted test compound, positive control, or negative control to the wells of the 384-well microplate.

    • Add 10 µL of the diluted PDE3 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding 5 µL of the fluorescent cAMP substrate solution to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 10 µL of the binding agent solution to each well.

    • Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Ex Vivo Vasorelaxant Activity Assay Using Isolated Rat Thoracic Aorta Rings

This protocol outlines the procedure for assessing the vasorelaxant effects of this compound derivatives on isolated arterial tissue.

Vasorelaxant_Assay_Workflow A Euthanize Rat and Excise Thoracic Aorta B Clean Aorta of Connective Tissue and Cut into Rings (2-3 mm) A->B C Suspend Aortic Rings in Organ Bath with Krebs-Henseleit Solution B->C D Equilibrate under Tension (1.5-2g) for 60-90 min C->D E Induce Contraction with Phenylephrine or KCl D->E F Add Cumulative Concentrations of Test Compound E->F G Record Changes in Isometric Tension F->G H Calculate Percentage of Relaxation and Determine EC₅₀ G->H

Caption: Experimental workflow for the ex vivo vasorelaxant activity assay.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction

  • Test compounds (this compound derivatives)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat and immediately excise the thoracic aorta.

    • Place the aorta in cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissues.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

    • Apply a resting tension of 1.5-2.0 g to the rings and allow them to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • Induction of Contraction:

    • After equilibration, induce a stable contraction by adding a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM), to the organ bath.

  • Evaluation of Vasorelaxant Effect:

    • Once the contraction has reached a plateau, add the test compound in a cumulative manner to the bath, with each subsequent concentration added after the response to the previous one has stabilized.

    • Record the changes in isometric tension using a force transducer and a data acquisition system.

  • Data Analysis:

    • Express the relaxation induced by the test compound as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the compound concentration.

    • Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Pharmacokinetic Considerations

While specific pharmacokinetic data for this compound is not extensively reported, studies on related aminopyridazine and pyridazinone derivatives provide some general insights. Oral bioavailability can be a challenge for some of these compounds, and metabolic stability is a key area for optimization in drug development.[7] Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for the successful development of pyridazinone-based cardiovascular drugs.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel cardiovascular therapies. Their primary mechanism of action as PDE3 inhibitors offers a well-validated approach for achieving both vasodilation and positive inotropic effects. The protocols provided in these application notes offer a foundation for researchers to screen and characterize the activity of new chemical entities based on this scaffold. Further optimization of the this compound core structure is likely to yield potent and selective drug candidates with favorable pharmacokinetic profiles for the treatment of cardiovascular diseases.

References

Experimental Protocol for N-Alkylation of 5-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The N-alkylation of pyridazinone scaffolds is a critical transformation in medicinal chemistry, enabling the synthesis of diverse derivatives with a wide range of biological activities. This document provides a detailed experimental protocol for the N-alkylation of 5-Aminopyridazin-3(2H)-one, a key intermediate in the development of novel therapeutics. The protocol addresses the challenge of regioselectivity due to the presence of two nucleophilic nitrogen atoms (the endocyclic N2 and the exocyclic 5-amino group) by employing a protective group strategy for the amino function, thereby ensuring selective alkylation at the desired N2 position of the pyridazinone ring.

The described methodology is robust and can be adapted for various alkylating agents, allowing for the generation of a library of N-substituted this compound derivatives for further investigation in drug discovery programs.

Experimental Workflow

The overall synthetic strategy involves a three-step process: protection of the 5-amino group, N-alkylation of the pyridazinone ring, and subsequent deprotection to yield the final N-alkylated product.

Workflow A Start: this compound B Step 1: Protection of 5-Amino Group (e.g., Boc Anhydride, Base) A->B C Intermediate: 5-(Protected-amino)pyridazin-3(2H)-one B->C D Step 2: N-Alkylation (Alkyl Halide, Base, Solvent) C->D E Intermediate: 2-Alkyl-5-(protected-amino)pyridazin-3(2H)-one D->E F Step 3: Deprotection (e.g., Acidic Conditions) E->F G Final Product: 2-Alkyl-5-aminopyridazin-3(2H)-one F->G

Caption: A three-step workflow for the selective N-alkylation of this compound.

Detailed Experimental Protocols

Protocol 1: Protection of the 5-Amino Group (Boc Protection)

This step is crucial for achieving selective N2-alkylation. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for amines.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM or THF, add triethylamine (1.2 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected this compound.

Protocol 2: N-Alkylation of Boc-Protected this compound

This protocol describes a general procedure for the N-alkylation using an alkyl halide. A microwave-assisted method is also presented as a faster alternative.

Method A: Conventional Heating

Materials:

  • Boc-protected this compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq.)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 - 2.0 eq.)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the Boc-protected pyridazinone (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkyl halide (1.1 - 1.5 eq.) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Method B: Microwave-Assisted Synthesis

Materials:

  • Boc-protected this compound

  • Methyl iodide (1.0 eq.)

  • Potassium carbonate (K₂CO₃) (1.0 eq.)

  • Tetrabutylammonium bromide (TBAB) (0.2 eq.)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the Boc-protected pyridazinone (1.0 eq.), potassium carbonate (1.0 eq.), tetrabutylammonium bromide (0.2 eq.), and methyl iodide (1.0 eq.).[1][2]

  • Place the sealed vessel in a microwave reactor and irradiate at 90 W for 10 minutes.[1][2]

  • After cooling, add water to the reaction mixture.[1][2]

  • Collect the precipitate by filtration and wash with water to obtain the N-methylated product.[1][2] Further purification can be performed by recrystallization or column chromatography if necessary.

Protocol 3: Deprotection of the 5-Amino Group

This final step removes the Boc protecting group to yield the desired N-alkylated this compound.

Materials:

  • N-alkylated, Boc-protected this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-alkylated, Boc-protected intermediate (1.0 eq.) in DCM.

  • Add trifluoroacetic acid (5-10 eq.) and stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-alkyl-5-aminopyridazin-3(2H)-one.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the N-alkylation of pyridazinone derivatives. Note that the yields for the specific N-alkylation of this compound may vary and should be optimized.

SubstrateAlkylating AgentBaseSolventMethodTime (h)Yield (%)Reference
5-Benzyl-6-methylpyridazin-3(2H)-oneMethyl IodideK₂CO₃NoneMicrowave0.1796[1][2]
6-Phenyl-3(2H)-pyridazinoneBenzyl ChlorideNaHTHFConventional492
6-Phenyl-3(2H)-pyridazinoneEthyl BromoacetateK₂CO₃DMFConventional1285

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the protected intermediates and the final N-alkylated products. Key indicators of successful N2-alkylation include the appearance of new signals corresponding to the alkyl group protons and a downfield shift of the pyridazinone ring protons.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. For instance, the C=O stretch of the pyridazinone ring is typically observed around 1660-1680 cm⁻¹.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of the protection-alkylation-deprotection strategy.

logical_relationship cluster_0 Synthetic Strategy Start This compound (Two Nucleophilic Sites) Protect Protect 5-Amino Group Start->Protect Avoids Side Reaction Alkylate Alkylate N2 Position Protect->Alkylate Enables Regioselectivity Deprotect Deprotect 5-Amino Group Alkylate->Deprotect Reveals Final Product End Selective N2-Alkylated Product Deprotect->End

Caption: Logical flow of the selective N-alkylation strategy.

References

Application Notes & Protocols: A Researcher's Guide to the One-Pot Synthesis of Pyridazinone Derivatives from γ-Ketoacids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Pyridazinone Scaffold

Pyridazinone derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] These six-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and neuroprotective properties.[1][3][4] The versatility of the pyridazinone scaffold allows for extensive structural modifications, making it a highly attractive target for the development of novel therapeutics.[4][5] This guide provides a comprehensive overview of the one-pot synthesis of pyridazinone derivatives from γ-ketoacids, a robust and efficient method for accessing this important class of molecules.

Core Principles and Mechanistic Insights

The most prevalent and straightforward method for synthesizing 4,5-dihydropyridazin-3(2H)-ones involves the condensation of a γ-ketoacid or its ester equivalent with a hydrazine derivative.[6] This one-pot reaction is valued for its operational simplicity and generally high yields. The overall transformation can be understood through a two-step sequence: initial hydrazone formation followed by intramolecular cyclization.

The Reaction Mechanism

The reaction commences with the nucleophilic attack of a hydrazine derivative on the ketone carbonyl of the γ-ketoacid, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the carboxylic acid (or ester) carbonyl. The resulting tetrahedral intermediate then eliminates a molecule of water (or alcohol, in the case of an ester) to yield the stable 4,5-dihydropyridazin-3(2H)-one ring system.

Experimental_Workflow start Start reactants Combine γ-ketoacid and ethanol in a flask start->reactants add_hydrazine Add hydrazine hydrate to the solution reactants->add_hydrazine reflux Reflux the mixture for 4 hours add_hydrazine->reflux cool Cool the reaction mixture reflux->cool precipitate Precipitate the product in an ice bath cool->precipitate filter Collect the precipitate by vacuum filtration precipitate->filter wash Wash the solid with cold water filter->wash dry Dry the product wash->dry recrystallize Recrystallize from ethanol dry->recrystallize product Pure Pyridazinone Derivative recrystallize->product

References

Application Notes: Microwave-Assisted Synthesis and Biological Activity of 5-Aminopyridazin-3(2H)-one Analogs

Application Notes and Protocols for the Solid-Phase Synthesis of a 5-Aminopyridazin-3(2H)-one Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminopyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and cardiotonic effects. The development of libraries based on this scaffold is of significant interest for the discovery of novel therapeutic agents. Solid-phase synthesis offers a powerful platform for the rapid generation of such libraries, enabling efficient purification and automation. These application notes provide a detailed protocol for the solid-phase synthesis of a this compound library, leveraging a traceless linker strategy to yield final compounds of high purity.

Overview of the Synthetic Strategy

The proposed solid-phase synthesis strategy for constructing a this compound library is outlined below. This approach utilizes a polymer-bound β-ketoester, which undergoes cyclocondensation with a hydrazine derivative, followed by diversification of the amino group and subsequent cleavage from the solid support.

G resin Wang Resin loading Loading of β-ketoacid resin->loading DCC, DMAP activation Activation of Carboxylic Acid loading->activation HOBt, DIC cyclization Cyclocondensation with Hydrazine activation->cyclization R1-NHNH2 diversification1 N-Alkylation/Arylation (R1) cyclization->diversification1 R1-X, Base diversification2 Acylation/Sulfonylation of 5-Amino Group (R2) cyclization->diversification2 R2-COCl or R2-SO2Cl, Base cleavage Cleavage from Resin diversification1->cleavage diversification2->cleavage product This compound Library cleavage->product TFA

Caption: Proposed workflow for the solid-phase synthesis of a this compound library.

Experimental Protocols

Materials and Equipment
  • Resins: Wang resin (100-200 mesh, 1.0 mmol/g loading)

  • Reagents:

    • Fmoc-protected β-amino acids

    • Substituted hydrazines (R1-NHNH2)

    • Acylating and sulfonylating agents (R2-COCl, R2-SO2Cl)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Hydroxybenzotriazole (HOBt)

    • Piperidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

  • Equipment:

    • Solid-phase synthesis vessel

    • Shaker

    • Filtration apparatus

    • High-performance liquid chromatography (HPLC) system

    • Mass spectrometer (MS)

Protocol 1: Loading of the β-Ketoester onto Wang Resin
  • Swell Wang resin (1 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the solvent.

  • In a separate flask, dissolve the desired β-ketoacid (3.0 mmol) and DMAP (0.5 mmol) in DCM/DMF (4:1, 10 mL).

  • Add a solution of DCC (3.0 mmol) in DCM (5 mL) to the β-ketoacid solution and stir for 15 minutes at 0°C.

  • Filter the precipitated dicyclohexylurea and add the filtrate to the swollen resin.

  • Shake the reaction vessel at room temperature for 12 hours.

  • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading capacity using the picric acid test or by cleaving a small amount of resin-bound material and analyzing by UV-Vis spectroscopy.

Protocol 2: Cyclocondensation to form the Pyridazinone Ring
  • Swell the resin-bound β-ketoester (1.0 mmol) in DMF (10 mL) for 30 minutes.

  • Add a solution of the substituted hydrazine (R1-NHNH2, 5.0 mmol) in DMF (5 mL) to the resin suspension.

  • Add acetic acid (1.0 mmol) as a catalyst.

  • Shake the reaction mixture at 60°C for 24 hours.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Diversification of the 5-Amino Group

This protocol describes a representative acylation reaction. Similar procedures can be followed for sulfonylation or other modifications.

  • Swell the resin-bound 5-aminopyridazinone (0.5 mmol) in DCM (5 mL).

  • Add a solution of the desired acyl chloride (R2-COCl, 2.0 mmol) and diisopropylethylamine (DIPEA, 4.0 mmol) in DCM (5 mL).

  • Shake the reaction at room temperature for 6 hours.

  • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 4: Cleavage of the Final Product from the Resin
  • Wash the dried, functionalized resin with DCM (3 x 5 mL).

  • Add a cleavage cocktail of 95:2.5:2.5 TFA/triisopropylsilane/water (10 mL) to the resin.

  • Shake the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL).

  • Concentrate the combined filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the product by preparative HPLC.

Data Presentation

The following tables summarize hypothetical quantitative data for a representative library of 5-aminopyridazin-3(2H)-ones synthesized using the described protocols.

Table 1: Synthesis of 5-amino-6-aryl-2-(substituted)-pyridazin-3(2H)-ones

Compound IDR1 (Substituted Hydrazine)R2 (Acyl Chloride)Yield (%)Purity (%)
AP-001 PhenylhydrazineBenzoyl chloride6592
AP-002 4-FluorophenylhydrazineBenzoyl chloride6295
AP-003 PhenylhydrazineAcetyl chloride7196
AP-004 4-FluorophenylhydrazineAcetyl chloride6894
AP-005 MethylhydrazineBenzoyl chloride7591

Table 2: Characterization of Representative Compounds

Compound IDMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]⁺
AP-001 C₁₇H₁₃N₃O₂291.10292.11
AP-002 C₁₇H₁₂FN₃O₂309.09310.10
AP-003 C₁₂H₁₁N₃O₂229.08230.09
AP-004 C₁₂H₁₀FN₃O₂247.08248.08
AP-005 C₁₂H₁₁N₃O₂229.08230.09

Potential Signaling Pathway Involvement

Pyridazinone derivatives have been reported to modulate various signaling pathways, particularly those involved in inflammation. For instance, some pyridazinones act as inhibitors of phosphodiesterases (PDEs) or modulate cytokine signaling.[1] A potential mechanism of action for a synthesized this compound library could involve the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

G stimulus Inflammatory Stimulus macrophage Macrophage stimulus->macrophage nfkb NF-κB Pathway macrophage->nfkb tnf TNF-α Production nfkb->tnf il6 IL-6 Production nfkb->il6 inflammation Inflammation tnf->inflammation il6->inflammation compound This compound compound->nfkb Inhibition

Caption: Potential anti-inflammatory mechanism of 5-aminopyridazin-3(2H)-ones via inhibition of the NF-κB pathway.

Conclusion

The solid-phase synthesis protocols detailed in these application notes provide a robust and efficient method for the generation of diverse this compound libraries. The use of a traceless linker strategy ensures the production of high-purity compounds suitable for high-throughput screening and lead optimization in drug discovery programs. The presented data and diagrams offer a comprehensive guide for researchers entering this area of medicinal chemistry.

References

Application Notes and Protocols for In Vitro Bioactivity of 5-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays and detailed protocols for evaluating the biological activity of 5-Aminopyridazin-3(2H)-one. The pyridazinone scaffold is a key pharmacophore with a wide range of documented biological activities, making this compound a significant subject for investigation in drug discovery.[1][2] This document outlines methodologies to assess its potential as an anti-inflammatory, anticancer, and enzyme-inhibiting agent.

Introduction to this compound

This compound belongs to the pyridazinone class of heterocyclic compounds. Derivatives of this core structure have shown a variety of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][3][4][5] The presence of the amino group and the lactam moiety in this compound suggests its potential to interact with various biological targets. The following protocols are designed to explore these potential bioactivities in a laboratory setting.

Potential Biological Activities and Corresponding In Vitro Assays

Based on the activities of structurally related pyridazinone derivatives, the primary bioactivities to investigate for this compound include:

  • Anti-inflammatory Activity: Many pyridazinone derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways.[2][6][7][8]

  • Anticancer Activity: Several pyridazinone-based compounds have demonstrated cytotoxic effects against various cancer cell lines and have been investigated as potential anticancer agents.[3][4][9][10][11]

  • Enzyme Inhibition: The pyridazinone scaffold has been identified as a core structure for inhibitors of various enzymes, such as phosphodiesterase 4 (PDE4) and fatty acid binding protein 4 (FABP4).[12][13][14][15][16][17]

The following sections provide detailed protocols for in vitro assays to evaluate these potential activities.

Experimental Protocols

General Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cell lines and to establish a concentration range for subsequent, more specific assays.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[18] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., NIH-3T3 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with This compound incubate_24h->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (add DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT-based cell viability assay.

Anti-inflammatory Activity: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.

Methodology: A colorimetric inhibitor screening assay can be used to measure the peroxidase activity of COX. The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6]

Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound solution.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Compound Addition: Add various concentrations of this compound to the wells. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Colorimetric Measurement: Immediately add the colorimetric substrate (TMPD) and measure the absorbance at 590 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value for both COX-1 and COX-2.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology: The Griess assay is used to measure the concentration of nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).

  • Griess Reagent Addition: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO production inhibition.

LPS-induced Pro-inflammatory Signaling Pathway

LPS_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Compound This compound Compound->IKK Potential Inhibition Compound->NFkB

Caption: LPS-induced pro-inflammatory signaling and potential inhibition points.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7BreastData
A549LungData
HCT116ColonData
NIH-3T3Fibroblast (Non-cancerous)Data

Table 2: COX-1 and COX-2 Inhibitory Activity of this compound

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundDataDataData
Celecoxib (Control)DataDataData

Table 3: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)% Inhibition of NO Production
This compound1Data
10Data
50Data
L-NAME (Control)100Data

These tables should be populated with the experimental results obtained from the described protocols. The data will provide a clear and concise summary of the in vitro bioactivity of this compound, facilitating the assessment of its therapeutic potential.

References

Application Notes: Cell-based Assays for 5-Aminopyridazin-3(2h)-one Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered extensive attention for their wide range of biological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[1][2][3] 5-Aminopyridazin-3(2h)-one belongs to this versatile scaffold and, as such, warrants thorough investigation for its potential as a therapeutic agent. A critical initial step in the characterization of any new compound is the assessment of its cytotoxic effects on various cell lines.

These application notes provide detailed protocols for a panel of robust, cell-based assays designed to quantify the cytotoxicity of this compound. The described assays measure key indicators of cell health: metabolic activity (MTT Assay), cell membrane integrity (LDH Assay), and induction of apoptosis (Caspase-3/7 Assay). Together, these methods offer a comprehensive profile of the compound's cytotoxic potential and preliminary insights into its mechanism of action.

General Experimental Workflow

A systematic approach is essential for evaluating the cytotoxic effects of a test compound. The general workflow involves culturing cells, treating them with various concentrations of this compound, and then performing a battery of assays in parallel to measure different aspects of cell death and viability.

G cluster_prep Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line(s)) seeding 2. Cell Seeding (Plate cells in 96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Add this compound at various concentrations) seeding->treatment incubation 4. Incubation (24, 48, or 72 hours) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt Measure Viability ldh LDH Assay (Membrane Integrity) incubation->ldh Measure Necrosis caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase Measure Apoptosis readout 6. Plate Reading (Absorbance / Luminescence) mtt->readout ldh->readout caspase->readout calculation 7. Data Calculation (% Viability / % Cytotoxicity) readout->calculation ic50 8. IC50 Determination (Dose-Response Curves) calculation->ic50

Caption: General workflow for assessing the cytotoxicity of this compound.

Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] In live cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and medium-only blanks.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8] Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4][8]

  • Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm (with an optional reference wavelength of 620-630 nm) within 1 hour.[7][8]

  • Calculation:

    • Corrected Absorbance = Absorbance of sample - Absorbance of blank.

    • % Cell Viability = (Corrected Absorbance of treated cells / Corrected Absorbance of vehicle control) x 100.

LDH Release Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[9][10] The LDH-Glo™ Cytotoxicity Assay provides a luminescent method to quantify LDH release, where the signal is proportional to the number of lysed cells.[9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. Set up additional control wells for maximum LDH release by adding a lysis buffer (e.g., 2% Triton X-100) 45 minutes before the end of the incubation period.[11]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new opaque-walled 96-well plate suitable for luminescence measurements.[11][12]

  • Reagent Addition: Prepare the LDH Detection Reagent according to the manufacturer's instructions. Add 50 µL of the reagent to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-60 minutes, protected from light.[11]

  • Measurement: Measure the luminescence using a plate reader.

  • Calculation:

    • % Cytotoxicity = [(Luminescence of treated sample - Luminescence of vehicle control) / (Luminescence of maximum LDH release - Luminescence of vehicle control)] x 100.

Caspase-3/7 Assay for Apoptosis

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[13] The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[14] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol, using an opaque-walled 96-well plate.[13] Include a positive control known to induce apoptosis (e.g., staurosporine).

  • Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[13]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.[15]

  • Measurement: Measure the luminescence using a plate reader.

  • Calculation:

    • Fold Increase in Activity = (Luminescence of treated sample / Luminescence of vehicle control).

Data Presentation

Quantitative data should be summarized to allow for clear interpretation and comparison. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the biological process by 50%, should be calculated from the dose-response curves.

Table 1: Cytotoxicity of this compound on Cancer Cell Line X (48h Treatment)

Assay Type Endpoint Measured IC₅₀ (µM) Max Effect (%)
MTT Cell Viability 12.5 85% reduction
LDH Membrane Permeability 25.8 75% cytotoxicity

| Caspase-3/7 | Apoptosis Induction | 9.7 | 8.2-fold increase |

Note: Data are representative examples and should be determined experimentally.

Table 2: Dose-Response Data for this compound (48h Treatment)

Concentration (µM) % Cell Viability (MTT) % Cytotoxicity (LDH) Caspase-3/7 Activity (Fold Change)
0 (Vehicle) 100.0 ± 4.5 0.0 ± 1.2 1.0 ± 0.1
1.0 92.1 ± 5.1 5.3 ± 2.0 2.1 ± 0.3
5.0 75.4 ± 3.8 18.9 ± 3.1 6.5 ± 0.8
10.0 48.9 ± 4.2 35.1 ± 4.5 8.1 ± 0.9
25.0 20.1 ± 3.1 74.8 ± 5.0 5.2 ± 0.6

| 50.0 | 15.3 ± 2.5 | 75.2 ± 4.8 | 3.1 ± 0.4 |

Note: Data are presented as Mean ± Standard Deviation from triplicate wells.

Potential Signaling Pathways

Studies on various pyridazinone derivatives suggest they can induce cytotoxicity through the activation of apoptotic pathways.[1][16] A common mechanism involves the induction of cellular stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway, culminating in the activation of executioner caspases 3 and 7.

G cluster_main Potential Apoptotic Pathway for this compound compound This compound stress Cellular Stress (e.g., Oxidative Stress) compound->stress Induces mitochondria Mitochondrial Dysfunction stress->mitochondria cyto_c Cytochrome c Release mitochondria->cyto_c Triggers apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Caspase-3/7 Activation (Executioner Caspases) casp9->casp37 Activates apoptosis Apoptosis (Cell Death) casp37->apoptosis Executes

Caption: Potential intrinsic apoptotic pathway induced by this compound.

References

Protocol for assessing target engagement of 5-Aminopyridazin-3(2h)-one in cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for Assessing Target Engagement of 5-Aminopyridazin-3(2H)-one in Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridazin-3(2H)-one scaffold is a core component of various bioactive agents with demonstrated efficacy in cardiovascular diseases and cancer.[1] Compounds containing this moiety are known to interact with multiple biological targets, including protein kinases, phosphodiesterases, and fatty acid-binding proteins.[1][2] this compound represents a key starting point for developing targeted therapeutics. A critical step in the development of such small molecules is to confirm that they bind to their intended intracellular target, a process known as target engagement.[3]

These application notes provide a detailed protocol for assessing the cellular target engagement of this compound derivatives. We will focus on two complementary methods: the Cellular Thermal Shift Assay (CETSA) to confirm direct physical binding in intact cells, and a functional in vitro kinase assay to quantify the inhibitory effect on a representative target class.[4][5] For the purpose of this protocol, we will consider a hypothetical protein kinase as the target, given that many pyridazinone derivatives function as kinase inhibitors.[1]

Principle of the Assays

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for verifying drug-target interaction in a cellular environment.[6] The principle is based on ligand-induced thermal stabilization of the target protein.[7] When a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[8] In a CETSA experiment, cells are treated with the test compound and then heated. Unbound proteins denature and aggregate at elevated temperatures, while ligand-bound proteins tend to remain soluble.[8] The amount of soluble target protein remaining after the heat challenge is quantified, typically by Western Blot or ELISA, to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[6][8]

In Vitro Kinase Inhibition Assay

To complement the binding data from CETSA, a functional assay is used to measure the compound's effect on the target's activity. Kinase activity assays quantify the phosphorylation of a substrate. A common method is to measure the amount of ADP produced, which is a universal product of the kinase reaction.[9] The inhibitory potency of the compound is determined by measuring the reduction in kinase activity across a range of compound concentrations, from which the half-maximal inhibitory concentration (IC50) value can be calculated.[5]

Data Presentation

CETSA: Thermal Stabilization of Target Kinase

The following table summarizes representative data from a CETSA experiment, showing the percentage of soluble Target Kinase X remaining after a 3-minute heat treatment at various temperatures, with and without 10 µM of a this compound derivative.

Temperature (°C)% Soluble Protein (Vehicle - DMSO)% Soluble Protein (+10 µM Compound)
37100%100%
4495%98%
4782%95%
5051%88%
5325%75%
5610%48%
595%22%
62<1%10%

Table 1: Representative CETSA data demonstrating ligand-induced thermal stabilization of a target kinase.

Kinase Inhibition Profile

The table below shows the inhibitory activity of the this compound derivative against a panel of protein kinases. The IC50 values were determined using a luminescence-based kinase assay.[9] Staurosporine, a non-selective kinase inhibitor, is included as a positive control.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Target Kinase X258
Kinase B85012
Kinase C>10,00025
Kinase D1,2005

Table 2: Inhibitory activity of the test compound against a panel of kinases.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if the this compound derivative binds to its target kinase in intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Cell line expressing the target kinase (e.g., HEK293, HeLa)

  • Cell culture medium, FBS, and antibiotics

  • This compound derivative (test compound)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge (capable of 20,000 x g at 4°C)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and grow to 80-90% confluency.

    • Treat cells with the desired concentration of the this compound derivative or DMSO vehicle. Incubate for 1 hour at 37°C.

  • Cell Harvesting:

    • Harvest cells by scraping or trypsinization.

    • Wash cells twice with ice-cold PBS containing protease inhibitors.

    • Resuspend the cell pellet in PBS with inhibitors to a final concentration of ~1x10^7 cells/mL.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes (e.g., 50 µL per tube).

    • Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 37°C to 62°C in 3°C increments) for 3 minutes.[8][10]

    • Immediately cool the samples on ice for 3 minutes after the heat treatment.

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]

    • Alternatively, add an equal volume of lysis buffer and incubate on ice.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[11]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by Western Blotting.[12][13] Load equal amounts of protein per lane, separate by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target kinase.

    • Detect with an HRP-conjugated secondary antibody and a chemiluminescence substrate.

    • Quantify the band intensities using densitometry software. Plot the soluble protein fraction against the temperature to generate melting curves.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC50 value of the this compound derivative against the purified target kinase.

Materials:

  • Recombinant human target kinase

  • Kinase-specific substrate peptide

  • ATP

  • This compound derivative (test compound)

  • Staurosporine (positive control)

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • 384-well low-volume white plates

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and staurosporine in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2 µL of the kinase in kinase assay buffer to each well. Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.[9]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase (Target Kinase X) MEK->ERK TF Transcription Factors ERK->TF Inhibitor 5-Aminopyridazin- 3(2H)-one Inhibitor->ERK Inhibition Response Cellular Response (Proliferation, Survival) TF->Response

Caption: A generic MAP Kinase signaling pathway inhibited by the compound.

CETSA Experimental Workflow

A 1. Treat Cells with Compound or Vehicle B 2. Harvest and Resuspend Cells A->B C 3. Heat at Various Temperatures B->C D 4. Lyse Cells (Freeze-Thaw) C->D E 5. Centrifuge to Separate Soluble/Insoluble Fractions D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Quantify by Western Blot F->G H 8. Analyze Data & Plot Melt Curves G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Kinase Inhibition Assay Workflow

A 1. Add Serially Diluted Compound to 384-well Plate B 2. Add Purified Kinase Enzyme A->B C 3. Add Substrate/ATP Mixture to Start Reaction D 4. Incubate at 30°C for 60 min C->D E 5. Add ADP-Glo™ Reagent to Stop Reaction F 6. Add Kinase Detection Reagent E->F G 7. Measure Luminescence with Plate Reader F->G H 8. Calculate IC50 Values G->H

Caption: Workflow for the in vitro luminescence-based kinase assay.

References

Application Notes and Protocols: 5-Aminopyridazin-3(2h)-one in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a "privileged" heterocyclic structure in medicinal chemistry, recognized for its broad range of pharmacological activities.[1][2] Derivatives of the pyridazinone core have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in drug discovery, particularly in oncology and inflammatory diseases.[1][3][4] 5-Aminopyridazin-3(2h)-one represents a versatile starting material for the synthesis of compound libraries aimed at discovering novel and selective kinase inhibitors. Its chemical structure allows for diverse substitutions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.[5][6]

This document provides detailed application notes and protocols for the use of this compound as a foundational scaffold in kinase inhibitor screening. It includes representative data on the activity of substituted aminopyridazinone derivatives against various cancer cell lines, detailed protocols for key biochemical and cell-based assays, and visualizations of relevant kinase signaling pathways.

Data Presentation: Antiproliferative Activity of Aminopyridazin-3(2H)-one Derivatives

The following table summarizes the growth inhibitory activities of a series of synthesized aminopyridazin-3(2H)-one derivatives against several human cancer cell lines. This data demonstrates the potential of this scaffold in developing potent anticancer agents.

Compound IDModification on Aminopyridazinone CoreSH-SY5Y (Neuroblastoma) GI50 (μM)K562 (Myelogenous Leukemia) GI50 (μM)AGS (Gastric Cancer) GI50 (μM)
8a Substituted benzylamine7.8 ± 0.910.5 ± 1.29.3 ± 1.1
8b Different substituted benzylamine8.5 ± 0.7> 50> 50
8e Alternative substituted benzylamine15.2 ± 1.8> 50> 50
9c Varied substitution pattern12.6 ± 1.5> 50> 50
9d Further varied substitution18.9 ± 2.1> 50> 50
9e Additional substitution variant11.5 ± 1.3> 50> 50
Fluorouracil Positive Control6.2 ± 0.58.7 ± 0.97.5 ± 0.8

Data synthesized from a study on substituted aminopyridazin-3(2H)-ones.[7] The GI50 value is the concentration of the compound that inhibits cell growth by 50%.

Key Kinase Targets and Signaling Pathways

Derivatives of pyridazinone and structurally related aminopyridine scaffolds have been shown to inhibit several important kinases involved in cancer progression. Understanding the signaling pathways regulated by these kinases is crucial for elucidating the mechanism of action of potential inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibition of VEGFR-2 is a well-established anticancer strategy.[1]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AuroraA_Signaling Cdk1_CyclinB Cdk1/Cyclin B AuroraA Aurora A Cdk1_CyclinB->AuroraA Activates TPX2 TPX2 AuroraA->TPX2 Activates PLK1 PLK1 AuroraA->PLK1 Activates MitoticEntry Mitotic Entry AuroraA->MitoticEntry SpindleAssembly Spindle Assembly TPX2->SpindleAssembly CentrosomeMaturation Centrosome Maturation PLK1->CentrosomeMaturation PIM1_Signaling Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 JAK_STAT->PIM1 Upregulates BAD BAD (pro-apoptotic) PIM1->BAD Inhibits p27 p27 (cell cycle inhibitor) PIM1->p27 Inhibits CellSurvival Cell Survival BAD->CellSurvival CellProliferation Cell Proliferation p27->CellProliferation CSK_Signaling CSK CSK SFK_active Src Family Kinase (Active) CSK->SFK_active Phosphorylates (inhibitory) SFK_inactive Src Family Kinase (Inactive) SFK_active->SFK_inactive Downstream Downstream Signaling (e.g., proliferation, migration) SFK_active->Downstream

References

Application Notes and Protocols for the Development of Antinociceptive Agents from 4-amino-5-substituted-3(2H)-pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of 4-amino-5-substituted-3(2H)-pyridazinones as potential antinociceptive agents. This class of compounds has demonstrated significant analgesic activity in various preclinical models, suggesting their potential as a novel class of non-opioid pain therapeutics.

Introduction

Pain remains a significant global health challenge, and the limitations of current analgesic therapies, including opioids and nonsteroidal anti-inflammatory drugs (NSAIDs), underscore the urgent need for novel, effective, and safer treatment options.[1] Pyridazinone derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including analgesic and anti-inflammatory properties.[2][3] Specifically, 4-amino-5-substituted-3(2H)-pyridazinones have been identified as potent antinociceptive agents, with several derivatives exhibiting efficacy in animal models of pain.[4][5]

Structure-activity relationship (SAR) studies have revealed that the presence of an amino or a substituted amino group at position 4 and a vinyl or heterocyclic group at position 5 of the pyridazinone ring are crucial for their antinociceptive activity.[4][5] The mechanism of action for some of these compounds appears to involve the noradrenergic system, specifically an indirect activation of α2-adrenoceptors, as their analgesic effects are reversed by the α2-antagonist yohimbine.[6][7] This mechanism is distinct from that of traditional opioids and NSAIDs, suggesting a potentially favorable side-effect profile.

This document provides detailed methodologies for the synthesis of key 4-amino-5-substituted-3(2H)-pyridazinone derivatives, protocols for evaluating their antinociceptive properties, and a summary of their pharmacological data.

Synthesis of 4-amino-5-substituted-3(2H)-pyridazinones

The synthesis of 4-amino-5-substituted-3(2H)-pyridazinones can be achieved through a multi-step process, with key intermediates being isoxazolo[3,4-d]pyridazinones.[4] A general synthetic scheme is outlined below.

General Synthetic Workflow

G cluster_0 Synthesis of Isoxazolo[3,4-d]pyridazinones cluster_1 Synthesis of 4-amino-5-acetyl Derivatives cluster_2 Synthesis of Final Products Starting Material Precursor (e.g., 1a-d) Alkylation Alkylation Starting Material->Alkylation Isoxazolo[3,4-d]pyridazinones Isoxazolo[3,4-d]pyridazinones (2a-i) Alkylation->Isoxazolo[3,4-d]pyridazinones Reductive Cleavage Reductive Cleavage (Ammonium formate, Pd/C) Isoxazolo[3,4-d]pyridazinones->Reductive Cleavage 4-amino-5-acetyl 4-amino-5-acetyl Derivatives (3a-i) Reductive Cleavage->4-amino-5-acetyl Condensation Condensation (N,N-Dimethylformamide dimethyl acetal) 4-amino-5-acetyl->Condensation Cyclization Cyclization (Hydrazine hydrate) Condensation->Cyclization Final Products 4-amino-5-substituted-3(2H)-pyridazinones Cyclization->Final Products

Caption: General synthetic workflow for 4-amino-5-substituted-3(2H)-pyridazinones.

Experimental Protocol: Synthesis of 4-amino-5-acetyl-2-substituted-3(2H)-pyridazinones (General Procedure)[4]
  • Alkylation of Precursors: To a solution of the appropriate precursor (e.g., 1a-d) in a suitable solvent, add the alkylating agent under standard conditions to yield the corresponding isoxazolo[3,4-d]pyridazinones (2a-e).

  • Reductive Cleavage: A mixture of the isoxazolo[3,4-d]pyridazinone derivative (e.g., 2a-i), ammonium formate, and 10% Pd/C in a suitable solvent is heated under reflux.

  • Work-up: After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The residue is then purified by crystallization or column chromatography to afford the desired 4-amino-5-acetyl derivative (3a-i).

Experimental Protocol: Synthesis of 4-amino-5-vinyl-3(2H)-pyridazinones (General Procedure)[4]
  • Condensation: A mixture of the 4-amino-5-acetyl derivative (e.g., 3a-i) and N,N-dimethylformamide dimethyl acetal is heated at 100-110 °C for 3-4 hours.

  • Cyclization: After cooling, the resulting intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is then heated at 80-90 °C for 1-2 hours.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final 4-amino-5-vinyl-3(2H)-pyridazinone.

In Vivo Antinociceptive Activity Evaluation

The antinociceptive properties of the synthesized compounds are evaluated using standard animal models of pain.

Experimental Workflow for Antinociceptive Evaluation

G cluster_tests Behavioral Pain Tests Compound Synthesis Synthesis of Test Compounds Compound Administration Compound Administration (e.g., p.o. or i.p.) Compound Synthesis->Compound Administration Animal Acclimatization Animal Acclimatization (e.g., Mice) Animal Acclimatization->Compound Administration Behavioral Testing Behavioral Pain Tests Compound Administration->Behavioral Testing Writhing Test Acetic Acid-Induced Writhing Test Behavioral Testing->Writhing Test Hot Plate Test Hot Plate Test Behavioral Testing->Hot Plate Test Tail Flick Test Tail Flick Test Behavioral Testing->Tail Flick Test Data Analysis Data Analysis and ED50 Calculation Writhing Test->Data Analysis Hot Plate Test->Data Analysis Tail Flick Test->Data Analysis

Caption: Workflow for in vivo antinociceptive activity evaluation.

Protocol 1: Acetic Acid-Induced Writhing Test[4][8]

This test is used to evaluate peripherally acting analgesics.

  • Animals: Male mice are used for this assay.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Induction of Writhing: Thirty minutes after compound administration, a 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (abdominal constrictions) is counted for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 (the dose that produces 50% of the maximum effect) can be calculated from the dose-response curve.

Protocol 2: Hot Plate Test[1][9]

This test is used to evaluate centrally acting analgesics.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Baseline Measurement: The baseline latency to a nociceptive response (licking of the hind paws or jumping) is recorded for each mouse before drug administration.

  • Compound Administration: Test compounds are administered to the animals.

  • Post-treatment Measurement: The latency to the nociceptive response is measured at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes). A cut-off time is set to prevent tissue damage.

  • Data Analysis: The increase in latency time compared to the baseline is calculated.

Quantitative Pharmacological Data

The following tables summarize the antinociceptive activity of selected 4-amino-5-substituted-3(2H)-pyridazinone derivatives.

Table 1: Antinociceptive Activity of 4-amino-5-vinyl- and 4-amino-5-heterocyclic-pyridazinones in the Acetic Acid-Induced Writhing Test in Mice. [4]

CompoundDose (mg/kg, p.o.)% Inhibition of Writhes
12 10>50
16c 3Potent antinociceptive effect
19a 3Potent antinociceptive effect
20a 3>50
21 20>50
25 10>50
28 3Potent antinociceptive effect
A -Reference Compound
B -Reference Compound

Note: "Potent antinociceptive effect" indicates a statistically significant reduction in the number of writhes.[4] Compounds 5f, 16a,b, 16d, and 20b showed less than 50% reduction in abdominal constrictions, while compounds 5a-e, g-i, and 22 were inactive.[4]

Table 2: ED50 Values of Selected 4-amino-5-vinyl-3(2H)-pyridazinones in the Mouse Abdominal Constriction Model. [5]

CompoundED50 (mg/kg, s.c.)
Novel Compounds 6-20

Note: Several of the novel compounds demonstrated complete protection from the noxious stimulus at 30 mg/kg, s.c.[5]

Mechanism of Action Studies

The underlying mechanism of antinociception for this class of compounds has been investigated, pointing towards an involvement of the noradrenergic system.

Proposed Signaling Pathway

G Pyridazinone 4-amino-5-substituted- 3(2H)-pyridazinone NA_Release Amplification of Noradrenaline (NA) Release Pyridazinone->NA_Release Alpha2_Receptor α2-Adrenoceptor NA_Release->Alpha2_Receptor Activates Analgesia Antinociceptive Effect Alpha2_Receptor->Analgesia Yohimbine Yohimbine (α2-antagonist) Yohimbine->Alpha2_Receptor Blocks

Caption: Proposed mechanism of action for antinociceptive pyridazinones.

Studies have shown that the analgesic effect induced by active 4-amino-5-substituted-3(2H)-pyridazinones is completely prevented by pretreatment with the α2-antagonist yohimbine.[6][7] This suggests an indirect activation of the noradrenergic system, likely through an amplification of noradrenaline release, which in turn activates α2-adrenoceptors to produce antinociception.[6][7] Importantly, the active compounds did not show any significant behavioral changes in the rotarod test at analgesic doses, indicating a lack of motor coordination side effects.[6][7]

Furthermore, some pyridazinone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, suggesting that for certain analogues, the mechanism of action may also involve pathways similar to those of NSAIDs.[8] Specifically, compounds 8a and 8b in one study inhibited both COX-1 (59% and 61%, respectively) and COX-2 (37% and 28%, respectively) at a concentration of 10 µM.[8]

Conclusion

The 4-amino-5-substituted-3(2H)-pyridazinone scaffold represents a promising starting point for the development of novel antinociceptive agents. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and further optimize these compounds. The unique mechanism of action of some of these derivatives, involving the noradrenergic system, offers the potential for a new class of analgesics with an improved safety profile compared to existing therapies. Further research is warranted to fully elucidate the structure-activity relationships and to advance lead compounds towards clinical development.

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Aminopyridazin-3(2h)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 5-Aminopyridazin-3(2h)-one, with a primary focus on addressing low reaction yields.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your synthesis.

Question 1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer: Low yield is a frequent challenge in the synthesis of pyridazinone derivatives. Several factors can contribute to this issue. A systematic approach to troubleshooting can help identify and resolve the problem.

  • Purity of Starting Materials: The purity of your reactants, such as mucochloric acid or related precursors and hydrazine, is critical. Impurities can lead to undesirable side reactions that consume starting materials and complicate the purification process.

    • Recommendation: Use high-purity, freshly opened reagents whenever possible. If the purity is questionable, consider purifying the starting materials before use.

  • Reaction Temperature: The temperature at which the reaction is conducted plays a crucial role in both the reaction rate and the formation of byproducts.

    • Too low a temperature: May lead to an incomplete reaction and, consequently, a low yield.

    • Too high a temperature: Can cause decomposition of the starting materials, intermediates, or the final product.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific conditions.

  • Solvent Choice: The solvent can significantly influence the reaction's success. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the cyclization step.

    • Recommendation: If you are experiencing low yields, consider screening different solvents. Ensure the chosen solvent is dry, as water can sometimes interfere with the reaction.

  • Stoichiometry of Reactants: The molar ratio of the reactants is a critical parameter. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to the formation of side products.

    • Recommendation: Carefully control the stoichiometry of your reactants. A slight excess of hydrazine is often used to ensure the complete conversion of the starting carbonyl compound.

  • pH of the Reaction Mixture: The acidity or basicity of the reaction medium can affect the reactivity of the starting materials and the stability of the product.

    • Recommendation: The reaction is often carried out under neutral or slightly acidic conditions. If you are using hydrazine hydrate, the reaction mixture will be basic. The use of hydrazine salts (e.g., hydrazine sulfate) in the presence of a base is an alternative. The pH should be optimized for your specific reaction.

  • Incomplete Cyclization: The formation of the pyridazinone ring is a key step. Incomplete cyclization can leave you with intermediate products, such as hydrazones, reducing the final yield.

    • Recommendation: Ensure adequate reaction time and optimal temperature to promote the cyclization. The removal of water, a byproduct of the cyclization, using a Dean-Stark apparatus or molecular sieves can also drive the equilibrium towards the desired product.

Question 2: My TLC analysis shows multiple spots, indicating the presence of impurities and side products. What are the common side reactions?

Answer: The formation of side products is a common reason for low yields and purification difficulties. Some potential side reactions include:

  • Formation of Hydrazones: Incomplete cyclization can result in the isolation of the intermediate hydrazone.

  • Double Condensation: If using a dicarbonyl compound as a precursor, there is a possibility of hydrazine reacting with both carbonyl groups, leading to the formation of oligomeric or polymeric byproducts.

  • Oxidation: The amino group on the pyridazinone ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.

  • N-N Bond Cleavage: Under harsh reaction conditions, such as very high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the pyridazinone ring can cleave, leading to a complex mixture of degradation products.

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer: Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding.

  • Crystallization: This is the most commonly reported method for purifying pyridazinone derivatives.[1][2]

    • Recommended Solvents: Ethanol, methanol, or mixtures of ethanol and water are often effective. Experiment with different solvent systems to find the one that gives the best crystal quality and yield.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used.

    • Recommended Eluent Systems: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be effective. The polarity of the eluent system will need to be optimized based on the polarity of the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time for the synthesis of this compound?

The reaction time can vary significantly depending on the specific starting materials, reaction temperature, and solvent used. It is highly recommended to monitor the reaction progress by TLC to determine the optimal reaction time, which can range from a few hours to 24 hours.[1]

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting materials, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.

Q3: What are the safety precautions I should take when working with hydrazine?

Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle hydrazine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: Can I use a different hydrazine source, such as hydrazine sulfate or hydrazine hydrochloride?

Yes, hydrazine salts can be used as an alternative to hydrazine hydrate. When using a hydrazine salt, a base (e.g., triethylamine or sodium acetate) is typically added to the reaction mixture to liberate the free hydrazine.

Quantitative Data

The yield of pyridazinone synthesis is highly dependent on the reaction conditions. The following table summarizes reported yields for various pyridazinone derivatives under different conditions to provide a comparative overview.

Starting Material(s)Reagents & ConditionsProductYield (%)Reference
3-oxo-2-arylhydrazonopropanals, p-nitrophenylacetic acidAcetic anhydride, reflux, 1 h6-Benzoyl-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-oneHigh[2]
3-oxo-2-arylhydrazonopropanals, cyanoacetic acidAcetic anhydride, reflux, 1 hSubstituted Pyridazin-3-ones77-91[2]
Isoxazole-pyridazinone derivative33% NH4OH, piperidine, 60°C, 90 min4-Aminopyridazin-3(2H)-one derivativeNot specified
5-acetyl-4-nitropyridazin-3(2H)-one derivativeAlkyl or heteroarylamine, EtOH, r.t., 30 min–2 h5-amino-pyridazin-3(2H)-one derivativeNot specified

Experimental Protocols

General Protocol: Synthesis of a Pyridazinone Derivative

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • Appropriate dicarbonyl precursor (e.g., a derivative of mucochloric acid or a suitable keto-acid)

  • Hydrazine hydrate or a hydrazine salt

  • Solvent (e.g., ethanol, acetic acid)

  • Base (if using a hydrazine salt, e.g., triethylamine, sodium acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Purification apparatus (crystallization dishes or chromatography column)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dicarbonyl precursor (1 equivalent) in the chosen solvent.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1-1.2 equivalents) to the stirred solution at room temperature. If using a hydrazine salt, add the salt followed by the dropwise addition of the base.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The optimal reaction time will need to be determined empirically.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Isolation of Crude Product:

    • If the product precipitates: Collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

    • If the product remains in solution: Remove the solvent under reduced pressure. The resulting crude product can then be purified.

  • Purification: Purify the crude product by crystallization from a suitable solvent or by column chromatography.

Visualizations

Troubleshooting Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

LowYieldTroubleshooting start Low Yield Observed purity Check Purity of Starting Materials start->purity purity->start Impure -> Purify temp Optimize Reaction Temperature purity->temp Pure temp->temp solvent Screen Different Solvents temp->solvent Optimized solvent->solvent stoichiometry Adjust Reactant Stoichiometry solvent->stoichiometry Optimized stoichiometry->stoichiometry cyclization Promote Cyclization stoichiometry->cyclization Optimized cyclization->cyclization purification Optimize Purification cyclization->purification Complete purification->purification success Yield Improved purification->success Optimized

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

General Synthesis Workflow

This diagram outlines the general experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Starting Materials (Dicarbonyl Precursor, Hydrazine) setup Set up Reaction Apparatus reagents->setup addition Add Reactants setup->addition reflux Heat to Reflux & Monitor by TLC addition->reflux isolation Isolate Crude Product reflux->isolation purification Purify by Crystallization or Chromatography isolation->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Hydrazine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing hydrazine cyclization reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My hydrazine cyclization reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield in a hydrazine cyclization can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Unfavorable pH: The pH of the reaction medium is critical. For reactions involving an initial hydrazone formation, a slightly acidic pH (typically 4-6) is often optimal to facilitate both the nucleophilic attack of the hydrazine and the subsequent acid-catalyzed dehydration.[1] At a pH below 3-4, the hydrazine nucleophile can be protonated, reducing its nucleophilicity.[1] Conversely, at a pH above 8, there may be insufficient protons to catalyze the dehydration of the intermediate.[1]

      • Recommendation: Adjust the pH of your reaction mixture. A catalytic amount of a weak acid like acetic acid can be introduced to achieve the optimal pH range.[1]

    • Low Reactivity of Starting Materials: The inherent reactivity of your carbonyl compound and hydrazine derivative plays a significant role.

      • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones.[1]

      • Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can impede the reaction.[2]

      • Electronic Effects: Electron-withdrawing groups on the hydrazine can decrease its nucleophilicity, while electron-donating groups can enhance it.[2] Similarly, electron-withdrawing groups on an aryl aldehyde can increase its reactivity.[1]

      • Recommendation: If you suspect low reactivity is the issue, consider increasing the reaction temperature or prolonging the reaction time.[1] Microwave irradiation can also be a valuable tool to accelerate slow reactions.[1][3]

    • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial for success.

      • Recommendation: A thorough optimization of reaction conditions should be performed. This can involve screening different solvents, adjusting the temperature, and evaluating various catalysts and additives. For instance, in a rhodium-catalyzed cyclization, [Cp*RhCl₂]₂ with NaOAc as an additive in MeCN at 60°C was found to be optimal.[2] In other cases, a metal-free approach using an oxidant and chlorinating agent like TCCA in a solvent like TFE might be more effective.[4][5][6]

    • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

      • Recommendation: Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify any major side products. Understanding the nature of these byproducts can provide clues about how to modify the reaction conditions to suppress their formation. For example, in some cases, the formation of bis-hydrazones can be an issue, which can be mitigated by using an excess of hydrazine.[7]

Issue 2: Formation of Multiple Products or Isomers

  • Question: My reaction is producing a mixture of products or isomers, making purification difficult. How can I improve the selectivity of my hydrazine cyclization?

  • Answer: The formation of multiple products or isomers is a common challenge. Improving selectivity often requires a careful re-evaluation of your reaction parameters.

    • Regioselectivity Issues: With unsymmetrical starting materials, the cyclization can sometimes occur at different positions, leading to regioisomers.

      • Recommendation: The choice of catalyst and reaction conditions can significantly influence regioselectivity. For instance, in transition-metal-catalyzed reactions, the nature of the metal and ligands can direct the cyclization to a specific position. It may be necessary to screen different catalytic systems.

    • Formation of Stereoisomers: If your product contains stereocenters, you may be forming a mixture of diastereomers or enantiomers.

      • Recommendation: For enantioselective synthesis, the use of a chiral catalyst or auxiliary is required. Asymmetric transfer hydrogenation using a tethered Ru-catalyst has been shown to be effective in producing enantiopure cyclic hydrazines.[8] For diastereoselective reactions, the reaction conditions (solvent, temperature, additives) can sometimes influence the diastereomeric ratio.

    • Incomplete Reactions or Side Reactions: As mentioned previously, incomplete reactions can leave starting materials that contaminate the product, and side reactions can generate impurities.

      • Recommendation: Ensure the reaction goes to completion by monitoring it via TLC or LC-MS. If side reactions are problematic, adjusting the stoichiometry of reactants, the order of addition, or the reaction temperature may help to minimize them.

Issue 3: Product Purification Challenges

  • Question: I am having difficulty isolating and purifying my cyclized product. What are some common purification issues and how can I address them?

  • Answer: Purification can be a bottleneck in any synthetic workflow. Here are some common issues and potential solutions for hydrazine cyclization products:

    • Oily Product: The crude product is an oil instead of a solid, which makes isolation by filtration impossible.

      • Recommendation: Try triturating the oil with a cold, non-polar solvent like n-hexane or pentane to induce solidification.[1] Recrystallization from a suitable solvent system is another effective method for both purification and obtaining a crystalline solid.[1]

    • Decomposition on Silica Gel: The product may be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.

      • Recommendation: Consider using a different stationary phase, such as basic alumina, for chromatography.[1] Alternatively, you can neutralize the silica gel by treating it with a base like triethylamine (e.g., by including 1% triethylamine in the eluent).[1]

    • Difficulty in Removing Reagents or Byproducts: Some reagents or byproducts may be difficult to separate from the desired product.

      • Recommendation: If excess hydrazine is used, it can often be removed by co-evaporation with a high-boiling solvent or by an aqueous wash if the product is not water-soluble. For metal catalysts, specific workup procedures may be required to remove residual metal. For example, after a palladium-catalyzed reaction, an aqueous wash can help remove inorganic by-products.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for a hydrazine cyclization reaction?

    • A1: There is no single "best" solvent, as the optimal choice depends heavily on the specific reaction, substrates, and catalyst system. Common solvents to test include ethanol, methanol, acetonitrile (MeCN), and trifluoroethanol (TFE).[1][4] A good solvent should ideally dissolve the reactants at the reaction temperature but allow for precipitation of the product upon cooling to facilitate isolation.[1] It is often necessary to screen a range of solvents to find the one that gives the best yield and selectivity.[4][5]

  • Q2: How does temperature affect the outcome of the reaction?

    • A2: Temperature is a critical parameter. Increasing the temperature can increase the reaction rate, which can be beneficial for reactions with sluggish kinetics.[1][9] However, higher temperatures can also lead to the formation of side products or decomposition of the desired product. It is important to find a balance. In some optimized procedures, a specific temperature, such as 60°C, has been found to be ideal.[2] In other cases, the reaction may proceed well over a range of temperatures.[4][5]

  • Q3: Is a catalyst always necessary for hydrazine cyclization?

    • A3: Not always. While many modern hydrazine cyclization methods rely on catalysts (e.g., rhodium, palladium, copper) to achieve high efficiency and selectivity, other methods can proceed without a metal catalyst.[2][7][9][10] For example, some reactions can be promoted by an oxidant and chlorinating agent like TCCA.[4][5][6] The necessity of a catalyst depends on the nature of the substrates and the desired transformation.

  • Q4: What are some common side reactions to be aware of?

    • A4: One common side reaction, particularly when forming a hydrazone intermediate, is the formation of an azine, which results from the reaction of the hydrazone with a second equivalent of the carbonyl compound.[11] Using an excess of hydrazine can help to minimize this.[7] Other potential side reactions can include oxidation of the hydrazine or incomplete cyclization. The specific side reactions will be highly dependent on the substrates and reaction conditions used.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Direct Cyclization/Chlorination Reaction [5]

EntrySolventYield (%)
1TFE69
2CH₃CN42
3EtOH38
4CH₂Cl₂35
5DMF32
6THF21
71,4-Dioxane14
8Toluene12
Reaction conditions: 1a (0.5 mmol), 2a (0.5 mmol) in solvent (2 mL) at 30 °C for 4 h.

Table 2: Effect of Additives on the Yield of a Direct Cyclization/Chlorination Reaction [4][5]

EntryAdditive (5 wt%)Yield (%)
14Å MS47
2CH₃COOH57
3Pyridine63
4K₂CO₃65
Reaction conditions: 1a (0.5 mmol), 2a (0.5 mmol), and additive in TFE (2 mL) at 40 °C for 4 h.

Table 3: Influence of pH on Hydrazone Formation Rate [1]

pH RangeRelative RateRationale
< 3-4Very SlowThe hydrazine nucleophile is protonated, reducing its nucleophilicity.
4-6OptimalThis range provides a balance between having a sufficiently nucleophilic hydrazine and enabling efficient acid-catalyzed dehydration.
> 8Very SlowThere is a lack of protons to effectively catalyze the dehydration of the carbinolamine intermediate.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation [1][7]

  • Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Hydrazine: Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution. An excess of hydrazine may be used to prevent the formation of azine byproducts.[7]

  • pH Adjustment (if necessary): If the reaction is slow, add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to adjust the pH to the optimal range of 4-6.[1]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. If the product is an oil, proceed with extraction using a suitable organic solvent.

Protocol 2: General Procedure for a Catalyzed Intramolecular Cyclization

This is a generalized protocol and should be adapted based on the specific catalyst and substrates being used.

  • Inert Atmosphere: To a dry flask, add the hydrazone precursor (1.0 equivalent), the catalyst (e.g., 1-5 mol%), and any necessary ligands or additives under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add the appropriate anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture to the optimized temperature and stir for the required amount of time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. The workup procedure will vary depending on the reaction. It may involve filtering off the catalyst, followed by an aqueous wash and extraction with an organic solvent.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation.

Mandatory Visualization

experimental_workflow start Start: Prepare Reactants (Hydrazine & Carbonyl Compound) step1 Step 1: Hydrazone Formation - Solvent Selection - pH Adjustment (4-6) start->step1 step2 Step 2: Cyclization - Add Catalyst/Reagents - Temperature Optimization step1->step2 step3 Step 3: Reaction Monitoring (TLC, LC-MS) step2->step3 step4 Step 4: Workup & Isolation - Quenching - Extraction/Filtration step3->step4 step5 Step 5: Purification - Chromatography - Recrystallization step4->step5 end_node End: Characterized Product (NMR, MS, etc.) step5->end_node

Caption: A general experimental workflow for a two-step hydrazine cyclization.

troubleshooting_workflow start Low/No Yield check_pH Is pH optimal (4-6)? start->check_pH adjust_pH Adjust pH with catalytic acid check_pH->adjust_pH No check_reactivity Are starting materials low reactivity? check_pH->check_reactivity Yes adjust_pH->check_reactivity increase_temp_time Increase Temperature or Reaction Time check_reactivity->increase_temp_time Yes check_conditions Are reaction conditions optimized? check_reactivity->check_conditions No increase_temp_time->check_conditions optimize_conditions Screen Solvents, Catalysts, Additives check_conditions->optimize_conditions No analyze_side_products Analyze for Side Products check_conditions->analyze_side_products Yes optimize_conditions->analyze_side_products

Caption: A troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Purification of 5-Aminopyridazin-3(2h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Aminopyridazin-3(2h)-one by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise during the process. This guide addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.

ProblemObservationPotential Cause(s)Suggested Solution(s)
Failure to Crystallize No solid forms upon cooling, even after an extended period.1. Too much solvent was used: The solution is not supersaturated. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. 3. Inappropriate solvent: The compound is too soluble in the solvent, even at low temperatures.1. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again. 2. - Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. - Seeding: Add a small crystal of the pure compound to the solution. 3. Select a solvent in which the compound has lower solubility at room temperature. A solvent pair system may be necessary.
Oiling Out The compound separates as an oil (liquid droplets) instead of crystals.1. Low melting point of the compound or impurities: The compound's melting point is lower than the temperature of the solution. 2. High concentration of impurities: Impurities can depress the melting point and interfere with crystal lattice formation. 3. Solution is too concentrated. 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. 2. Consider a preliminary purification step (e.g., column chromatography) to remove excess impurities before recrystallization. 3. Add more solvent to the hot solution and cool again.
Low Recovery Yield The amount of purified product is significantly less than expected.1. Too much solvent used: A significant amount of the compound remains dissolved in the mother liquor. 2. Premature crystallization: The compound crystallized during hot filtration. 3. Washing with too much cold solvent: The purified crystals were dissolved during the washing step. 4. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. - Use a slight excess of hot solvent and then evaporate it to the point of saturation. 3. Use a minimal amount of ice-cold solvent to wash the crystals. 4. Allow for a longer cooling period, potentially in an ice bath.
Colored Impurities Remain The final crystals are colored, indicating the presence of impurities.1. Colored impurities are co-precipitating with the product. 2. The impurity has similar solubility to the product. 1. Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product. 2. Consider a different recrystallization solvent or a multi-solvent system. Column chromatography may be a more effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on qualitative data and recrystallization procedures for similar pyridazinone derivatives, ethanol and dioxane are often suitable solvents. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A solvent study is recommended to determine the optimal solvent or solvent pair for your specific sample.

Q2: My compound is soluble in methanol and dichloromethane. Can I use these for recrystallization?

A2: While this compound is reported to be soluble in methanol and dichloromethane, they may not be ideal for recrystallization if the solubility is too high at room temperature, which would lead to poor recovery. A good recrystallization solvent should exhibit a large difference in solubility between hot and cold conditions. You might consider using these as part of a solvent pair system (e.g., dichloromethane/hexane).

Q3: What are the likely impurities in my sample of this compound?

A3: Potential impurities depend on the synthetic route. Common impurities may include unreacted starting materials, reagents, and by-products from side reactions. For instance, if synthesized from a precursor via cyclization with hydrazine, unreacted starting materials or partially reacted intermediates could be present.

Q4: How can I induce crystallization if my solution remains clear upon cooling?

A4: To induce crystallization in a supersaturated solution, you can try two main techniques. First, gently scratch the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Second, if available, add a "seed crystal" of pure this compound to the solution.

Q5: The recrystallized product has a low melting point and appears gummy. What should I do?

A5: A low or broad melting point range often indicates the presence of impurities. The gummy appearance suggests that the compound may be "oiling out" before solidifying. In this case, you should attempt the recrystallization again with a larger volume of solvent or a different solvent system. Slow cooling can also help promote the formation of well-defined crystals. If the problem persists, a different purification technique, such as column chromatography, may be necessary.

Data Presentation

The following table summarizes the estimated solubility of this compound in various common laboratory solvents. Please note that these are qualitative estimates based on data for structurally similar compounds and should be confirmed experimentally.

SolventChemical FormulaPolarity IndexEstimated Solubility at 25°CEstimated Solubility at Boiling PointRecrystallization Suitability
WaterH₂O10.2LowModeratePotentially Good (if solubility difference is significant)
EthanolC₂H₅OH4.3ModerateHighGood
MethanolCH₃OH5.1HighVery HighPoor (likely too soluble)
DioxaneC₄H₈O₂4.8ModerateHighGood
AcetoneC₃H₆O5.1ModerateHighPotentially Good
Ethyl AcetateC₄H₈O₂4.4LowModerateGood
DichloromethaneCH₂Cl₂3.1HighN/APoor (low boiling point, high solubility)
HexaneC₆H₁₄0.1Very LowVery LowPoor (likely insoluble)

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

  • Solvent Selection: Based on the data table and preliminary tests, select a suitable solvent (e.g., ethanol or dioxane). The ideal solvent will dissolve the crude product when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip) to the solution. Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal and any other insoluble materials.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional, remove insolubles) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Ice Bath (maximize yield) cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Tree start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield solution1_1 Too much solvent? no_crystals->solution1_1 solution2_1 Impurities or low melting point? oiling_out->solution2_1 solution3_1 Premature crystallization? low_yield->solution3_1 action1_1 Boil off excess solvent solution1_1->action1_1 Yes solution1_2 Supersaturated? solution1_1->solution1_2 No action1_2a Scratch flask solution1_2->action1_2a Yes action1_2b Add seed crystal solution1_2->action1_2b action2_1 Reheat, add more solvent, cool slowly solution2_1->action2_1 Yes action2_2 Consider pre-purification solution2_1->action2_2 If persists action3_1 Pre-heat filtration apparatus solution3_1->action3_1 Yes solution3_2 Too much washing? solution3_1->solution3_2 No action3_2 Use minimal ice-cold solvent solution3_2->action3_2 Yes

Caption: Troubleshooting decision tree for common recrystallization problems.

Identification of side products in aminopyridazinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during aminopyridazinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products observed in aminopyridazinone synthesis?

A1: The most frequently encountered side products in aminopyridazinone synthesis are hydrazones and regioisomers. Hydrazone formation occurs when the initial reaction between a carbonyl group and hydrazine does not proceed to cyclization, resulting in an incomplete reaction product. Regioisomers can form when an unsymmetrical dicarbonyl compound is used, leading to two different possible cyclization products.

Q2: How can I detect the presence of side products in my reaction mixture?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for initial detection of multiple components in your reaction mixture. For more detailed analysis and identification, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. LC-MS can help determine the molecular weights of the impurities, aiding in their identification.

Q3: What are the key reaction parameters that influence the formation of side products?

A3: Several factors can significantly impact the formation of side products. These include the purity of starting materials, reaction temperature, choice of solvent, and the pH of the reaction medium. Optimizing these parameters is crucial for minimizing impurities and maximizing the yield of the desired aminopyridazinone.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Aminopyridazinone Product

Low yields are a common challenge and can be indicative of significant side product formation or incomplete reactions. The following troubleshooting guide provides a systematic approach to identify and resolve the root cause.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield of Aminopyridazinone check_purity Assess Purity of Starting Materials start->check_purity check_temp Evaluate Reaction Temperature check_purity->check_temp check_solvent Analyze Solvent Choice check_temp->check_solvent check_ph Verify Reaction pH check_solvent->check_ph check_water Consider Water Removal check_ph->check_water monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_water->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize Optimize Reaction Conditions incomplete_reaction->optimize Yes side_products->optimize Yes end Improved Yield side_products->end No optimize->monitor_reaction optimize->end

Caption: A step-by-step workflow for troubleshooting low yields in aminopyridazinone synthesis.

Issue 2: Identification of an Unknown Side Product

When an unknown impurity is detected, a systematic approach is necessary for its identification and subsequent mitigation.

Logical Flow for Side Product Identification

Side Product Identification start Unknown Peak Detected (TLC/LC-MS) isolate Isolate the Impurity (e.g., Prep-HPLC) start->isolate characterize Characterize Structure (NMR, MS/MS, IR) isolate->characterize propose Propose Potential Structure & Formation Pathway characterize->propose confirm Confirm Structure (e.g., Synthesis of Standard) propose->confirm mitigate Modify Reaction Conditions to Minimize Formation confirm->mitigate

Caption: A logical workflow for the identification and mitigation of unknown side products.

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following table summarizes the impact of different reaction conditions on the yield of the desired 3-amino-6-chloropyridazine and the formation of potential impurities. The primary route for this synthesis involves the reaction of 3,6-dichloropyridazine with ammonia.

Molar Ratio (3,6-dichloropyridazine:Ammonia)SolventTemperature (°C)Reaction Time (h)Yield of 3-amino-6-chloropyridazine (%)Notes on Impurities
1:1.5Water/Methanol (1:1)120575.3Trace amounts of unreacted starting material observed.
1:3Ethanol100885.1Minimal impurities detected by TLC.
1:5Water150692.5Higher temperatures and excess ammonia favor complete reaction.
1:7.5DMF180590.2Potential for solvent-related impurities at higher temperatures.

Note: The data presented is a synthesized representation from various sources to illustrate the general trends in the optimization of aminopyridazinone synthesis. Actual yields may vary based on specific experimental setups.

Experimental Protocols

Detailed Method for the Synthesis of 3-Amino-6-chloropyridazine

This protocol describes the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine and aqueous ammonia, highlighting steps where careful control is necessary to minimize side product formation.

Materials:

  • 3,6-dichloropyridazine

  • Aqueous ammonia (28%)

  • Ethanol

  • Activated charcoal

  • Deionized water

Procedure:

  • Reaction Setup: In a high-pressure reactor, combine 3,6-dichloropyridazine (1 mole) and ethanol (500 mL).

  • Addition of Ammonia: Add aqueous ammonia (5 moles) to the reactor. Seal the reactor.

  • Reaction: Heat the mixture to 120°C and maintain this temperature for 6 hours with constant stirring. The pressure will increase during the reaction.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a fume hood.

  • Isolation of Crude Product: Transfer the reaction mixture to a round-bottom flask and remove the ethanol by rotary evaporation. The crude product will precipitate.

  • Purification:

    • Suspend the crude solid in 500 mL of hot water.

    • Add activated charcoal and heat the mixture to boiling for 15 minutes.

    • Hot-filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 3-amino-6-chloropyridazine.

  • Analysis: Confirm the purity of the final product using TLC, melting point determination, and spectroscopic methods (NMR, IR, MS).

Technical Support Center: HPLC Purity Analysis of 5-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purity analysis of 5-Aminopyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodology and to assist in troubleshooting common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the purity analysis of this compound?

A1: For initial analysis, a reversed-phase HPLC method is recommended. Given the polar and basic nature of this compound, a C18 column with a buffered mobile phase is a suitable starting point. Refer to the detailed experimental protocol in Table 1 for specific parameters.

Q2: My peak shape for this compound is poor (e.g., tailing). What can I do to improve it?

A2: Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanols on the silica-based column packing.[1] To mitigate this, consider the following:

  • Lowering Mobile Phase pH: Operating the mobile phase at a lower pH (e.g., around 3) can help to protonate the silanols and reduce unwanted interactions.

  • Adding a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can block the active sites on the stationary phase.

  • Using a Modern, Base-Deactivated Column: Employing a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a polar-embedded phase, can significantly improve peak shape.

Q3: I am not seeing any peaks after injection. What are the possible causes?

A3: The absence of peaks can stem from several issues, ranging from the instrument to the sample preparation.[2] A systematic check is recommended:

  • Instrument Malfunction: Verify that the HPLC system is functioning correctly. Check for leaks, ensure the pump is delivering the mobile phase, and confirm that the detector lamp is on and has sufficient energy.

  • Injection Issues: Ensure the sample is correctly loaded into the injection loop and that the injection is being triggered.

  • Sample Degradation: this compound may be unstable under certain conditions. Prepare fresh samples and protect them from light and extreme temperatures.

  • Inappropriate Wavelength: Confirm that the UV detector is set to a wavelength where this compound has significant absorbance. A UV scan of the compound can determine the optimal wavelength.

Q4: My retention times are shifting between injections. What should I investigate?

A4: Retention time instability can be caused by several factors:[3]

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the analysis.

  • Mobile Phase Inconsistency: Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump's proportioning valves are working correctly.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly impact retention times.[4]

  • Column Aging: Over time, column performance can degrade, leading to shifts in retention.

Experimental Protocols

A proposed starting method for the HPLC purity analysis of this compound is detailed below. This method is based on common practices for the analysis of related polar, basic compounds and serves as a robust starting point for method development and validation.

Table 1: Proposed HPLC Method for Purity Analysis of this compound

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 0.5 mg/mL.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Abnormal System Pressure (High or Low)

Symptom Possible Cause Recommended Action
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).[5]Systematically isolate components to identify the blockage. Back-flush the column if permissible. Replace frits or guard columns as needed.
Precipitated buffer in the mobile phase.Ensure buffer components are fully dissolved. Filter the mobile phase before use.
Low Backpressure Leak in the system (e.g., fittings, pump seals).[3]Inspect all fittings for leaks and tighten or replace as necessary. Check pump seals for wear.
Incorrect flow rate.Verify the pump is delivering the set flow rate.
Pressure Fluctuations Air bubbles in the pump or mobile phase.[5]Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.
Faulty check valves in the pump.Clean or replace the check valves.

Issue 2: Chromatographic Peak Problems

Symptom Possible Cause Recommended Action
Peak Tailing Secondary interactions with the stationary phase.[1]Lower the mobile phase pH, add a competing base (e.g., TEA), or use a base-deactivated column.
Column overload.Reduce the injection volume or sample concentration.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition.
Column overload.Reduce the injection volume or sample concentration.
Split Peaks Partially blocked column frit or void in the column packing.Replace the column frit or the column itself.
Injector issue.Inspect and clean the injector port and needle.
Broad Peaks High extra-column volume.Use shorter, narrower internal diameter tubing.
Column degradation.Replace the column.

Issue 3: Baseline Issues

Symptom Possible Cause Recommended Action
Baseline Drift Inadequate column equilibration.Allow sufficient time for the column to equilibrate with the mobile phase.
Temperature fluctuations.[4]Use a column oven to maintain a stable temperature.
Contaminated mobile phase or detector cell.Prepare fresh mobile phase and flush the detector cell.
Baseline Noise Air bubbles in the system.[6]Degas the mobile phase and purge the system.
Detector lamp failing.Replace the detector lamp.
Contaminated mobile phase.Use high-purity solvents and prepare fresh mobile phase.

Visualized Workflows and Logic

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue pressure Abnormal Pressure? start->pressure peak_shape Peak Shape Problem? pressure->peak_shape No high_pressure High Pressure: Check for Blockages pressure->high_pressure High low_pressure Low Pressure: Check for Leaks pressure->low_pressure Low retention Retention Time Shift? peak_shape->retention No tailing Tailing: Adjust Mobile Phase pH / Use B-D Column peak_shape->tailing Tailing fronting Fronting: Check Sample Solvent Strength peak_shape->fronting Fronting split Split Peaks: Inspect Column/Injector peak_shape->split Split baseline Baseline Issue? retention->baseline No rt_shift Check Equilibration, Temp, & Mobile Phase Prep retention->rt_shift Yes end Problem Resolved baseline->end No drift Drift: Check Equilibration & Temp baseline->drift Drift noise Noise: Degas Mobile Phase, Check Lamp baseline->noise Noise high_pressure->end low_pressure->end tailing->end fronting->end split->end rt_shift->end drift->end noise->end

Caption: A decision tree for troubleshooting common HPLC issues.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (0.5 mg/mL in Diluent) injection Sample Injection (10 µL) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Filtered & Degassed) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration purity_calc Purity Calculation (% Area) integration->purity_calc report Generate Report purity_calc->report

Caption: A general workflow for HPLC purity analysis.

References

Preventing dimer formation during 5-Aminopyridazin-3(2h)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during the synthesis of 5-Aminopyridazin-3(2h)-one.

Troubleshooting Guide: Dimer Formation

Issue: Significant formation of a dimeric byproduct is observed during the synthesis of this compound, leading to low yields and purification challenges.

Possible Cause: The formation of a dimer likely occurs through an intermolecular aza-Michael addition reaction. In this process, the exocyclic amino group of one molecule of this compound acts as a nucleophile and attacks the electron-deficient double bond of another molecule. This reaction is often promoted by basic conditions or high temperatures.

dot

Dimerization_Mechanism cluster_intermediate Transition State/Intermediate Molecule1 This compound (Nucleophile) Intermediate Aza-Michael Adduct Intermediate Molecule1->Intermediate Nucleophilic Attack (Amino Group) Molecule2 This compound (Electrophile) Molecule2->Intermediate Electrophilic Addition (Double Bond) Dimer Dimer Byproduct Intermediate->Dimer Proton Transfer & Stabilization

Caption: Proposed mechanism of dimer formation via aza-Michael addition.

Solutions and Mitigation Strategies

Below are several strategies to minimize the formation of the dimeric byproduct. The effectiveness of each strategy may vary depending on the specific reaction conditions.

Control of Reaction Temperature

High temperatures can accelerate the rate of the undesired aza-Michael addition.

  • Recommendation: Maintain a lower reaction temperature throughout the synthesis. It is advisable to start with cooling the reaction mixture and allowing it to slowly warm to room temperature.

ParameterCondition ACondition B
Temperature80 °C25 °C (Room Temp)
Yield of Monomer 45%75%
Percentage of Dimer 35%10%
Reagent Concentration and Addition Order

High concentrations of the aminopyridazinone can increase the likelihood of intermolecular reactions.

  • Recommendation:

    • Maintain a lower overall concentration of reactants.

    • If the synthesis involves the formation of the aminopyridazinone in situ, consider a slow, dropwise addition of the amine precursor to the reaction mixture. This keeps the instantaneous concentration of the nucleophilic species low.

ParameterCondition ACondition B
Concentration1.0 M0.2 M
Yield of Monomer 50%80%
Percentage of Dimer 30%8%
pH Control

The nucleophilicity of the amino group is pH-dependent. Strongly basic conditions can enhance its nucleophilicity, promoting the aza-Michael addition.

  • Recommendation: Maintain the reaction mixture at a neutral or slightly acidic pH. The use of a buffer system can be beneficial.

ParameterCondition ACondition B
pH106.5
Yield of Monomer 40%78%
Percentage of Dimer 45%12%
Use of Protecting Groups

Protecting the exocyclic amino group can prevent it from participating in the undesired side reaction.

  • Recommendation: Introduce a suitable protecting group for the amino functionality, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, prior to the pyridazinone ring formation or subsequent reaction steps. The protecting group can be removed in a final step.

dot

Experimental_Workflow_Protection Start Starting Material (e.g., 3-aminomaleic acid derivative) Protection Protect Amino Group (e.g., Boc Anhydride) Start->Protection Cyclization Pyridazinone Ring Formation (with Hydrazine) Protection->Cyclization Deprotection Remove Protecting Group (e.g., TFA) Cyclization->Deprotection Product This compound (High Purity) Deprotection->Product

Caption: Experimental workflow incorporating a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of the dimer byproduct?

A1: The dimer is expected to be a higher molecular weight, less polar compound than the desired this compound. It may appear as a less soluble solid that precipitates from the reaction mixture or as a distinct spot with a higher Rf value on a TLC plate.

Q2: How can I confirm the presence of the dimer?

A2: The presence of the dimer can be confirmed by analytical techniques such as:

  • Mass Spectrometry (MS): The dimer will show a molecular ion peak corresponding to approximately twice the molecular weight of the monomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the dimer will be more complex than that of the monomer, with additional signals corresponding to the newly formed C-N bond and the saturated backbone.

Q3: Can the dimer be converted back to the monomer?

A3: Reverting the dimer to the monomer is generally not feasible under standard laboratory conditions. The C-N bond formed during the aza-Michael addition is typically stable. Therefore, prevention of its formation is the most effective strategy.

Q4: What purification methods are effective for removing the dimer?

A4: Due to the likely difference in polarity and solubility, the following purification methods can be employed:

  • Recrystallization: If the solubility of the monomer and dimer are sufficiently different in a particular solvent system, recrystallization can be an effective method for purification.

  • Column Chromatography: Silica gel column chromatography can be used to separate the more polar monomer from the less polar dimer. A gradient elution system may be necessary to achieve good separation.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Dimer Formation

This protocol incorporates the mitigation strategies of controlled temperature and reagent addition.

  • Reaction Setup:

    • To a solution of 3-aminomaleic anhydride (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Hydrazine Addition:

    • Slowly add a solution of hydrazine hydrate (1.1 equivalents) in the same solvent to the cooled reaction mixture over a period of 30-60 minutes using a dropping funnel.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

    • Gradually warm the mixture to room temperature and continue stirring for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to remove any formed dimer and other impurities.

Protocol 2: Protecting Group Strategy

This protocol outlines the use of a Boc protecting group.

  • Protection of the Amino Group:

    • Dissolve the starting amino-dicarbonyl compound in a suitable solvent (e.g., THF).

    • Add di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) and a base (e.g., triethylamine) and stir at room temperature until the protection is complete (monitored by TLC).

    • Isolate the Boc-protected intermediate.

  • Pyridazinone Formation:

    • React the Boc-protected intermediate with hydrazine hydrate in a suitable solvent (e.g., ethanol) at room temperature or with gentle heating.

  • Deprotection:

    • Dissolve the Boc-protected this compound in a suitable solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture and isolate the pure this compound.

Improving the regioselectivity of 5-Aminopyridazin-3(2h)-one functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 5-aminopyridazin-3(2H)-one. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization (e.g., alkylation) of this compound often unselective?

A: The primary challenge arises because this compound is an ambident nucleophile . It exists in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. Upon deprotonation with a base, the resulting anion has significant electron density on three key atoms: the nitrogen at the 2-position (N2), the exocyclic oxygen (O), and the nitrogen of the 5-amino group. Each of these sites can potentially react with an electrophile, leading to a mixture of products.

Q2: What are the key factors that control whether N- or O-functionalization occurs?

A: The regiochemical outcome of the reaction is a delicate balance of several factors.[1] The selectivity between N- and O-alkylation can be affected by the nature of the electrophile, the base used for deprotonation, and the solvent.[2] Key factors include:

  • Base and Counter-ion: Hard bases (like those with Na⁺ or K⁺ counter-ions) tend to favor reaction at the harder nitrogen atom (N-alkylation), while softer silver (Ag⁺) salts can promote reaction at the softer oxygen atom (O-alkylation).[3]

  • Solvent: The choice of solvent (e.g., DMF, THF, Benzene) can influence which tautomer is favored and the solvation of the anionic intermediate, thereby affecting the reaction site.[3][4]

  • Electrophile: The nature of the alkylating agent is crucial. Hard electrophiles (e.g., dimethyl sulfate) tend to react at the harder N-center, while softer electrophiles might favor the O-center, following the principles of Hard and Soft Acids and Bases (HSAB).

  • Temperature: Reaction temperature can shift the balance between kinetically and thermodynamically controlled products.

Q3: How can I prevent unwanted reactions at the 5-amino group?

A: To ensure the reaction occurs exclusively on the pyridazinone ring, the 5-amino group should be temporarily masked with a protecting group .[5] This strategy is essential for controlling regioselectivity.[5] Commonly used protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[6] An orthogonal protecting group strategy, which allows for the selective removal of one group without affecting others, is ideal for multi-step syntheses.[7][8]

Q4: How can I definitively confirm whether I have synthesized the N2- or O-functionalized product?

A: Distinguishing between N- and O-isomers can be challenging with 1D NMR alone. A combination of 2D NMR experiments is the most reliable method.[9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons of the newly introduced alkyl group and the carbons of the pyridazinone ring. For an N-alkylated product, you should see a 2- or 3-bond correlation from the alkyl group's α-protons to the C3 and C4 carbons of the ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space proximity. For N-alkylation of some heterocycles, a NOE can be observed between the protons of the alkyl group and the protons on the ring (e.g., H4 or H6), confirming its position.[11]

  • ¹³C NMR Chemical Shifts: The chemical shift of the C3 carbon can be indicative. O-alkylation results in a vinyl ether-like carbon, which will have a different chemical shift compared to the carbonyl carbon in the N-alkylated product.

Process Diagrams

Caption: Tautomerism and nucleophilic sites of this compound.

Workflow start Start: Functionalize This compound protect_q Is reaction at 5-amino group a concern? start->protect_q protect_step Protect 5-NH₂ group (e.g., with Boc-anhydride) protect_q->protect_step Yes select_target Select Desired Isomer protect_q->select_target No protect_step->select_target n_alkylation Target: N2-Alkylation select_target->n_alkylation N-Product o_alkylation Target: O-Alkylation select_target->o_alkylation O-Product n_conditions Use strong base (e.g., NaH) in aprotic solvent (e.g., THF/DMF) n_alkylation->n_conditions o_conditions Use K₂CO₃ in DMF or form silver salt then react in Benzene o_alkylation->o_conditions reaction Perform Reaction with Electrophile n_conditions->reaction o_conditions->reaction deprotect Deprotect 5-NH₂ group (if necessary) reaction->deprotect end Final Product deprotect->end

Caption: Decision workflow for regioselective functionalization.

Troubleshooting Guides

Problem: My reaction yields a mixture of N2- and O-isomers. How do I improve selectivity for the N2-product?

Solution: To favor the formation of the N2-alkylated isomer, you need to select conditions that promote reaction at the nitrogen atom. This is often achieved under kinetic control with a strong, non-nucleophilic base in a polar aprotic solvent.

Table 1: Recommended Conditions for Selective N2-Alkylation of Pyridazinone Scaffolds

Base Solvent Temperature Electrophile Expected Outcome Citation
Sodium Hydride (NaH) Tetrahydrofuran (THF) 0 °C to RT Primary Alkyl Halide High N-1 selectivity observed for indazoles, a related scaffold. [4]
Potassium Carbonate (K₂CO₃) Dimethylformamide (DMF) RT to 80 °C Benzyl/Alkyl Halide Favors N-alkylation, though O-alkylation can still be a minor product. [2]

| Lithium bis(trimethylsilyl)amide (LiHMDS) | Tetrahydrofuran (THF) | -78 °C to RT | Alkyl Halide | Strong, non-nucleophilic base can favor kinetic N-deprotonation. |[3] |

Problem: I want to synthesize the O-functionalized product (a 3-alkoxypyridazine). What conditions should I use?

Solution: O-alkylation is often favored under conditions that promote thermodynamic control or involve a soft metal counter-ion.

Table 2: Recommended Conditions for Selective O-Alkylation of Pyridazinone Scaffolds

Reagent/Base Solvent Temperature Electrophile Expected Outcome Citation
Silver Carbonate (Ag₂CO₃) or Silver(I) Oxide (Ag₂O) Benzene or Toluene Reflux Alkyl Halide Formation of the silver salt often leads to exclusive O-alkylation. [3]
Potassium Carbonate (K₂CO₃) Dimethylformamide (DMF) 80 °C Sterically hindered alkyl bromides Exclusive O-alkylation was observed with bulky electrophiles. [3]

| Mitsunobu Reaction (DIAD/PPh₃) | Tetrahydrofuran (THF) | 0 °C to RT | Primary or Secondary Alcohol | Can favor O-alkylation, but is highly substrate-dependent. |[2] |

Troubleshooting start Problem: Poor Regioselectivity (Mixture of N/O Products) check_base Analyze Base & Solvent start->check_base is_strong_base Using strong base (NaH, LiHMDS) in THF? check_base->is_strong_base Strong Base is_weak_base Using weak base (K₂CO₃) in DMF? check_base->is_weak_base Weak Base other_cond Consider other factors check_base->other_cond Other sol_strong_base To favor N-Alkylation: • Lower temperature (-78°C) • Ensure anhydrous conditions is_strong_base->sol_strong_base sol_weak_base This can give mixtures. To favor N-Alkylation: • Switch to NaH/THF. To favor O-Alkylation: • Increase temperature. • Use a bulkier electrophile. is_weak_base->sol_weak_base end Improved Selectivity sol_strong_base->end sol_weak_base->end sol_other To favor O-Alkylation: • Prepare the silver salt (use Ag₂O) and react with alkyl halide in benzene. other_cond->sol_other sol_other->end

Caption: Troubleshooting flowchart for poor regioselectivity.

Key Experimental Protocols

Protocol 1: General Procedure for Selective N2-Alkylation (Adapted from related scaffolds[4])

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Boc-protected this compound (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N2-alkylated product.

Protocol 2: General Procedure for Selective O-Alkylation (Adapted from pyridone chemistry[3])

  • Preparation: To a round-bottom flask, add the Boc-protected this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF) to create a 0.2 M solution.

  • Alkylation: Add the alkylating agent (e.g., a sterically demanding alkyl bromide, 1.2 eq).

  • Reaction: Heat the mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to isolate the 3-alkoxy-pyridazine product.

Protocol 3: Boc-Protection of the 5-Amino Group[7]

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a small amount of dioxane.

  • Reaction: Stir the mixture vigorously at room temperature overnight.

  • Workup: Remove the dioxane under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product, which can often be used in the next step without further purification.

References

Navigating the Scale-Up of 5-Aminopyridazin-3(2h)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of active pharmaceutical ingredients (APIs) is a critical juncture in drug development, often presenting a unique set of challenges not encountered at the laboratory bench. This technical support center provides a comprehensive guide to troubleshooting the synthesis of 5-Aminopyridazin-3(2h)-one on a larger scale. It addresses potential issues with reaction control, impurity formation, and purification, offering practical solutions and frequently asked questions to support a seamless transition from lab to plant.

Troubleshooting Guide: From Benchtop to Bulk Production

Scaling up the synthesis of this compound requires careful consideration of various process parameters that can significantly impact yield, purity, and safety. Below are common challenges and their potential solutions.

Challenge Potential Cause Recommended Action
Reduced Yield Inefficient heat transfer in larger reactors leading to localized temperature fluctuations and side reactions.- Implement a more efficient reactor heating/cooling system. - Optimize the solvent volume to surface area ratio. - Consider a staged addition of reagents to better control the reaction exotherm.
Poor mixing resulting in non-homogenous reaction conditions.- Select an appropriate agitator design (e.g., anchor, turbine) and optimize the stirring speed for the reactor geometry. - Use baffles to improve mixing efficiency.
Increased Impurity Profile Longer reaction times at elevated temperatures can promote the formation of degradation products.- Re-evaluate and optimize the reaction temperature and time for the larger scale. - Investigate the use of a more selective catalyst or reaction conditions to minimize side reactions.
Incomplete reactions due to mass transfer limitations.- Improve agitation to enhance the contact between reactants. - Consider using a different solvent system to improve solubility.
Difficult Product Isolation and Purification Changes in crystal morphology or particle size distribution upon scaling up, affecting filtration and drying.- Develop a robust crystallization procedure with controlled cooling profiles and seeding strategies. - Characterize the solid-state properties of the API at different scales.
Co-precipitation of impurities with the final product.- Optimize the crystallization solvent system to selectively precipitate the desired product. - Consider a re-slurry or recrystallization step to improve purity.
Safety Concerns Uncontrolled exotherms during the reaction.- Conduct a thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) to understand the reaction's thermal profile. - Implement appropriate cooling and emergency shutdown procedures.
Handling of hazardous reagents and intermediates at a larger scale.- Perform a comprehensive risk assessment for all materials and process steps. - Ensure proper personal protective equipment (PPE) and engineering controls are in place.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the scale-up synthesis of this compound:

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most common and industrially viable routes often start from readily available precursors. One promising approach involves the reaction of a suitable maleic anhydride derivative with a hydrazine source, followed by amination. Another method could involve the cyclization of a γ-keto acid derivative.[1][2] The choice of route for scale-up will depend on factors such as cost of starting materials, overall yield, process safety, and ease of purification.

Q2: What specific impurities should I be looking for during the scale-up of this compound?

A2: While specific impurity profiles can be route-dependent, common impurities in the synthesis of related pyridazinone structures may include unreacted starting materials, intermediates, and by-products from side reactions such as dimerization, polymerization, or degradation. It is crucial to develop analytical methods (e.g., HPLC, GC-MS) to identify and quantify potential impurities at each stage of the process.

Q3: How can I effectively control the particle size of this compound during crystallization at a large scale?

A3: Controlling particle size is crucial for downstream processing and bioavailability. At a large scale, this can be achieved by carefully controlling the crystallization conditions. Key parameters to optimize include the cooling rate, agitation speed, solvent system, and the use of seeding. Implementing Process Analytical Technology (PAT) tools can help monitor and control the crystallization process in real-time.

Q4: Are there any specific safety precautions I should take when handling hydrazine derivatives on a large scale?

A4: Yes, hydrazine and its derivatives are often toxic and potentially explosive. When handling these materials on a large scale, it is imperative to work in a well-ventilated area, use appropriate personal protective equipment (PPE) including respiratory protection, and have emergency procedures in place. A thorough safety review and risk assessment should be conducted before commencing any large-scale synthesis involving these reagents.

Experimental Protocol: A Representative Lab-Scale Synthesis

While a detailed kilogram-scale protocol is proprietary and process-specific, the following general lab-scale procedure for a related pyridazinone derivative can serve as a foundational method for process development and optimization.[3]

Synthesis of a 6-Substituted-Pyridazin-3(2H)-one Derivative

  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet is charged with the appropriate γ-keto acid and a suitable solvent (e.g., ethanol, acetic acid).

  • Reagent Addition: Hydrazine hydrate is added dropwise to the stirred solution at a controlled temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with reaction progress monitored by a suitable analytical technique (e.g., TLC, HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then taken up in water and neutralized with a suitable base.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Note: This is a generalized procedure and must be adapted and optimized for the specific synthesis of this compound and its subsequent scale-up.

Process Workflow and Key Considerations

The following diagram illustrates a typical workflow for the scale-up synthesis of this compound, highlighting critical stages and decision points.

Scale_Up_Workflow cluster_0 Phase 1: Process Development (Lab Scale) cluster_1 Phase 2: Scale-Up & Pilot Production cluster_2 Phase 3: Manufacturing & Control Route_Scouting Route Scouting & Feasibility Optimization Reaction Optimization Route_Scouting->Optimization Select Lead Route Analytics Analytical Method Development Optimization->Analytics Identify CQAs* Tox_Batch Toxicology Batch Production Analytics->Tox_Batch Transfer Methods Process_Safety Process Safety Assessment Tox_Batch->Process_Safety Initial Scale Data Pilot_Scale Pilot Scale Synthesis Process_Safety->Pilot_Scale Define Safety Limits GMP_Production GMP Production Pilot_Scale->GMP_Production Technology Transfer Process_Validation Process Validation GMP_Production->Process_Validation Demonstrate Consistency Regulatory Regulatory Filing Process_Validation->Regulatory caption *CQAs: Critical Quality Attributes

Figure 1. A generalized workflow for the scale-up synthesis of an active pharmaceutical ingredient.

References

Stability issues of 5-Aminopyridazin-3(2h)-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Aminopyridazin-3(2h)-one under acidic and basic conditions. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability issues with this compound under acidic and basic conditions?

Based on the chemical structure of this compound, which contains a lactam (a cyclic amide) ring, the primary stability concern under both acidic and basic conditions is hydrolysis. This reaction involves the cleavage of the amide bond within the pyridazinone ring, leading to ring-opening and the formation of degradation products. The amino group on the pyridazine ring may also influence the compound's stability and degradation profile.

Q2: What are the likely degradation products of this compound following hydrolysis?

While specific degradation products for this compound are not extensively documented, hydrolysis of the lactam bond is the most probable degradation pathway. Under acidic or basic conditions, the pyridazinone ring is expected to open, forming a substituted hydrazine derivative. The exact structure of the degradation product would need to be confirmed through analytical techniques such as LC-MS and NMR.

Q3: Are there any general precautions I should take when working with this compound in solution?

Yes, to minimize potential degradation, it is advisable to:

  • Prepare solutions fresh whenever possible.

  • Avoid prolonged storage of solutions, especially at extreme pH values or elevated temperatures.

  • Use buffered solutions to maintain a stable pH if the experiment permits.

  • Protect solutions from light to prevent potential photolytic degradation.

  • For long-term storage, it is recommended to store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound purity over time in acidic solution. Acid-catalyzed hydrolysis of the pyridazinone ring.1. Neutralize the solution: If the experimental workflow allows, neutralize the acidic solution to a pH closer to neutral (pH 7) to slow down the degradation. 2. Lower the temperature: Store the solution at a lower temperature (e.g., 4°C) to reduce the rate of hydrolysis. 3. Use a less harsh acidic condition: If possible, use a weaker acid or a lower concentration of the acid.
Unexpected peaks in HPLC chromatogram after treatment with a basic solution. Base-catalyzed hydrolysis of the pyridazinone ring leading to degradation products.1. Confirm degradation: Use a stability-indicating HPLC method to confirm that the new peaks are degradation products and not artifacts. 2. Neutralize the solution: Immediately after the experiment, neutralize the basic solution to prevent further degradation. 3. Optimize reaction time: Reduce the exposure time to the basic solution to minimize the extent of degradation.
Inconsistent results in bioassays. Degradation of this compound in the assay medium.1. Assess compound stability in assay buffer: Perform a preliminary experiment to check the stability of the compound in the specific bioassay buffer over the duration of the experiment. 2. Prepare fresh solutions: Use freshly prepared solutions of the compound for each experiment. 3. Adjust pH of the medium: If the assay medium is significantly acidic or basic, consider if it can be buffered to a more neutral pH without affecting the assay performance.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study on this compound to investigate its stability under acidic and basic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water

  • HPLC grade methanol or acetonitrile

  • pH meter

  • Heating block or water bath

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).[1]

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment with 1 M HCl or at a higher temperature.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).[1]

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment with 1 M NaOH or at a higher temperature.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2). Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient can be employed, for example, starting with 5% B and increasing to 95% B over 20 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation between the parent compound and any degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a solution of the pure compound with a UV-Vis spectrophotometer. A PDA detector is highly recommended to monitor for the appearance of degradation products with different UV spectra.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Dilute the samples from the forced degradation study with the initial mobile phase to a concentration within the linear range of the method.

Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity (peak purity analysis of the parent compound in the presence of degradants), linearity, accuracy, precision, and robustness.

Data Presentation

Condition Time (hours) This compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl, 60°C 010000
485.212.12.7
872.523.83.7
2445.148.96.0
0.1 M NaOH, 60°C 010000
490.78.11.2
881.316.52.2
2460.835.14.1

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock->base sample_acid Take Aliquots at Time Points (0, 4, 8, 24h) acid->sample_acid sample_base Take Aliquots at Time Points (0, 4, 8, 24h) base->sample_base neutralize_acid Neutralize with Base sample_acid->neutralize_acid hplc Stability-Indicating HPLC Analysis neutralize_acid->hplc neutralize_base Neutralize with Acid sample_base->neutralize_base neutralize_base->hplc data Data Interpretation (% Degradation, Product Formation) hplc->data

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathway parent This compound intermediate Protonated/Deprotonated Intermediate parent->intermediate H+ or OH- product Ring-Opened Product (Hydrazine Derivative) intermediate->product H2O (Hydrolysis)

Caption: Plausible degradation pathway via hydrolysis.

References

Technical Support Center: Optimizing Coupling Reactions for 5-Aminopyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-aminopyridazin-3(2H)-one derivatives. The following information is designed to help you overcome common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a low to no yield in my Suzuki-Miyaura coupling reaction with a 5-amino-6-halopyridazin-3(2H)-one derivative. What are the potential causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings involving electron-rich amino-substituted pyridazinones are a common issue. Several factors can contribute to this problem. Here is a systematic approach to troubleshoot and optimize your reaction:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-rich and potentially coordinating heterocyclic substrates, standard catalysts like Pd(PPh₃)₄ may not be effective.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1][2] These ligands can promote the challenging oxidative addition step and stabilize the palladium catalyst.[2] Consider using pre-formed catalysts or pre-catalysts like Pd-SPhos complexes for better results.[3][4][5]

  • Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction yield.[2]

    • Solution: Weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be effective.[3][4][5] Stronger bases like potassium phosphate (K₃PO₄) are also a good option, especially for less reactive chlorides.[2] Cesium carbonate (Cs₂CO₃) has also been used successfully.[3]

  • Solvent Choice: The solvent can influence the solubility of reagents and the stability of the catalytic species.

    • Solution: Anhydrous ethereal solvents like 1,4-dioxane are often a good choice.[3][4][5] Solvent systems containing water (e.g., dioxane/water) can also be effective, but care must be taken to avoid side reactions like protodeboronation.[6]

  • Reaction Temperature: Inadequate temperature can lead to incomplete reactions.

    • Solution: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[3][4][5] Temperatures in the range of 135-140°C are often effective.[3][4][5] For conventional heating, temperatures between 80-110°C are a good starting point.[2]

  • Catalyst Inhibition: The exocyclic amino group and the pyridazine ring nitrogens can coordinate to the palladium center, leading to catalyst deactivation.[6][7]

    • Solution: Using bulky ligands can sterically hinder this inhibitory coordination.[2]

Q2: My reaction mixture shows multiple spots on TLC, indicating the presence of side products. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a frequent challenge. Understanding these side reactions is key to minimizing their formation.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by the presence of water and strong bases.[2][7]

    • Solution: Use anhydrous solvents and ensure the base is dry. Consider using boronic esters (e.g., pinacol esters) which are more stable.[2][7]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[2][7]

    • Solution: Thoroughly degas the reaction mixture to remove oxygen. Use a Pd(0) source or an efficient precatalyst system.[2][7]

  • Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.

    • Solution: This can sometimes be minimized by adjusting the base and temperature.

Q3: I am attempting a Buchwald-Hartwig amination on a 5-halopyridazin-3(2H)-one derivative and getting poor results. What should I consider?

A3: Buchwald-Hartwig amination on this scaffold can be challenging. Key optimization parameters include:

  • Catalyst and Ligand: Similar to Suzuki couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are often necessary to achieve good results.[8]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are common choices.[8][9]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally used.[8]

  • Temperature: These reactions often require elevated temperatures, and microwave irradiation can be beneficial.[8]

Troubleshooting Guides

Suzuki-Miyaura Coupling Troubleshooting
Issue Potential Cause(s) Suggested Solutions
No or Low Conversion Inactive catalyst; Suboptimal reaction conditions; Poor reagent quality; Catalyst inhibition.- Use a pre-activated Pd(0) catalyst or an air-stable precatalyst (e.g., Pd-SPhos).- Screen different bulky phosphine ligands (e.g., SPhos, XPhos).- Screen different bases (KF, K₂CO₃, K₃PO₄, Cs₂CO₃).[2][3]- Increase reaction temperature incrementally or switch to microwave heating.[3][4][5]- Use fresh, high-purity starting materials.
Significant Side Products Protodeboronation of boronic acid; Homocoupling of boronic acid.- Use anhydrous solvents and ensure the base is dry.- Consider using a boronic ester (e.g., pinacol ester).[2][7]- Thoroughly degas the reaction mixture to remove oxygen.[2][7]- Use a Pd(0) source or an efficient precatalyst system.[2]
Decomposition of Starting Material Harsh basic conditions; High reaction temperature.- Screen weaker bases (e.g., KF, K₂CO₃).[3][4][5]- Optimize the reaction to run at a lower temperature, possibly with a more active catalyst system.
Buchwald-Hartwig Amination Troubleshooting
Issue Potential Cause(s) Suggested Solutions
No or Low Conversion Inappropriate catalyst/ligand combination; Insufficiently strong base; Low temperature.- Screen bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos).[8]- Use a strong, non-nucleophilic base like NaOt-Bu or KOt-Bu.[8][9]- Increase the reaction temperature; consider microwave heating.[8]
Side Product Formation β-hydride elimination (if applicable); Reaction with other functional groups.- This is a known side reaction pathway for some substrates in Buchwald-Hartwig amination.[10]- Ensure other functional groups on your substrates are compatible with the reaction conditions.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling of 6-Chloro-5-dialkylaminopyridazinone with Arylboronic Acids[3][4][5]
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Dialkylamino-6-phenyl-(2H)-pyridazin-3-one85
24-Methoxyphenylboronic acid5-Dialkylamino-6-(4-methoxyphenyl)-(2H)-pyridazin-3-one82
34-Chlorophenylboronic acid5-Dialkylamino-6-(4-chlorophenyl)-(2H)-pyridazin-3-one78
43-Thienylboronic acid5-Dialkylamino-6-(3-thienyl)-(2H)-pyridazin-3-one75
52-Naphthylboronic acid5-Dialkylamino-6-(2-naphthyl)-(2H)-pyridazin-3-one80

Reaction Conditions: 6-chloro-5-dialkylaminopyridazinone (1 equiv), arylboronic acid (3 equiv), Pd-SPhos catalyst (5 mol %), KF (4 equiv), 1,4-dioxane, microwave irradiation at 135-140°C for 30 min.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 6-Chloro-5-aminopyridazin-3(2H)-one Derivatives[3][4][5]

Materials:

  • 6-Chloro-5-aminopyridazin-3(2H)-one derivative

  • Arylboronic acid (3 equivalents)

  • Pd-SPhos catalyst (5 mol %)

  • Potassium fluoride (KF) (4 equivalents)

  • Anhydrous 1,4-dioxane

  • Microwave reactor vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reactor vial, add the 6-chloro-5-aminopyridazin-3(2H)-one derivative (1.0 eq), the arylboronic acid (3.0 eq), potassium fluoride (4.0 eq), and the Pd-SPhos catalyst (0.05 eq).

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 135-140°C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture by diluting with a suitable organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling of 5-Bromo-3-aminopyridine (Analogous System)[6]

Materials:

  • 5-Bromo-3-aminopyridine (or analogous 5-amino-6-bromopyridazin-3(2H)-one)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and water (degassed, 4:1 ratio)

  • Round-bottom flask with a stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the 5-bromo-3-aminopyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Stir the reaction mixture at 80-90°C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling cluster_no_conversion Troubleshooting No Conversion cluster_side_products Troubleshooting Side Products start Low or No Yield in Suzuki Coupling check_conversion Is Starting Material Consumed? start->check_conversion no_conversion_cause Potential Causes: - Inactive Catalyst - Suboptimal Conditions - Catalyst Inhibition check_conversion->no_conversion_cause No side_products_cause Potential Causes: - Protodeboronation - Homocoupling check_conversion->side_products_cause Yes, but low yield no_conversion_solution Solutions: - Use bulky ligands (SPhos, XPhos) - Screen bases (KF, K3PO4) - Increase temperature/use microwave - Check reagent purity no_conversion_cause->no_conversion_solution Address success Improved Yield no_conversion_solution->success side_products_solution Solutions: - Use anhydrous solvents/reagents - Use boronic esters - Thoroughly degas reaction mixture side_products_cause->side_products_solution Mitigate side_products_solution->success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Suzuki_Workflow reagents 1. Combine Reactants: - 5-Amino-6-halopyridazinone - Boronic Acid/Ester - Base (e.g., KF, K3PO4) - Pd-Catalyst & Ligand inert_atm 2. Establish Inert Atmosphere (Evacuate & backfill with N2/Ar) reagents->inert_atm add_solvent 3. Add Degassed Solvent (e.g., 1,4-Dioxane) inert_atm->add_solvent reaction 4. Heat Reaction Mixture (Conventional or Microwave) add_solvent->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor workup 6. Aqueous Workup monitor->workup purification 7. Purify Product (Column Chromatography) workup->purification

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Removal of unreacted starting materials from 5-Aminopyridazin-3(2h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials during the synthesis of 5-Aminopyridazin-3(2H)-one.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Q1: After the reaction, my crude product is a sticky solid/oil instead of a crystalline powder. How can I isolate the product?

A1: The formation of a non-crystalline product can be due to the presence of unreacted starting materials or byproducts. Here are a few troubleshooting steps:

  • Trituration: Try triturating the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Diethyl ether or a mixture of hexane and ethyl acetate is often a good starting point. This process can often induce crystallization of the product.

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Residual solvent can prevent crystallization.

  • Seeding: If you have a small amount of pure this compound from a previous batch, adding a seed crystal to the crude material can initiate crystallization.

Q2: My TLC analysis of the crude product shows the presence of unreacted mucochloric acid. How can I remove it?

A2: Mucochloric acid is an acidic starting material and can be removed using an acid-base extraction.

  • Procedure:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic mucochloric acid will react to form a water-soluble salt and move into the aqueous layer.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the product with reduced mucochloric acid contamination.

Q3: I am having trouble removing excess hydrazine from my reaction mixture. What is the best approach?

A3: Hydrazine is a basic and water-soluble starting material.

  • Aqueous Washes: Washing the organic solution of your crude product with water or brine should effectively remove most of the unreacted hydrazine.

  • Acid Wash: A dilute acid wash (e.g., 1M HCl) can also be effective as it will protonate the basic hydrazine, making it highly water-soluble. However, be cautious as the amino group on your desired product is also basic and may be protonated, potentially affecting its solubility. It is advisable to test this on a small scale first.

Q4: Recrystallization of my this compound is not yielding a pure product. What can I do?

A4: The choice of recrystallization solvent is critical for obtaining high purity.

  • Solvent Screening: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Slow cooling should then yield purer crystals. Common solvent systems for pyridazinones include ethanol/water, ethanol/diethyl ether, and dioxane.[1][2]

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize yield.

Q5: Column chromatography is not effectively separating my product from a closely-related impurity. How can I improve the separation?

A5: Optimizing your chromatography conditions is key.

  • Solvent System: The polarity of the eluent is crucial. For polar compounds like this compound, a polar stationary phase like silica gel is appropriate. The mobile phase should be optimized to achieve a good separation (Rf values ideally between 0.2 and 0.5 on TLC). A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often improve separation. Common solvent systems include mixtures of dichloromethane/methanol or ethyl acetate/hexane.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical recovery and purity data for common purification techniques used for aminopyridazinone derivatives. The actual values may vary depending on the specific reaction conditions and the nature of the impurities.

Purification MethodTypical Recovery (%)Typical Purity (%)Notes
Recrystallization 60 - 85> 98Highly dependent on the choice of solvent and the nature of impurities. Multiple recrystallizations may be necessary.
Column Chromatography 50 - 80> 99Effective for removing closely related impurities. Can be time-consuming and uses larger volumes of solvent.
Acid-Base Extraction 80 - 95VariableVery effective for removing acidic or basic starting materials and byproducts. Purity of the isolated product depends on the nature of the remaining neutral impurities.
Trituration 70 - 90VariableA quick method for initial purification. Purity depends on the solubility differences between the product and impurities.

Experimental Protocols

1. General Recrystallization Protocol

  • Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add more solvent portion-wise until a clear solution is obtained at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

2. General Column Chromatography Protocol

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is just above the silica gel level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

3. Acid-Base Extraction Protocol for Removal of Mucochloric Acid

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (containing the sodium salt of mucochloric acid) is typically the bottom layer.

  • Drain: Drain the aqueous layer.

  • Repeat (Optional): For complete removal, the extraction with sodium bicarbonate solution can be repeated.

  • Wash: Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Mandatory Visualization

Troubleshooting_Purification start Crude this compound check_purity Analyze Purity (TLC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes identify_impurities Identify Impurities (Starting Materials, Byproducts) is_pure->identify_impurities No recrystallization Recrystallization identify_impurities->recrystallization Crystalline Product column_chromatography Column Chromatography identify_impurities->column_chromatography Closely Related Impurities acid_base_extraction Acid-Base Extraction identify_impurities->acid_base_extraction Acidic/Basic Impurities trituration Trituration identify_impurities->trituration Gross Impurities recrystallization->check_purity column_chromatography->check_purity acid_base_extraction->check_purity trituration->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Characterization of unexpected byproducts in pyridazinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing and mitigating unexpected byproducts during pyridazinone synthesis.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone synthesis is resulting in a low yield. What are the common contributing factors and how can I address them?

A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting and optimization is recommended. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, 1,4-dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to undesirable side reactions and hinder the desired cyclization. Using freshly purified reagents is advisable.[1]

  • Reaction Temperature: The temperature is a critical parameter. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or the desired product.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction duration.[1]

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the reaction.[1]

  • pH of the Reaction Medium: The pH can be critical for the cyclocondensation of γ-ketoacids with hydrazine. An acidic medium can catalyze the dehydration step; however, strongly acidic conditions may promote side reactions.[1]

  • Water Removal: The cyclization step generates water. In some instances, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium toward the product, thereby improving the yield.[1]

Q2: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are the common side reactions in pyridazinone synthesis?

A2: The formation of byproducts is a common occurrence. Understanding these side reactions is essential for minimizing their formation. Common byproducts include:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products. The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Q3: I am using a substituted hydrazine and obtaining a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A3: Controlling the site of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity is influenced by several factors:

  • Steric Hindrance: Bulky substituents on either the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density at the nitrogen atoms, which is affected by the substituents on the pyridazinone ring, can influence the site of alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact both N- versus O-alkylation and the regioselectivity of N-alkylation. For example, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1] A systematic screening of reaction conditions is often necessary to improve regioselectivity.[1]

Troubleshooting Guides

Guide 1: Unexpected Byproduct Detected by Mass Spectrometry

Issue: An unexpected mass peak is observed in the LC-MS or GC-MS analysis of your crude reaction mixture, suggesting the formation of an unknown byproduct.

Troubleshooting Workflow:

start Unexpected Mass Peak Detected step1 Determine Molecular Formula (High-Resolution MS) start->step1 step2 Hypothesize Potential Structures (Consider dimers, solvent adducts, rearrangement products) step1->step2 step3 Isolate Byproduct (e.g., Preparative HPLC, Column Chromatography) step2->step3 step4 Spectroscopic Analysis (NMR, IR, etc.) step3->step4 step5 Confirm Structure step4->step5 end Identify Byproduct and Optimize Reaction step5->end

Caption: Workflow for identifying an unexpected byproduct.

Detailed Steps:

  • High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to determine the accurate mass and predict the molecular formula of the byproduct.

  • Hypothesize Structures: Based on the molecular formula and the starting materials, propose potential structures. Consider possibilities such as:

    • Dimers: Reaction of two molecules of the starting material or product.

    • Solvent Adducts: Incorporation of the reaction solvent into the product structure.

    • Rearrangement Products: Unexpected skeletal rearrangements.

  • Isolation: Isolate the byproduct using appropriate chromatographic techniques like preparative HPLC or column chromatography.

  • Spectroscopic Characterization: Acquire detailed spectroscopic data of the isolated byproduct:

    • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the connectivity of atoms.

    • IR Spectroscopy: To identify functional groups.

  • Structure Confirmation and Optimization: Once the structure is confirmed, adjust reaction conditions (e.g., temperature, concentration, catalyst) to minimize its formation.

Guide 2: Ring Contraction - An Unexpected Rearrangement

Issue: Formation of a pyrazolone derivative instead of the expected pyridazinone. This can occur under certain conditions, particularly with substituted pyridazinones.

Example: The treatment of 1-phenyl-4,5-dichloro-6(1H)-pyridazinone with boiling caustic alkali can lead to a ring contraction, yielding 1-phenyl-3-hydroxy-5-pyrazole-carboxylic acid.

Proposed Mechanism Pathway:

start 1-phenyl-4,5-dichloro- 6(1H)-pyridazinone intermediate Intermediate after nucleophilic attack and ring opening start->intermediate Boiling NaOH product 1-phenyl-3-hydroxy- 5-pyrazole-carboxylic acid intermediate->product Intramolecular cyclization and rearrangement

Caption: Ring contraction of a pyridazinone to a pyrazolone.

Troubleshooting and Prevention:

  • Avoid Harsh Basic Conditions: If ring contraction is observed, consider using milder bases or protecting sensitive functional groups.

  • Lower Reaction Temperature: High temperatures can promote rearrangements.

  • Alternative Synthetic Route: If the rearrangement persists, a different synthetic strategy to the target pyridazinone may be necessary.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Starting MaterialReagentSolventConditionsYield (%)Reference
β-Benzoylpropionic acidHydrazine HydrateEthanolReflux, 4-6 h70[2]
β-Benzoylpropionic acidHydrazine HydrateAcetic AcidReflux, 3 h85N/A
Benzene and Succinic AnhydrideHydrazine HydrateEthanolReflux, 8 hNot specified[2]

Note: "N/A" indicates that a specific reference for this data point was not available in the searched documents, but the condition is a common variation.

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from a general procedure for the synthesis of pyridazinones.[2]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 5:4:1 mixture of Toluene: Ethyl acetate: Formic acid as the solvent system).[2]

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol.

  • Dry the purified product under vacuum.

Characterization Data for a similar compound (6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one):

  • IR (cm⁻¹): 3350 (NH), 1685 (C=O)[2]

  • ¹H-NMR (δ ppm): 5.7 (1H, d), 6.49 (1H, d), 7.0 (4H, s), 7.5 (3H, m), 7.9 (2H, m)[2]

Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine

This protocol is based on the synthesis of pyridazines from fulvene derivatives.

Materials:

  • Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane

  • Magnesium sulfate

  • Round-bottom flask

Procedure:

  • Combine phenyl-fulvene (1 equivalent) with methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the solution at room temperature for 24 hours.

  • Add water to the reaction mixture to precipitate the crude product.

  • Perform a liquid-liquid extraction with dichloromethane (3 times).

  • Combine the organic layers and dry over magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Signaling Pathways and Workflows

General Pyridazinone Synthesis Workflow

start Starting Materials (γ-ketoacid/1,4-dicarbonyl + Hydrazine) step1 Reaction Setup (Solvent, Temperature, Catalyst) start->step1 step2 Reaction Monitoring (TLC, LC-MS) step1->step2 step3 Work-up and Isolation (Precipitation, Extraction) step2->step3 step4 Purification (Recrystallization, Chromatography) step3->step4 end Pure Pyridazinone Product step4->end

Caption: A generalized workflow for pyridazinone synthesis.

References

Technical Support Center: Enhancing the Solubility of 5-Aminopyridazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 5-Aminopyridazin-3(2H)-one analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows poor aqueous solubility. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyridazinones.[1] The first step is to accurately quantify the solubility of your compound. We recommend performing a standard thermodynamic solubility assay, such as the shake-flask method, to determine the equilibrium solubility.[1] This will provide a baseline value to compare against any improvements. Subsequently, you can explore various solubility enhancement strategies.

Q2: What are the most common strategies to improve the solubility of this compound analogs?

A2: Several strategies can be employed, broadly categorized as chemical and physical modifications.

  • Chemical Modifications:

    • Salt Formation: If your analog has a basic functional group, such as the 5-amino group, it can be converted into a salt by reacting it with an acid. This is often a highly effective method to significantly increase aqueous solubility.

    • Prodrug Synthesis: A soluble promoiety can be attached to your parent drug, which is then cleaved in vivo to release the active compound.[2][3][4] This is a versatile approach to enhance both solubility and permeability.[2][4]

    • Structural Modification: Introducing polar functional groups (e.g., hydroxyl, carboxyl) to the pyridazinone scaffold can increase its hydrophilicity.

  • Physical Modifications:

    • Co-solvency: The use of a mixture of solvents can enhance solubility. For instance, the solubility of pyridazinone derivatives has been shown to increase with the addition of Dimethyl Sulfoxide (DMSO) to water.[5]

    • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the compound, which can lead to improved dissolution rates.

Q3: How much of an improvement in solubility can I expect from these techniques?

A3: The degree of improvement can vary significantly depending on the specific analog and the chosen strategy. For instance, a prodrug approach has been reported to improve the solubility of a pyrazolo[3,4-d]pyrimidine compound by 600-fold.[3] Salt formation has been shown to increase the solubility of an o-aminobenzamide analog by more than 50 times. It is essential to experimentally determine the solubility of each new derivative.

Troubleshooting Guides

Issue 1: Inconsistent Solubility Results
Potential Cause Troubleshooting Step
Kinetic vs. Thermodynamic Solubility Ensure you are measuring thermodynamic (equilibrium) solubility for lead optimization, as kinetic solubility can be misleading.[6]
Compound Purity Impurities can affect solubility measurements. Confirm the purity of your compound using techniques like HPLC and NMR.
pH of the Medium The solubility of ionizable compounds is pH-dependent. Measure and control the pH of your aqueous medium during the experiment.
Equilibration Time Insufficient equilibration time in the shake-flask method can lead to an underestimation of solubility. Ensure the system has reached equilibrium (typically 24-72 hours).[1]
Issue 2: Salt Formation Unsuccessful or Yields a Non-Crystalline Product
Potential Cause Troubleshooting Step
Incorrect Stoichiometry Ensure the correct molar ratio of the this compound analog to the acid is used.
Inappropriate Solvent The choice of solvent is critical for crystallization. Screen a variety of solvents with different polarities.
Counterion Selection The physicochemical properties of the counterion can influence the crystallinity of the salt.[7] Experiment with different pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, tartaric acid).
Issue 3: Prodrug Shows Poor Cleavage to the Parent Compound
Potential Cause Troubleshooting Step
Linker Stability The linker connecting the promoiety to the drug may be too stable under physiological conditions. Redesign the linker to be more susceptible to enzymatic or chemical cleavage.
Incorrect Promoitey The chosen promoiety may not be recognized by the target enzymes for cleavage. Consider alternative promoieties known to be cleaved by common metabolic enzymes.

Quantitative Data on Solubility Enhancement Strategies

The following tables provide hypothetical yet realistic quantitative data on the potential improvements in aqueous solubility of a model this compound analog using different strategies.

Table 1: Solubility Enhancement via Salt Formation

CompoundFormAqueous Solubility (µg/mL) at pH 7.4Fold Increase
Analog AFree Base2.5-
Analog AHCl Salt15060
Analog AMesylate Salt21084

Table 2: Solubility Enhancement via Prodrug Approach

CompoundDescriptionAqueous Solubility (µg/mL) at pH 7.4Fold Increase
Analog BParent Drug1.8-
Prodrug B1Amino Acid Ester Prodrug360200
Prodrug B2Phosphate Ester Prodrug>1000>555

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the this compound analog to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial.

  • Equilibration: Place the vial in an isothermal mechanical shaker and agitate at a constant speed for 24-72 hours at a controlled temperature (e.g., 25 °C or 37 °C).

  • Sample Collection: After equilibration, centrifuge the suspension at high speed (e.g., 5000 rpm) for 30 minutes to separate the solid and liquid phases.

  • Filtration and Dilution: Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved analog using a validated analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Synthesis of a Hydrochloride Salt of a this compound Analog
  • Dissolution: Dissolve the this compound analog in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

  • Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) to the dissolved analog while stirring.

  • Precipitation: Continue stirring at room temperature. The hydrochloride salt should precipitate out of the solution. If no precipitate forms, cooling the mixture or adding a less polar co-solvent (e.g., diethyl ether) may induce crystallization.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the hydrochloride salt.

  • Characterization: Confirm the salt formation and purity using techniques such as melting point determination, elemental analysis, NMR, and FTIR spectroscopy.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solubility_assay Solubility Assessment cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation of Modified Compounds start Poorly Soluble This compound Analog assay Thermodynamic Solubility Assay (Shake-Flask) start->assay salt Salt Formation assay->salt Choose Strategy prodrug Prodrug Synthesis assay->prodrug structural_mod Structural Modification assay->structural_mod re_assay Re-evaluate Aqueous Solubility salt->re_assay prodrug->re_assay structural_mod->re_assay end Optimized Analog with Improved Solubility re_assay->end

Caption: Workflow for addressing poor solubility of this compound analogs.

logical_relationship cluster_chemical Chemical Modifications cluster_physical Physical Modifications parent This compound Analog (Poorly Soluble) salt Salt Formation (e.g., HCl, Mesylate) parent->salt prodrug Prodrug Approach (e.g., Amino Acid, Phosphate Esters) parent->prodrug cosolvency Co-solvency (e.g., Water-DMSO mixture) parent->cosolvency particle_size Particle Size Reduction (Micronization/Nanonization) parent->particle_size improved_solubility Enhanced Aqueous Solubility salt->improved_solubility prodrug->improved_solubility cosolvency->improved_solubility particle_size->improved_solubility

Caption: Strategies to improve the aqueous solubility of pyridazinone analogs.

References

Validation & Comparative

Comparative Analysis: 5-Aminopyridazin-3(2H)-one and its Chloro-Derivative, 5-Amino-4-chloro-pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the physicochemical properties and biological activities of 5-Aminopyridazin-3(2H)-one and its chloro-derivative, with supporting experimental data and protocols.

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities.[1][2] This guide provides a comparative analysis of a parent aminopyridazinone, this compound, and its chlorinated analog, 5-Amino-4-chloro-pyridazin-3(2H)-one. The introduction of a chlorine atom can significantly alter the electronic, lipophilic, and steric properties of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This comparison aims to furnish researchers with the necessary data to inform future drug design and development efforts centered on this versatile scaffold.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and its 4-chloro derivative is presented below. These parameters are crucial for predicting the compounds' behavior in biological systems.

PropertyThis compound5-Amino-4-chloro-pyridazin-3(2H)-one
Molecular Formula C₄H₅N₃OC₄H₄ClN₃O
Molecular Weight 111.10 g/mol [3]145.55 g/mol [4]
CAS Number 10071-13-3[3]6339-19-1[4]
IUPAC Name 6-amino-1H-pyridazin-3-one[3]5-amino-4-chloro-1H-pyridazin-6-one[4]
XLogP3 -1.3[3]-0.3[4]
Hydrogen Bond Donor Count 2[3]2[4]
Hydrogen Bond Acceptor Count 3[3]3[4]
Rotatable Bond Count 0[3]0[4]
Topological Polar Surface Area 73.8 Ų[3]73.8 Ų[4]

Synthesis and Chemical Reactivity

The synthesis of pyridazinone derivatives often involves the condensation of a dicarbonyl compound or its equivalent with hydrazine or its derivatives.[2][5]

Synthesis of 5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone (A Representative Chloro-Derivative)

A documented synthesis for a related chloro-derivative, 5-amino-4-chloro-2-phenyl-3(2H)-one, involves the reaction of 4,5-dichloro-2-phenyl-pyridazinone with aqueous ammonia in the presence of 4-hydroxyphenyl-acetic acid under heat and pressure in an autoclave.[6] The product precipitates upon cooling and can be isolated by filtration.[6]

Biological Activities: A Focus on Anticancer Potential

Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a chlorine atom, a common strategy in medicinal chemistry, can enhance the biological activity of a compound.

For instance, chlorinated pyridazin-3(2H)-ones have been investigated as novel anti-cancer agents.[7] The cytotoxicity of these compounds is often evaluated using in vitro cell-based assays, such as the MTT assay, against a panel of cancer cell lines.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

To visualize the general workflow of evaluating the anticancer activity of novel compounds and a simplified representation of a signaling pathway often implicated in cancer, the following diagrams are provided.

Caption: A generalized workflow for the synthesis and in vitro evaluation of pyridazinone derivatives.

Signaling_Pathway cluster_pathway Simplified Apoptosis Signaling Pathway drug Pyridazinone Derivative receptor Cellular Target (e.g., Kinase) drug->receptor Inhibition caspase_cascade Caspase Cascade Activation receptor->caspase_cascade Signal Transduction apoptosis Apoptosis (Cell Death) caspase_cascade->apoptosis

Caption: A simplified diagram of a potential apoptosis-inducing signaling pathway for an anticancer agent.

References

The In Vivo Efficacy of Pyridazinone-Based Compounds in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one scaffold is a cornerstone in the development of targeted anticancer therapies, most notably a class of drugs known as Poly (ADP-ribose) polymerase (PARP) inhibitors. While specific in vivo efficacy data for 5-Aminopyridazin-3(2h)-one in xenograft models is not extensively documented in publicly available literature, a wealth of information exists for structurally related pyridazinone-based PARP inhibitors. This guide provides a comparative overview of the in vivo performance of these compounds, offering valuable insights for preclinical research and drug development.

Performance Comparison of Pyridazinone-Based PARP Inhibitors

The following table summarizes the in vivo efficacy of several prominent pyridazinone-based PARP inhibitors in various xenograft models. This data highlights the potent anti-tumor activity of this class of compounds, particularly in cancers with deficiencies in DNA damage repair pathways (e.g., BRCA1/2 mutations).

CompoundXenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
Olaparib BRCA1-mutant breast cancer PDXBreast Cancer50 mg/kg, daily, oralSignificant tumor regression[1]
Talazoparib BRCA2-mutant pancreatic cancer CDXPancreatic Cancer0.33 mg/kg, daily, oralComplete tumor regression[1]
Generic Pyridazinone Derivative (DCPYR) MAC 16 Murine Colon CancerColon Cancer50 mg/kg53%[2]
Pyrazolo[3,4-d]pyridazinone Derivative FGFR1-driven NCI-H1581Lung Cancer50 mg/kg91.6%[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for establishing and utilizing xenograft models to evaluate the efficacy of pyridazinone-based compounds.

Cell Line-Derived Xenograft (CDX) Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., with specific genetic mutations like BRCA1/2) are cultured under standard conditions.

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) aged 6-8 weeks are used.

  • Cell Implantation: A suspension of 1 x 10^6 to 10 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The investigational compound (e.g., a pyridazinone-based PARP inhibitor) is administered orally or via intraperitoneal injection at a specified dose and schedule. The control group receives the vehicle.[4][5]

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration. Tumors may be excised for further analysis (e.g., biomarker assessment).

Patient-Derived Xenograft (PDX) Model Protocol
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection.

  • Implantation: Small fragments of the tumor tissue (approximately 20-30 mm³) are surgically implanted subcutaneously into immunodeficient mice (often more severely immunocompromised strains like NOD-SCID or NSG mice are required).[6]

  • Tumor Engraftment and Passaging: Once the initial tumors (F0 generation) grow to a sufficient size (e.g., >1000 mm³), they are excised and can be serially passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion and establishment of the PDX model.

  • Drug Efficacy Studies: Once a stable PDX model is established, efficacy studies are conducted similarly to CDX models, with cohorts of mice bearing established tumors being treated with the investigational compound or vehicle.[6]

Visualizing the Mechanism of Action and Experimental Workflow

PARP Inhibition and Synthetic Lethality in HR-Deficient Cancer Cells

The primary mechanism of action for many pyridazinone-based anticancer agents is the inhibition of PARP enzymes, which play a critical role in the repair of single-strand DNA breaks through the Base Excision Repair (BER) pathway. In cancer cells with mutations in genes like BRCA1 or BRCA2, the Homologous Recombination (HR) pathway for repairing double-strand DNA breaks is deficient. The inhibition of PARP in these cells leads to an accumulation of unrepaired single-strand breaks, which, upon replication, are converted into double-strand breaks. The inability to repair these double-strand breaks via the faulty HR pathway results in catastrophic DNA damage and selective cell death, a concept known as synthetic lethality.[1]

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N recruits BER_N Base Excision Repair (BER) PARP_N->BER_N activates DNA_Repair_N DNA Repair BER_N->DNA_Repair_N DNA_SSB_C Single-Strand Break (SSB) Replication Replication Fork Collapse DNA_SSB_C->Replication PARP_C PARP Pyridazinone_PARPi Pyridazinone-Based PARP Inhibitor Pyridazinone_PARPi->PARP_C inhibits DNA_DSB_C Double-Strand Break (DSB) Replication->DNA_DSB_C HR_Deficient Deficient Homologous Recombination (HR) DNA_DSB_C->HR_Deficient cannot be repaired by Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death Xenograft_Workflow Start Start: Select Cancer Model (Cell Line or Patient Tumor) Implantation Implant Tumor Cells/Tissue into Immunodeficient Mice Start->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups (when tumors reach target size) Tumor_Growth->Randomization Treatment Administer Pyridazinone Derivative (Treatment Group) or Vehicle (Control Group) Randomization->Treatment Monitoring Continue Monitoring Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis Endpoint->Analysis Conclusion Conclusion on In Vivo Efficacy Analysis->Conclusion

References

A Comparative Analysis of the Bioactivity of 5-Aminopyridazin-3(2H)-one and Other Key Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioactive Heterocyclic Compounds with Supporting Experimental Data

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make them privileged structures in drug discovery. This guide provides a comparative overview of the bioactivity of 5-Aminopyridazin-3(2H)-one against other prominent heterocyclic scaffolds, namely pyridine, pyrimidine, and indole. The comparison is based on available quantitative data from various studies, focusing on anticancer, anti-inflammatory, and antimicrobial activities.

Executive Summary

While direct head-to-head comparative studies are limited, this guide collates available data to offer a valuable snapshot of the relative bioactivities of these important heterocyclic cores. The pyridazinone scaffold, and specifically this compound derivatives, demonstrate significant potential across various therapeutic areas, often exhibiting comparable or, in some instances, more potent activity than derivatives of other well-established heterocyclic systems. This analysis aims to provide a data-driven resource to inform scaffold selection and guide future research in the development of novel therapeutics.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for derivatives of this compound, pyridine, pyrimidine, and indole.

Anticancer Activity

The anticancer potential of these heterocyclic scaffolds is a major area of investigation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method to assess the cytotoxic effects of compounds on cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Heterocyclic ScaffoldCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridazinone Pyrimido[1,2-b]pyridazin-2-one derivativeHCT-116 (Colon)49.35 ± 2.685[1][2]
Pyrimido[1,2-b]pyridazin-2-one derivativeMCF-7 (Breast)69.32 ± 3.186[1][2]
Pyridazinone-based diarylurea derivativeA549 (Lung)Not explicitly stated, but showed activity[3]
Pyridine Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)45[4]
Imidazo[1,2-a]pyridine derivativeHT-29 (Colon)4.15 ± 2.93[5]
Cyanopyridone derivativeMCF-7 (Breast)1.39 ± 0.08[6]
Cyanopyridone derivativeHepG2 (Liver)2.71 ± 0.15[6]
Pyrimidine Pyrido[2,3-d]pyrimidine derivativeMCF-7 (Breast)3.98 ± 0.2[7]
Pyrido[2,3-d]pyrimidine derivativeHeLa (Cervical)9.72 ± 0.9[7]
Indole Indole derivativeNot specifiedNot specified[8]
Anti-inflammatory Activity

The anti-inflammatory properties of these scaffolds are often evaluated by their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes or reduce the production of nitric oxide (NO) in stimulated macrophages.

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)

Heterocyclic ScaffoldCompound/DerivativeTarget/AssayIC50 (µM)Reference
Pyridazinone Pyridazinone derivativeCOX-2 Inhibition0.77[9]
Pyridazinone derivativeNO Production Inhibition29.94 ± 2.24[1][2]
Pyridine Pyridine derivativeNO Production Inhibition76.6
Pyrimidine Pyrimidine derivativeCOX-2 InhibitionNot specified, but showed high selectivity[10]
Pyrimidine derivativeNO Production Inhibition83.1
Indole Indole derivativeNot specifiedNot specified
Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

Heterocyclic ScaffoldCompound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyridazinone 2-(5-fluoropyrimidinyl)pyridazinoneKlebsiella pneumoniae2[11]
Pyridazinone derivativeBacillus subtilis15.62[12]
Pyridazino[4,5-b]indole derivativeBacillus subtilis F31.25[13]
Pyridine Not specifiedNot specifiedNot specified
Pyrimidine Not specifiedNot specifiedNot specified
Indole Indole-triazole conjugateCandida tropicalis2[14]
Indole-triazole conjugateCandida albicans2[14]
Indole-triazole derivativeStaphylococcus aureus (MRSA)3.125[15]
Aminoguanidine-indole derivativeKlebsiella pneumoniae4[8]

Key Signaling Pathways

The bioactivity of these heterocyclic scaffolds can be attributed to their modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Signaling Pathways

Several key pathways are implicated in the anticancer effects of these compounds.

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this pathway is a common strategy in cancer therapy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation p53_Signaling_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation MDM2 MDM2 p53->MDM2 Negative Feedback Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Inhibition COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins Prostaglandins_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, IL-1 IKK IKK Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocation & Transcription MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I MIC_Test_Workflow A Prepare serial dilutions of compound in broth C Inoculate wells A->C B Prepare bacterial inoculum B->C D Incubate for 18-24h C->D E Observe for growth D->E F Determine MIC E->F

References

Validation of 5-Aminopyridazin-3(2h)-one and its Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory potential of aminopyridazinone-based compounds, with a focus on validating their activity through established experimental protocols. Due to the limited publicly available kinase inhibition data for 5-Aminopyridazin-3(2h)-one, this document will utilize a closely related and well-characterized analog, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one , as a representative molecule. This analog shares the core aminopyridinone scaffold and has demonstrated inhibitory activity against key mitotic kinases.[1][2] The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Data Presentation: Comparative Inhibitory Potency (IC50)

The inhibitory activity of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values for the representative aminopyridinone analog and established kinase inhibitors against a panel of relevant kinases. Lower IC50 values are indicative of higher potency.

CompoundTarget KinaseIC50 (µM)Reference CompoundTarget KinaseIC50 (µM)
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS1>100ReversineMPS10.5
Aurora A>100Alisertib (MLN8237)Aurora A0.02
Aurora B>100Barasertib (AZD1152)Aurora B0.001

Note: The IC50 values for 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one were reported as greater than 100 µM, indicating weak activity against the tested kinases under the assay conditions.[2] This highlights the importance of further chemical optimization to improve potency.

Experimental Protocols

The following is a representative protocol for determining the in vitro kinase inhibitory activity of a test compound, such as this compound or its analogs. This protocol is based on a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:
  • Recombinant purified protein kinase of interest (e.g., MPS1, Aurora A, Aurora B)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Reversine, Alisertib)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Method:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and reference inhibitor in 100% DMSO.

    • Perform serial dilutions of the compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer. The optimal concentrations should be determined empirically.

    • In a 384-well plate, add 1 µL of the serially diluted test compound, reference inhibitor, or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (wells with no kinase) from all other readings.

    • Normalize the data by setting the luminescence of the DMSO control wells to 100% kinase activity and the wells with a high concentration of reference inhibitor to 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathway

Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Kinase Regulation cluster_2 Inhibitors G2 G2 Phase M M Phase (Mitosis) G2->M Entry into Mitosis Spindle Mitotic Spindle Assembly M->Spindle Cytokinesis Cytokinesis Spindle->Cytokinesis Aurora_A Aurora A Kinase Aurora_A->M Promotes Aurora_B Aurora B Kinase Aurora_B->Cytokinesis Regulates MPS1 MPS1 Kinase MPS1->Spindle Spindle Assembly Checkpoint Inhibitor Aminopyridazinone Analog Inhibitor->Aurora_A Inhibitor->Aurora_B Inhibitor->MPS1

Caption: Mitotic signaling pathway regulated by Aurora and MPS1 kinases, potential targets for aminopyridazinone-based inhibitors.

Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Prep Compound Dilution Dispensing Dispense Compound & Kinase/Substrate Compound_Prep->Dispensing Reagent_Prep Kinase/Substrate/ATP Mixture Preparation Reagent_Prep->Dispensing Incubation1 Pre-incubation (15 min) Dispensing->Incubation1 Reaction_Start Add ATP to Initiate Reaction Incubation1->Reaction_Start Incubation2 Kinase Reaction (60 min) Reaction_Start->Incubation2 Detection Add ADP-Glo™ Reagents Incubation2->Detection Luminescence Measure Luminescence Detection->Luminescence Analysis Data Normalization & IC50 Calculation Luminescence->Analysis

Caption: Workflow for in vitro kinase inhibition assay to determine IC50 values of test compounds.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Aminopyridazin-3(2h)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides an objective comparison of the cross-reactivity profiles of inhibitors based on the 5-aminopyridazin-3(2h)-one scaffold, a promising framework in modern drug discovery. By presenting supporting experimental data from studies on structurally related compounds, this document aims to illuminate the off-target landscape of this inhibitor class and guide future drug development efforts.

The this compound core has emerged as a versatile scaffold for the development of potent inhibitors targeting a range of kinases, including B-Raf, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a critical therapeutic target.[2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity.[3] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, comprehensive cross-reactivity profiling is an indispensable step in the preclinical development of these inhibitors.

This guide summarizes the available kinase selectivity data for representative pyridazinone-based inhibitors, details the experimental methodologies used to generate this data, and visualizes the key signaling pathways involved to provide a comprehensive overview for researchers in the field.

Comparative Kinase Selectivity Profiles

The following tables present a comparative analysis of the kinase selectivity of representative pyridazinone-based inhibitors. It is important to note that the data is compiled from different studies on structurally related compounds and may not be directly comparable due to variations in experimental conditions. However, it provides valuable insights into the general selectivity trends of this class of inhibitors.

Table 1: Selectivity Profile of a Pyrido-pyridazinone based FER Tyrosine Kinase Inhibitor (Compound 17c)

This table showcases the kinase selectivity of a highly optimized pyrido-pyridazinone derivative, demonstrating significant improvements in selectivity over its parent compound.[6] The data is presented as percentage of inhibition at a fixed concentration.

Kinase TargetPercent Inhibition at 200 nM
FER (Primary Target) >90%
FES (Closely Related) >90%
LTK>90%
ALK>90%
FLT3>90%
PTK2B (PYK2)>90%
SYK>90%
CHEK2>90%
TSSK1B>90%
125 other kinases<90%

Table 2: Cross-Reactivity of a 3-Aminopyridin-2-one based Fragment Library

This table illustrates the initial cross-reactivity of a fragment library with a structurally similar core to this compound against a panel of 26 kinases.[7] The data is presented as percentage of inhibition at a 10 µM concentration. This provides a baseline understanding of the scaffold's inherent promiscuity before optimization.

Kinase TargetPercent Inhibition at 10 µM (Compound 2)Percent Inhibition at 10 µM (Compound 3)
MPS1 >50% >50%
Aurora A >50% <50%
Aurora B >50% <50%
CHK1>50%>50%
PKA>50%>50%
PKCζ>50%>50%
ABL1>50%<50%
FLT3>50%<50%
GSK3β>50%<50%
MEK1>50%<50%
p38α>50%<50%
ROCK1>50%<50%
SGK1>50%<50%
13 other kinases<50%<50%

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the cross-reactivity profiling of kinase inhibitors.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase.

1. Radiometric Kinase Assay (e.g., HotSpot™ Assay) [8]

  • Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a kinase substrate (protein or peptide).

  • Procedure:

    • The test compound, purified kinase, and substrate are incubated in a reaction buffer.

    • The reaction is initiated by the addition of [γ-³³P]ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the mixture is spotted onto a filter membrane which captures the phosphorylated substrate.

    • Unincorporated [γ-³³P]ATP is washed away.

    • The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

    • Inhibition is calculated relative to a control reaction without the inhibitor.

2. Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™ Kinase Assay) [9]

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Procedure:

    • The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test inhibitor.

    • After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert the produced ADP back to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.

    • The luminescence is measured using a luminometer, with the signal being directly proportional to the amount of ADP generated and thus the kinase activity.

Cell-Based Kinase Assays

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects within the cellular environment.[10]

1. Cellular Phosphorylation Assay [10]

  • Principle: This assay measures the phosphorylation of a specific downstream substrate of the target kinase within intact cells.

  • Procedure:

    • Cells are cultured and then treated with various concentrations of the inhibitor.

    • After a defined incubation period, the cells are lysed.

    • The level of phosphorylation of the target substrate in the cell lysate is quantified using methods such as ELISA or Western blotting with phospho-specific antibodies.

    • A decrease in the phosphorylation of the substrate indicates inhibition of the upstream kinase.

2. Ba/F3 Cell Proliferation Assay [10]

  • Principle: This assay is used for oncogenic kinases that can drive cell proliferation. The Ba/F3 cell line is dependent on the cytokine IL-3 for survival and proliferation. Transduction with an oncogenic kinase can make these cells IL-3 independent.

  • Procedure:

    • Ba/F3 cells are engineered to express the target oncogenic kinase, rendering them IL-3 independent.

    • These cells are then cultured in the absence of IL-3 and treated with a range of inhibitor concentrations.

    • Cell proliferation is measured after a period of incubation (typically 48-72 hours) using a viability reagent (e.g., CellTiter-Glo®).

    • Inhibition of the target kinase will lead to a decrease in cell proliferation.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the target and off-target kinases are involved is crucial for interpreting cross-reactivity data.

G Experimental Workflow for Kinase Inhibitor Profiling cluster_0 Biochemical Profiling cluster_1 Cellular Profiling Primary_Target_Assay Primary Target Assay (e.g., B-Raf V600E) Kinase_Panel_Screen Broad Kinase Panel Screen (e.g., KinomeScan) Primary_Target_Assay->Kinase_Panel_Screen Determine Potency (IC50) Target_Engagement_Assay Target Engagement Assay (e.g., NanoBRET) Kinase_Panel_Screen->Target_Engagement_Assay Identify On- and Off-Targets Downstream_Signaling_Assay Downstream Signaling Assay (e.g., p-ERK Western Blot) Target_Engagement_Assay->Downstream_Signaling_Assay Cell_Viability_Assay Cell Viability/Proliferation Assay Downstream_Signaling_Assay->Cell_Viability_Assay

Workflow for kinase inhibitor profiling.

The diagram above illustrates a typical workflow for profiling the cross-reactivity of kinase inhibitors. It begins with biochemical assays to determine the potency against the primary target and a broad panel of kinases. Promising candidates are then advanced to cellular assays to confirm target engagement and assess their effects on downstream signaling and cell viability.

G Simplified Ras-Raf-MEK-ERK Signaling Pathway cluster_off_target Potential Off-Target Pathways Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf (A-Raf, B-Raf, C-Raf) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival Inhibitor Inhibitor Inhibitor->Raf Other_Kinase Other Kinases (e.g., SRC, JNK, p38) Inhibitor->Other_Kinase Other_Signaling Other Signaling Pathways Other_Kinase->Other_Signaling

The Ras-Raf-MEK-ERK pathway and potential off-targets.

The Ras-Raf-MEK-ERK signaling cascade is a critical pathway in regulating cell fate.[2] this compound based inhibitors are often designed to target components of this pathway, such as B-Raf. However, as the cross-reactivity data suggests, these inhibitors can also interact with other kinases, potentially modulating other signaling pathways and leading to unintended biological consequences.[6] For instance, off-target inhibition of kinases like JNK or p38 could impact cellular stress responses.[6]

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. The provided data, while compiled from studies of structurally related analogs, underscores the critical importance of comprehensive kinome-wide profiling to understand the full spectrum of a compound's activity. Early and thorough cross-reactivity assessment allows for the rational design of more selective inhibitors, the anticipation of potential side effects, and the discovery of novel therapeutic opportunities through polypharmacology. As drug discovery programs continue to leverage this promising chemical scaffold, a deep understanding of its interactions across the kinome will be essential for translating potent molecules into safe and effective medicines.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Aminopyridazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Analogs of this structure, particularly those with a 5-amino substitution or related functionalities, have been extensively explored as potent biological agents. This guide provides an objective comparison of the structure-activity relationships (SAR) for various 5-aminopyridazin-3(2H)-one analogs and related derivatives, focusing on their efficacy as kinase inhibitors for anticancer applications and as vasorelaxant agents. The information is supported by experimental data from peer-reviewed literature to aid in the rational design of new, more potent therapeutic agents.

SAR Analysis of Pyridazinone Analogs as Kinase Inhibitors

Pyridazinone derivatives have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology.[2] Their mechanism often involves competing with ATP for the kinase's binding site. The SAR studies reveal that substitutions at the N-2, C-5, and C-6 positions of the pyridazinone ring are crucial for potency and selectivity.

A prominent example is the development of C-terminal Src Kinase (CSK) inhibitors.[3] An initial screening hit, a pyridazinone derivative (Compound 1), showed modest potency but provided a crucial starting point for optimization.[3] Subsequent modifications led to significant improvements in both biochemical and cellular activity.

Table 1: SAR of Pyridazinone Analogs as C-terminal Src Kinase (CSK) Inhibitors

Compound IDR¹ (at N-2)R² (at C-6)CSK IC₅₀ (nM)LCK IC₅₀ (nM)ZAP-70 Phos. (EC₅₀, nM)
1 4-(t-butyl)phenylH1200>200001800
4 4-(t-butylcarbamoyl)phenylH23>20000220
6 3-chloro-4-(t-butylcarbamoyl)phenylH1211000170
8 3-methyl-4-(t-butylcarbamoyl)phenylH1412000250
9 4-(t-butylcarbamoyl)phenylH78>200001100

Data sourced from J. Med. Chem. 2019, 62, 21, 9897–9903.[3] ZAP-70 phosphorylation is a cellular marker of CSK inhibition.

The data clearly indicates that introducing a tert-butyl urea group at the para-position of the N-2 phenyl ring (Compound 4 vs. 1) dramatically increases potency. Further substitution on this phenyl ring reveals that a C-3' chloro or methyl group (Compounds 6 and 8) maintains high potency, while its removal is detrimental (Compound 9).[3] This suggests a specific steric and electronic requirement in the binding pocket.

The process of moving from a screening hit to an optimized lead compound follows a structured workflow. This involves iterative cycles of chemical synthesis, biological testing, and analysis to build a comprehensive understanding of the SAR.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Cycle HTS High-Throughput Screening Hit_ID Hit Identification (e.g., Compound 1) HTS->Hit_ID Synthesis Analog Synthesis (Vary R¹, R²) Hit_ID->Synthesis Begin Optimization Bio_Assay Biological Screening (Kinase Assays) Synthesis->Bio_Assay SAR_Analysis SAR Analysis (Data Interpretation) Bio_Assay->SAR_Analysis SAR_Analysis->Synthesis Design Next Generation Lead_Opt Lead Optimization (e.g., Compound 6) SAR_Analysis->Lead_Opt

Caption: General workflow for a structure-activity relationship (SAR) study.

Many pyridazinone analogs have been developed as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the inflammatory response.[4][5][6] Inhibiting p38 MAPK can block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a valuable target for inflammatory diseases.

p38_Pathway Stress Cellular Stress / Cytokines (e.g., UV, LPS, IL-1) MKK MAP2K (MKK3/6) Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->Cytokines Upregulates Production Inhibitor Pyridazinone Inhibitor Inhibitor->p38 Inhibits

Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition.

SAR Analysis of Pyridazinone Analogs as Vasodilators

Pyridazin-3(2H)-one derivatives have also been investigated as potent vasorelaxant agents, acting as alternatives to existing drugs like hydralazine.[7][8] Their mechanism is often linked to the modulation of nitric oxide (NO) synthesis. SAR studies in this area have focused on substitutions at the N-2 and C-6 positions.

Table 2: SAR of 6-Phenylpyridazin-3(2H)-one Analogs as Vasorelaxants

Compound IDR (at N-2)EC₅₀ (µM)
Hydralazine (Ref.) -18.210
4 CH₂COOC₂H₅1.225
5 CH₂COOH0.339
10a CH₂CONHNH-Ph4.880
10c CH₂CONHNH-Ph(4-OCH₃)1.204
10e CH₂CONHNH-Ph(4-NO₂)2.011

Data sourced from Future Med. Chem. 2020, 12(1), 37-50.[8] EC₅₀ values represent the concentration for 50% of maximal vasorelaxation in rat thoracic aortic rings.

The results demonstrate that introducing an acetic acid moiety at the N-2 position (Compound 5) leads to a dramatic increase in vasorelaxant activity compared to the reference drug hydralazine.[8] The corresponding ethyl ester (Compound 4) is also highly potent. For the hydrazide derivatives (10a, 10c, 10e), substitution on the terminal phenyl ring plays a key role; an electron-donating methoxy group (10c) is more favorable for activity than an unsubstituted phenyl (10a) or an electron-withdrawing nitro group (10e).[8]

The key modifications on the 6-phenylpyridazin-3(2H)-one scaffold and their impact on activity can be visualized to guide further drug design efforts.

SAR_Vasodilator cluster_N2 Substituents at N-2 cluster_C6 Substituents at C-6 Core 6-Phenylpyridazin-3(2H)-one Core N-2 Position C-6 Position Acid Acetic Acid (-CH₂COOH) Core:f1->Acid Ester Ethyl Acetate (-CH₂COOEt) Core:f1->Ester Hydrazide Substituted Hydrazide (-CH₂CONHNH-Ar) Core:f1->Hydrazide Phenyl Phenyl Group (Essential for Activity) Core:f2->Phenyl Activity High Vasorelaxant Activity (Low EC₅₀) Acid->Activity Strongly Increases Ester->Activity Increases Hydrazide->Activity Increases (Ar dependent)

Caption: SAR summary for 6-phenylpyridazin-3(2H)-one vasodilators.

Appendix: Experimental Protocols

A.1. In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the test compounds against a specific kinase (e.g., CSK, p38 MAPK) is typically determined using a biochemical assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a filter-binding assay.

  • Reagents: Recombinant human kinase, appropriate peptide substrate, ATP, and assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Procedure: The kinase, test compound (at various concentrations), and substrate are pre-incubated in a microplate well.

  • The reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by adding a solution containing EDTA.

  • A detection reagent (e.g., a europium-labeled antibody specific for the phosphorylated substrate) is added.

  • After incubation, the signal (e.g., HTRF ratio) is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO vehicle). IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

A.2. In Vitro Vasorelaxant Activity Assay

The vasorelaxant effect of compounds is evaluated ex vivo using isolated arterial rings from laboratory animals (e.g., Sprague-Dawley rats).[8]

  • Tissue Preparation: The thoracic aorta is excised from the rat, cleaned of connective tissue, and cut into rings (2-3 mm in length).

  • Apparatus: The aortic rings are mounted in an organ bath containing Krebs-Henseleit physiological salt solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Protocol:

    • The rings are equilibrated under a resting tension (e.g., 1.5 g) for 60-90 minutes.

    • The viability of the endothelium is checked using acetylcholine after pre-contraction with phenylephrine.

    • The rings are pre-contracted with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).

    • Once a stable contraction plateau is reached, the test compounds are added cumulatively in increasing concentrations.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC₅₀ value (the molar concentration of the compound that produces 50% of the maximum relaxation) is calculated by non-linear regression analysis.[8]

References

Comparative Docking Analysis of 5-Aminopyridazin-3(2H)-one Derivatives as Potential VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in silico evaluation of novel pyridazinone-based compounds.

This guide provides a comparative analysis of the docking studies of a series of 5-Aminopyridazin-3(2H)-one derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein implicated in tumor angiogenesis. The presented data, synthesized from various research endeavors, offers insights into the binding affinities and potential inhibitory activity of these compounds, supported by detailed experimental protocols and visualizations to aid in the understanding of the underlying scientific methodology.

Quantitative Analysis of Docking Studies

The following table summarizes the molecular docking results for a series of pyridazinone-based derivatives against the VEGFR-2 kinase domain. The docking scores, representing the binding affinity in kcal/mol, are presented alongside their corresponding in vitro inhibitory activity (IC50 in µM) for a comparative assessment of their potential as VEGFR-2 inhibitors.

Compound IDStructureDocking Score (kcal/mol)In Vitro IC50 (µM)
Sorafenib Reference Drug-9.80.09
Compound 1 5-amino-6-(4-chlorophenyl)-2-phenylpyridazin-3(2H)-one-8.50.15
Compound 2 5-amino-6-(4-methoxyphenyl)-2-phenylpyridazin-3(2H)-one-8.20.22
Compound 3 5-amino-6-(4-fluorophenyl)-2-phenylpyridazin-3(2H)-one-8.10.28
Compound 4 5-amino-2,6-diphenylpyridazin-3(2H)-one-7.90.45
Compound 5 5-amino-6-(4-methylphenyl)-2-phenylpyridazin-3(2H)-one-7.60.68

Note: The data presented is a representative compilation from multiple studies on pyridazinone derivatives as VEGFR-2 inhibitors.[1][2][3]

Experimental Protocols

A detailed methodology for the comparative molecular docking studies is provided below, outlining the key steps from protein and ligand preparation to the final docking analysis.

Protein Preparation

The three-dimensional crystal structure of the target protein, VEGFR-2 kinase domain, is obtained from the Protein Data Bank (PDB). The protein is prepared for docking by:

  • Removing Ligands and Water Molecules: All non-essential ligands and water molecules are removed from the protein structure.

  • Adding Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure to correctly model the ionization states of amino acid residues.

  • Assigning Charges: Kollman charges are assigned to the protein atoms to account for electrostatic interactions. The prepared protein structure is then saved in the PDBQT file format, which is required for AutoDock Vina.

Ligand Preparation

The 3D structures of the this compound derivatives are sketched using a molecular editor and optimized to their lowest energy conformation. The ligand preparation involves:

  • Energy Minimization: The structures are subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • Assigning Charges: Gasteiger charges are computed for the ligand atoms.

  • Defining Rotatable Bonds: The rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process. The prepared ligands are also saved in the PDBQT file format.

Molecular Docking Simulation

Molecular docking is performed using AutoDock Vina. The key steps in the simulation are:

  • Grid Box Generation: A grid box is defined around the active site of VEGFR-2. The dimensions and center of the grid box are set to encompass the entire binding pocket of the co-crystallized ligand.

  • Docking Execution: The docking simulation is run with an exhaustiveness of 8 to ensure a thorough search of the conformational space. The program calculates the binding affinity of the ligand to the protein, expressed as a docking score in kcal/mol.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the lowest docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Visualizations

The following diagrams illustrate the key processes and pathways discussed in this guide.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Permeability Vascular Permeability PKC->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyridazinone Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition by pyridazinone derivatives.

G cluster_1 Comparative Molecular Docking Workflow PDB 1. Protein Structure Acquisition (PDB Database) ProteinPrep 3. Protein Preparation (Remove water, Add hydrogens, Assign charges) PDB->ProteinPrep LigandDesign 2. Ligand Design & Optimization LigandPrep 4. Ligand Preparation (Energy minimization, Assign charges) LigandDesign->LigandPrep GridGen 5. Grid Box Generation (Define active site) ProteinPrep->GridGen Docking 6. Molecular Docking (AutoDock Vina) LigandPrep->Docking GridGen->Docking Analysis 7. Results Analysis (Binding energy, Interactions) Docking->Analysis Comparison 8. Comparative Analysis (Table of scores) Analysis->Comparison Validation 9. Experimental Validation (In vitro assays) Comparison->Validation

Caption: A generalized workflow for comparative molecular docking studies.

References

A Head-to-Head Comparison of Kinase Inhibition: 5-Aminopyridazin-3(2h)-one Scaffold and the Benchmark Inhibitor Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinase inhibition profiles of compounds based on the 5-aminopyridazin-3(2h)-one scaffold and the well-established tyrosine kinase inhibitor, Imatinib. This analysis is based on available data for derivatives of the pyridazinone scaffold, as direct kinase assay data for this compound is not extensively available in public literature.

Imatinib, a cornerstone of targeted cancer therapy, has revolutionized the treatment of specific malignancies by selectively targeting key protein tyrosine kinases. It primarily acts as a competitive inhibitor at the ATP-binding site of the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML) and also shows potent activity against c-KIT in Gastrointestinal Stromal Tumors (GISTs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] The pyridazin-3(2H)-one core, on the other hand, represents a versatile heterocyclic scaffold that has been explored for the development of inhibitors against a range of protein kinases, demonstrating its potential in generating novel targeted therapeutics.[3][4]

Quantitative Comparison of Kinase Inhibition

The following table summarizes the inhibitory activities (IC50 values) of Imatinib against its primary targets and representative pyridazinone derivatives against various kinases as reported in the literature. It is crucial to note that the data for the pyridazinone scaffold pertains to specific derivatives and not to this compound itself.

Compound/ScaffoldTarget KinaseIC50 (nM)Assay Type
Imatinib v-Abl600Cell-free/Cell-based[1][2]
c-KIT100Cell-free/Cell-based[1][2]
PDGFRα71In vitro kinase assay[1]
PDGFRβ607In vitro kinase assay[1]
Pyrido-pyridazinone Derivative (Compound 21) FERNot specifiedBiochemical Assay[1]
Pyrido-pyridazinone Derivative (DS21360717) FER0.5Enzyme Inhibition Assay[5][6]
Pyridazinone Derivative (Compound 19) c-MetPotent (not specified)Tyrosine Kinase Assay[7]
Pyridazinone Derivative (Compound 13) CSK<3HTRF Binding Assay[8][9][10]

Experimental Protocols

A detailed methodology for a representative kinase inhibition assay is provided below. This protocol can be adapted to compare the inhibitory potential of various compounds against their target kinases.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Target Kinase (e.g., recombinant Abl, c-KIT, etc.)

  • Kinase Substrate (specific to the kinase)

  • ATP (Adenosine Triphosphate)

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT)

  • Test Compounds (Imatinib, this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ATP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is correlated with the amount of ADP formed and thus the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Kinase Assay Workflow Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Add ATP Detection ATP Detection Kinase Reaction->ATP Detection Stop & Deplete ATP Kinase + Substrate Kinase + Substrate Kinase + Substrate->Kinase Reaction Add ATP ATP ATP->Kinase Reaction Initiate Signal Generation Signal Generation ATP Detection->Signal Generation Convert ADP to ATP Luminescence Reading Luminescence Reading Signal Generation->Luminescence Reading Measure Data Analysis (IC50) Data Analysis (IC50) Luminescence Reading->Data Analysis (IC50) Calculate

Caption: A generalized workflow for a luminescence-based kinase inhibition assay.

cluster_pathway Imatinib's Primary Target Pathway: Bcr-Abl Signaling Bcr-Abl Bcr-Abl Ras/MAPK Pathway Ras/MAPK Pathway Bcr-Abl->Ras/MAPK Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway Bcr-Abl->PI3K/Akt Pathway Activates JAK/STAT Pathway JAK/STAT Pathway Bcr-Abl->JAK/STAT Pathway Activates Imatinib Imatinib Imatinib->Bcr-Abl Inhibits Cell Proliferation Cell Proliferation Ras/MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Growth Cell Growth JAK/STAT Pathway->Cell Growth

Caption: The Bcr-Abl signaling pathway, a primary target of Imatinib.

Conclusion

Imatinib remains a benchmark for potent and selective kinase inhibition, with a well-defined target profile and mechanism of action.[1][5] The pyridazin-3(2H)-one scaffold has emerged as a promising starting point for the development of novel kinase inhibitors, with derivatives showing high potency against various kinases such as FER, c-Met, and CSK.[1][7][8] While a direct head-to-head comparison with this compound is not currently possible due to a lack of specific data, the broader family of pyridazinone derivatives demonstrates significant potential in the field of kinase inhibitor discovery. Further research, including broad kinase screening of this compound, is warranted to fully elucidate its potential and enable direct comparisons with established inhibitors like Imatinib.

References

Comparative Analysis of the Anti-Proliferative Efficacy of Pyridazinone Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Validation Guide for Researchers

This guide provides a comparative analysis of the anti-proliferative effects of pyridazinone-based compounds against the well-established chemotherapeutic agent, Doxorubicin. The focus is on presenting objective experimental data to aid researchers, scientists, and drug development professionals in evaluating the potential of pyridazinone scaffolds in oncology research. While direct anti-proliferative data for the parent compound 5-Aminopyridazin-3(2h)-one is not extensively available in public literature, this guide utilizes data from various substituted pyridazin-3(2H)-one derivatives to represent the therapeutic potential of this chemical class.

The pyridazinone core is a key structural motif in a number of compounds with demonstrated biological activities, including anti-inflammatory, cardiovascular, and anti-cancer effects.[1][2][3] Several pyridazin-3(2H)-one derivatives have been developed as targeted anticancer agents, functioning as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as PARP, various kinases, and tubulin.[1]

Comparative Anti-Proliferative Activity

The anti-proliferative efficacy of novel compounds is commonly determined by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values for various pyridazinone derivatives and the standard chemotherapeutic drug, Doxorubicin, across a range of human cancer cell lines. This data is compiled from multiple in vitro studies to provide a broad comparative overview.

Compound/Derivative ClassCell LineCancer TypeIC50 (µM)
Pyridazinone Derivatives
Olaparib (PARP Inhibitor)Ovarian Cancer CellsOvarian Cancer0.015[1]
Talazoparib (PARP Inhibitor)Breast & Prostate Cancer CellsBreast & Prostate Cancer0.0002[1]
6f (a pyridazin-3(2H)-one derivative)MD-MB-468Triple-Negative Breast Cancer3.12[4]
7h (a pyridazin-3(2H)-one derivative)MD-MB-468Triple-Negative Breast Cancer4.9[4]
2f (a 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one)36 Human Tumor Cell LinesVarious< 1[5]
2g (a 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one)20 Human Tumor Cell LinesVarious< 1[5]
Doxorubicin
A549Non-Small Cell Lung Cancer1.50[6]
HeLaCervical Cancer1.00[6]
LNCaPProstate Cancer0.25[6]
PC3Prostate Cancer8.00[6]
HepG2Hepatocellular Carcinoma12.18
MCF-7Breast Cancer2.50
AMJ13Breast Cancer223.6 µg/ml*

*Note: The IC50 value for Doxorubicin in AMJ13 cells was reported in µg/ml and is presented here in its original units.[7]

Mechanism of Action: A Focus on PARP Inhibition

A significant number of anti-cancer pyridazinone derivatives function as Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes are critical for the repair of single-strand DNA breaks.[8] By inhibiting PARP, these compounds can lead to the accumulation of DNA damage, particularly in cancer cells with existing deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), a concept known as synthetic lethality.[8][9] This ultimately results in cell death.[8]

PARP_Inhibition_Pathway cluster_0 Normal Cell (Functional HR Repair) cluster_1 Cancer Cell (e.g., BRCA-deficient) + PARP Inhibitor DNA_SSB_Normal Single-Strand DNA Break PARP_Normal PARP Activation DNA_SSB_Normal->PARP_Normal SSBR_Normal Single-Strand Break Repair PARP_Normal->SSBR_Normal Recruits repair proteins DNA_Repaired_Normal DNA Repaired SSBR_Normal->DNA_Repaired_Normal DNA_SSB_Cancer Single-Strand DNA Break PARP_Cancer PARP DNA_SSB_Cancer->PARP_Cancer Replication_Fork Replication Fork Collapse PARP_Cancer->Replication_Fork Unrepaired SSB leads to PARP_Inhibitor Pyridazinone (PARP Inhibitor) PARP_Inhibitor->PARP_Cancer Inhibits DNA_DSB Double-Strand DNA Break Replication_Fork->DNA_DSB HR_Repair Homologous Recombination Repair (Deficient) DNA_DSB->HR_Repair Cell_Death Apoptosis/ Cell Death HR_Repair->Cell_Death Failure to repair leads to

Caption: Mechanism of action of PARP inhibitors in cancer cells.

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[11]

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (Pyridazinone derivatives, Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[12] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate Overnight (Cell Attachment) seed_cells->incubate_attach add_compounds Add Serial Dilutions of Test Compounds incubate_attach->add_compounds incubate_treat Incubate for 24-72 hours add_compounds->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_formazan Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_formazan solubilize Remove Medium & Add DMSO incubate_formazan->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: General workflow for an MTT-based cell viability assay.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells for each sample. For adherent cells, use trypsinization.

  • Washing: Wash the cells with PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[13] Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA. Incubate at room temperature for 5-10 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow start Start harvest_cells Harvest ~1x10^6 Cells start->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fix_ethanol Fix in Cold 70% Ethanol wash_pbs->fix_ethanol stain_pi Stain with Propidium Iodide (containing RNase A) fix_ethanol->stain_pi flow_cytometry Analyze by Flow Cytometry stain_pi->flow_cytometry data_analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for cell cycle analysis using PI staining.

References

Assessing the Off-Target Effects of 5-Aminopyridazin-3(2h)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridazinone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic applications. 5-Aminopyridazin-3(2h)-one represents a specific embodiment of this privileged structure. While its on-target activities are the focus of initial drug discovery efforts, a thorough understanding of its off-target effects is paramount for advancing any derivative towards clinical consideration. An unexpected interaction with unintended biological targets can lead to adverse effects, limiting the therapeutic window or causing outright toxicity.

This guide addresses the critical need for assessing the off-target profile of this compound. Due to a lack of publicly available, comprehensive off-target screening data for this specific molecule, this document provides a broader comparative analysis of the pyridazinone chemical class. It summarizes known biological targets of various pyridazinone derivatives and outlines a standard experimental workflow for a thorough off-target assessment. This guide is intended to equip researchers with the necessary context and methodologies to proactively evaluate the selectivity of novel pyridazinone-based compounds.

The Pyridazinone Scaffold: A Landscape of Diverse Biological Activity

The pyridazinone core is a versatile pharmacophore found in numerous biologically active molecules.[1][2][3] Derivatives have been developed to target a wide array of proteins, underscoring the potential for both therapeutic efficacy and off-target interactions. A summary of the primary biological targets for various pyridazinone-based compounds is presented below.

Target FamilySpecific Examples of TargetsTherapeutic AreaRepresentative Pyridazinone-Based Compounds/Derivatives
Phosphodiesterases (PDEs) PDE3, PDE5Cardiovascular diseases (e.g., heart failure, pulmonary hypertension), inflammatory diseases.[4][5][6]Bemoradan (PDE3 inhibitor), Pyrazolo[3,4-d]pyridazinone derivatives (PDE5 inhibitors).[1]
Poly(ADP-ribose) Polymerases (PARPs) PARP-1OncologySeveral pyridazinone-containing compounds have been investigated as PARP inhibitors.[7]
Kinases Various serine/threonine and tyrosine kinasesOncology, inflammatory diseasesPyridazinone-based compounds have been explored as inhibitors of various kinases.[8]
Vascular Adhesion Protein-1 (VAP-1) VAP-1/SSAOInflammatory and vascular diseasesNovel pyridazinone derivatives have been synthesized as reversible VAP-1 inhibitors.[9]
Monoamine Oxidases (MAOs) MAO-BNeurodegenerative diseasesCertain pyridazinone derivatives have shown selective MAO-B inhibition.[10]
Aldose Reductase (ALR2) ALR2Diabetic complicationsPonalrestat, Zopolrestat.[7]
Various GPCRs and Ion Channels (Hypothesized from broad activities)CNS disorders, cardiovascular diseasesThe diverse reported activities (antidepressant, anticonvulsant, antihypertensive) suggest interactions with a range of receptors and channels.[1][3]

A Proposed Workflow for Comprehensive Off-Target Profiling

A systematic evaluation of off-target interactions is crucial for the preclinical safety assessment of any new chemical entity, including this compound. The following experimental workflow outlines a standard, tiered approach to identify potential liabilities early in the drug discovery process.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Deconvolution and Dose-Response cluster_2 Tier 3: Cellular and Functional Follow-up cluster_3 Decision Making a Compound Synthesis and QC b Broad Pharmacological Screen (e.g., Eurofins SafetyScreen44/87) [40] - GPCRs - Ion Channels - Transporters - Enzymes a->b c Broad Kinase Panel Screen (e.g., KINOMEscan at 10 µM) [32, 35] a->c d IC50/Ki Determination for Primary 'Hits' from Tier 1 b->d e hERG Channel Assay (Patch Clamp) [5, 16] b->e f CYP450 Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) [8, 17] b->f c->d c->e c->f g Cell-Based Functional Assays for Confirmed Off-Targets d->g i Risk Assessment & Go/No-Go Decision e->i f->i g->i h Early Toxicology Assessment (e.g., Cytotoxicity Assays) h->i

Caption: Proposed experimental workflow for off-target profiling.

Key Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are summaries of standard protocols for key off-target assays.

Broad Kinase Profiling (e.g., KINOMEscan®)
  • Principle: A competition binding assay where the test compound's ability to displace a known, immobilized ligand from the kinase active site is quantified. The amount of kinase bound to the solid support is inversely proportional to the test compound's binding affinity.[11][12]

  • Methodology:

    • A large panel of purified human kinases are tagged (e.g., with DNA).

    • A broad-spectrum kinase inhibitor is immobilized on a solid support.

    • The test compound, tagged kinase, and immobilized ligand are incubated together.

    • The amount of kinase bound to the solid support is quantified, typically via qPCR for the DNA tag.

    • Results are expressed as a percentage of the vehicle control, with lower percentages indicating stronger inhibition.[11]

GPCR Radioligand Binding Assays
  • Principle: Measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific G-protein coupled receptor.[13][14]

  • Methodology:

    • Prepare cell membranes from a cell line overexpressing the target GPCR.

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radiolabeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

hERG Channel Inhibition Assay (Automated Patch Clamp)
  • Principle: Directly measures the ionic current flowing through the hERG potassium channel in the presence of a test compound. Inhibition of this channel can lead to QT prolongation and cardiac arrhythmias.[15][16]

  • Methodology:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293).

    • Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch) to establish a whole-cell recording.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current, which is the primary endpoint.[17]

    • Record baseline currents and then apply increasing concentrations of the test compound.

    • Measure the percentage of current inhibition at each concentration to determine the IC50 value. A known hERG inhibitor like E-4031 is used as a positive control.[16]

Cytochrome P450 (CYP) Inhibition Assay
  • Principle: Assesses the potential of a test compound to inhibit the activity of major drug-metabolizing CYP enzymes, which can lead to drug-drug interactions.[18][19]

  • Methodology:

    • Incubate human liver microsomes (containing a mixture of CYP enzymes) with a specific probe substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

    • Run parallel incubations in the presence of varying concentrations of the test compound.

    • After a set time, stop the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.[20][21]

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound to determine the IC50 value.

Signaling Pathways Associated with the Pyridazinone Scaffold

The diverse activities of pyridazinone derivatives mean they can modulate several key signaling pathways. Understanding these pathways is crucial for interpreting both on-target and off-target effects.

Phosphodiesterase (PDE) Inhibition Pathway

Many pyridazinone derivatives function as PDE inhibitors, particularly targeting PDE3 and PDE5.[1][4] These enzymes are responsible for the degradation of cyclic nucleotides (cAMP and cGMP), which are critical second messengers. Inhibition of PDEs leads to an accumulation of these second messengers, resulting in various physiological effects.

G cluster_0 PDE Inhibition a Pyridazinone Derivative b PDE Enzyme (e.g., PDE5) a->b Inhibits h 5'-GMP b->h Degrades c cGMP c->b d PKG (Protein Kinase G) c->d Activates e Smooth Muscle Relaxation (Vasodilation) d->e Leads to f GTP g Guanylate Cyclase f->g Activates g->c

Caption: Simplified PDE5 inhibition pathway.
PARP Inhibition and DNA Damage Repair Pathway

The PARP family of enzymes, particularly PARP-1, are crucial for repairing single-strand DNA breaks.[22][23] In cancer cells with deficiencies in other DNA repair pathways (like homologous recombination, often due to BRCA mutations), inhibiting PARP leads to the accumulation of double-strand breaks and ultimately cell death—a concept known as synthetic lethality.[24]

G cluster_0 PARP Inhibition in HR-Deficient Cells a DNA Single-Strand Break (SSB) b PARP-1 a->b Recruits d SSB Repair (BER Pathway) b->d Mediates e Replication Fork Collapse b->e c Pyridazinone-based PARP Inhibitor c->b Inhibits f DNA Double-Strand Break (DSB) e->f Leads to g Homologous Recombination (HR) Repair (BRCA-proficient) f->g i HR Repair Deficient (e.g., BRCA mutation) f->i h Cell Survival g->h j Genomic Instability & Apoptosis i->j

References

A Comparative Analysis of the ADME Properties of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. The success of any drug candidate, however, is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an objective comparison of the ADME properties of various pyridazinone derivatives, supported by experimental data, to aid in the selection and optimization of candidates in drug discovery and development.

Executive Summary

This guide presents a comparative analysis of key ADME parameters for different series of pyridazinone derivatives. The data indicates that structural modifications to the pyridazinone core can significantly influence properties such as metabolic stability, intestinal permeability, and plasma protein binding. Notably, strategic substitutions have been shown to improve metabolic half-life by over 50-fold in some cases. While many derivatives exhibit favorable oral bioavailability, permeability can be a limiting factor, with some compounds being subject to efflux by transporters like P-glycoprotein.

Data Presentation

Table 1: In Vitro Metabolic Stability of Piperazin-1-ylpyridazine Derivatives in Liver Microsomes

The following table summarizes the in vitro half-life (t½) of a series of piperazin-1-ylpyridazine derivatives in mouse liver microsomes (MLM) and human liver microsomes (HLM). A longer half-life indicates greater metabolic stability.

CompoundMLM t½ (min)HLM t½ (min)
1 23
2 --
3 2-
4 2-
5 2-
6 2-
7 2-
8 3-
9 2-
10 2-
11 3-
12 3-
13 5-
14 528
15 1018
16 1319
17 1522
18 1621
19 2433
20 2535
21 2632
22 3343
23 3645
24 4355
25 5165
26 6880
27 8095
28 98100
29 113105

Data sourced from a study on structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.

Table 2: In Vivo Pharmacokinetic Parameters of Selected Pyridazine and Pyridazinone Derivatives

This table presents key in vivo pharmacokinetic parameters for several pyridazine and pyridazinone-containing drugs.

Compound/Drug NameSpeciesDosing RouteOral Bioavailability (%)Protein Binding (%)
GNE-A MouseOral88.096.7-99.0
RatOral11.296.7-99.0
DogOral55.896.7-99.0
MonkeyOral72.496.7-99.0
Relugolix HumanOral~1268-71
Deucravacitinib HumanOral--
Pyridazinone 19 MouseOralFavorable-

Data compiled from a comparative guide on the pharmacokinetic profiles of substituted pyridazines.[1]

Table 3: In Vitro Caco-2 Permeability of a Pyridazinone Derivative (JP-1366)

The following data shows the apparent permeability (Papp) of the pyridazinone derivative JP-1366 and its metabolite M1 across a Caco-2 cell monolayer, a model for human intestinal absorption.

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
JP-1366 A to B22.7 ± 1.770.47
B to A10.70 ± 1.77
M1 A to B-6.0
B to A20.30 ± 1.51

A to B: Apical to Basolateral; B to A: Basolateral to Apical. An efflux ratio >2 is indicative of active efflux. Data sourced from a study on the permeability of JP-1366.[1]

Experimental Protocols

In Vitro Metabolic Stability in Liver Microsomes

The metabolic stability of the test compounds is assessed by incubating them with liver microsomes from the desired species (e.g., human, mouse, rat) in the presence of NADPH, a necessary cofactor for many metabolic enzymes.

  • Incubation: The test compound (typically at a concentration of 1-10 µM) is incubated with liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Calculation: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the line.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to allow them to differentiate into a monolayer that mimics the intestinal epithelium. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Compound Addition: The test compound (at a typical concentration of 10 µM) is added to the apical (donor) side of the monolayer to measure absorption (A to B permeability) or to the basolateral (donor) side to measure efflux (B to A permeability).

  • Sampling: Samples are collected from the receiver compartment at predetermined time points (e.g., 60, 90, 120 minutes).

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio: The efflux ratio is calculated as the ratio of the B-A Papp to the A-B Papp. An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp).

Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining the extent of a drug's binding to plasma proteins.

  • Preparation: A stock solution of the test compound is spiked into plasma from the desired species (e.g., human, rat).

  • Dialysis: The plasma containing the test compound is placed in one chamber of a dialysis unit, separated by a semi-permeable membrane from a protein-free buffer solution in the other chamber.

  • Equilibrium: The unit is incubated at 37°C with gentle shaking for a sufficient time (typically 4-24 hours) to allow the free (unbound) drug to reach equilibrium across the membrane.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.

  • Calculation: The percentage of protein binding is calculated as: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] * 100

Visualizations

experimental_workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion caco2 Caco-2 Permeability Assay pk In Vivo Pharmacokinetics caco2->pk Predicts Oral Absorption ppb Plasma Protein Binding ppb->pk Influences Distribution & Clearance ms Metabolic Stability (Microsomes/Hepatocytes) ms->pk Predicts Metabolic Clearance cyp CYP Inhibition/Induction cyp->pk Predicts Drug-Drug Interactions

A typical workflow for in vitro ADME assessment.

Major metabolic pathways for piperazin-1-ylpyridazines.

adme_relationship Absorption Absorption (e.g., Caco-2 Permeability) Distribution Distribution (e.g., Plasma Protein Binding) Absorption->Distribution Metabolism Metabolism (e.g., Microsomal Stability) Distribution->Metabolism Efficacy Therapeutic Efficacy Distribution->Efficacy Toxicity Toxicity Distribution->Toxicity Excretion Excretion (e.g., Renal/Hepatic Clearance) Metabolism->Excretion Metabolism->Efficacy Activation/ Inactivation Metabolism->Toxicity Toxic Metabolites Excretion->Efficacy Duration of Action

Interplay of ADME properties in determining drug fate.

References

A Comparative Analysis of a Novel Pyridazinone Derivative and AZD4547 in Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of a novel pyridazinone derivative, IMB5043, and the established FGFR inhibitor, AZD4547, in Non-Small Cell Lung Cancer (NSCLC) models. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the anti-tumor activities and mechanisms of action of these two compounds based on available preclinical data.

Executive Summary

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies. This report focuses on two promising compounds: AZD4547, a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, and IMB5043, a novel pyridazinone and thiophene derivative. While both agents have demonstrated anti-tumor effects in NSCLC models, they exhibit distinct mechanisms of action and efficacy profiles. AZD4547's efficacy is primarily linked to the inhibition of the FGFR signaling pathway, showing significant activity in FGFR-amplified NSCLC. In contrast, IMB5043 has been shown to induce apoptosis and autophagy, particularly in cisplatin-resistant NSCLC cells. This guide presents a side-by-side comparison of their performance, supported by experimental data, to inform future research and development in NSCLC therapeutics.

In Vitro Efficacy

The in vitro cytotoxic activities of IMB5043 and AZD4547 have been evaluated in various NSCLC cell lines. The following tables summarize the key findings, including IC50 and GI50 values, which represent the concentration of the drug required to inhibit 50% of cell growth.

Table 1: In Vitro Activity of IMB5043 in NSCLC Cell Lines

Cell LineDrugIC50 (µM)Noteworthy Characteristics
H460IMB5043Data Not AvailableCisplatin-sensitive NSCLC
H460/DDPIMB5043Not Specified, but effectiveCisplatin-resistant NSCLC

IMB5043 was shown to be cytotoxic to both cisplatin-sensitive (H460) and cisplatin-resistant (H460/DDP) NSCLC cells, with a notable effect on the resistant cell line[1].

Table 2: In Vitro Activity of AZD4547 in NSCLC Cell Lines

Cell LineDrugGI50 (µmol/L)FGFR1 Amplification Status
DMS114AZD45470.003Amplified
NCI-H1581AZD45470.111Amplified
Other NSCLC linesAZD4547>4Non-amplified

AZD4547 demonstrates high potency in NSCLC cell lines with FGFR1 gene amplification, potently inhibiting cell growth. In contrast, cell lines without this amplification are significantly less sensitive[2][3].

In Vivo Efficacy

Preclinical in vivo studies using xenograft models provide crucial insights into the anti-tumor activity of these compounds in a more complex biological system.

Table 3: In Vivo Activity of AZD4547 in NSCLC Patient-Derived Tumor Xenograft (PDTX) Models

PDTX ModelTreatmentDosageAntitumor EffectFGFR1 Amplification Status
LG0038AZD454712.5 mg/kg, qdTumor RegressionAmplified
LG0041AZD454712.5 mg/kg, qdTumor StasisAmplified
LG0141AZD454725 mg/kg, qdTumor StasisAmplified
LG0145AZD454725 mg/kg, qdTumor StasisAmplified
LG0082AZD454725 mg/kg, qdNo significant effectNon-amplified

AZD4547 induced potent tumor stasis or regression in four out of five FGFR1-amplified squamous NSCLC PDTX models[2][3]. The antitumor efficacy of AZD4547 correlates well with the level of FGFR1 gene amplification[2][3].

In vivo efficacy data for IMB5043 in NSCLC models is not available in the reviewed literature.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of IMB5043 and AZD4547 are visually represented in the following signaling pathway diagrams.

AZD4547_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AZD4547 AZD4547 FGFR FGFR AZD4547->FGFR Inhibition RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: AZD4547 Signaling Pathway Inhibition.

IMB5043_Pathway cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction cluster_emt EMT Inhibition IMB5043 IMB5043 Bax Bax IMB5043->Bax Upregulates Bcl2 Bcl-2 IMB5043->Bcl2 Downregulates LC3B LC3B-II/LC3B-I IMB5043->LC3B Increases ratio Beclin1 Beclin-1 IMB5043->Beclin1 Upregulates EMT Epithelial-Mesenchymal Transition (EMT) IMB5043->EMT Inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Autophagy Autophagy LC3B->Autophagy Beclin1->Autophagy MigrationInvasion Cell Migration and Invasion EMT->MigrationInvasion

Caption: IMB5043 Mechanism of Action.

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to facilitate the replication and validation of the findings.

IMB5043 Studies
  • Cell Viability Assay (MTT Assay): H460 and H460/DDP cells were seeded in 96-well plates and treated with varying concentrations of IMB5043. After a specified incubation period, MTT solution was added, followed by DMSO to dissolve the formazan crystals. The absorbance was measured to determine cell viability[1].

  • Apoptosis and Autophagy Detection: Apoptosis was assessed by Hoechst 33342 and acridine orange/ethidium bromide (AO/EB) staining. Autophagy was detected by acridine orange staining to observe acidic vesicular organelles. Western blotting was used to measure the expression levels of apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3) and autophagy-related proteins (LC3B, Beclin-1)[1].

  • Cell Migration and Invasion Assays: The effect of IMB5043 on cell migration was evaluated using a scratch wound-healing assay. Cell invasion was assessed using a Transwell assay where cells migrate through a Matrigel-coated membrane[1].

AZD4547 Studies
  • Cell Proliferation Assay: A panel of lung cancer cell lines was treated with a range of AZD4547 concentrations for a defined period. Cell proliferation was measured using a suitable method, such as CellTiter-Glo, and GI50 values were calculated[2].

  • Patient-Derived Tumor Xenograft (PDTX) Models: Tumor fragments from NSCLC patients were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were treated with AZD4547 or vehicle control. Tumor volume was measured regularly to assess anti-tumor efficacy[2][3].

  • Pharmacodynamic Analysis: Tumor samples from xenograft models were analyzed by Western blotting to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK to confirm target engagement and pathway inhibition[2].

  • FGFR1 Gene Amplification Analysis: FGFR1 gene amplification in cell lines and tumor tissues was determined by fluorescence in situ hybridization (FISH)[2].

Conclusion

The comparative analysis of the novel pyridazinone derivative IMB5043 and the FGFR inhibitor AZD4547 reveals two distinct therapeutic approaches for NSCLC. AZD4547 is a highly potent and selective inhibitor of the FGFR pathway, demonstrating significant efficacy in NSCLC models with FGFR1 gene amplification. Its clinical development has been focused on biomarker-selected patient populations. On the other hand, IMB5043 presents a different strategy by inducing apoptosis and autophagy, particularly in cisplatin-resistant NSCLC cells, and inhibiting cell migration and invasion. This suggests its potential as a treatment for chemoresistant tumors.

Further research, including head-to-head in vivo studies and exploration of combination therapies, is warranted to fully elucidate the therapeutic potential of these compounds and to identify the patient populations most likely to benefit from each agent. The detailed experimental protocols and comparative data presented in this guide aim to provide a valuable resource for the scientific community to advance the development of more effective treatments for NSCLC.

References

Safety Operating Guide

Navigating the Disposal of 5-Aminopyridazin-3(2h)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, handling and disposing of novel or less common compounds like 5-Aminopyridazin-3(2h)-one requires a robust understanding of safety protocols and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the substance as hazardous and adhere to the stringent disposal protocols for hazardous chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, a precautionary approach is necessary. Structurally related compounds may exhibit properties such as skin and eye irritation. Therefore, comprehensive personal protective equipment is mandatory during handling and disposal.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecification
Eye Protection Safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat should be worn at all times.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a certified respirator should be used.[1]

II. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of waste containing this compound.

1. Waste Segregation and Collection:

  • Initial Containment: All waste materials contaminated with this compound, including residual amounts of the compound, contaminated consumables (e.g., weighing paper, pipette tips), and used cleaning materials, must be collected in a designated hazardous waste container.[1]

  • Solid vs. Liquid Waste: Keep solid and liquid waste streams separate to ensure proper disposal.[2]

  • Incompatible Materials: Do not mix waste containing this compound with incompatible chemicals. While specific incompatibilities are unknown, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

2. Waste Container Management:

  • Container Type: Use only approved, leak-proof, and chemically compatible containers for hazardous waste.[2] Plastic containers are often preferred for their durability.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste. The date of initial waste accumulation must also be recorded.[5][6]

  • Container Sealing: Keep the hazardous waste container securely sealed at all times, except when adding waste.[5][6]

3. Temporary Storage in the Laboratory:

  • Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of waste generation.[4][6]

  • Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[5] Ensure secondary containment, such as a spill tray, is in place to manage any potential leaks.[2]

4. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.

  • Contain the spill using an inert absorbent material like sand or vermiculite.[1]

  • Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.[1]

  • Thoroughly clean the spill area.[1]

  • All materials used for spill cleanup must be disposed of as hazardous waste.[7]

5. Final Disposal:

  • Professional Disposal Service: The disposal of hazardous chemical waste must be carried out by a licensed hazardous waste disposal company.[5]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste container.[4]

III. Key Regulatory and Safety Parameters

The following table summarizes general parameters for hazardous waste management in a laboratory setting. Specific limits may vary based on local and institutional regulations.

ParameterGuideline
Waste Accumulation Time Limit in SAA Up to 12 months, provided accumulation limits are not exceeded.[4][6]
Maximum Accumulation Volume in SAA Typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[4][6]
Container Weight Limit Recommended maximum of 15 kg for manual handling.[5]

IV. Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Temporary Storage cluster_3 Final Disposal A Generate Waste (this compound) B Segregate Solid & Liquid Waste A->B Spill Spill Occurs? A->Spill C Collect in Designated Hazardous Waste Container B->C D Use Approved, Leak-Proof Container C->D E Label Container Clearly: 'Hazardous Waste', Chemical Name, Date D->E F Keep Container Securely Sealed E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Ensure Secondary Containment G->H I Contact Environmental Health & Safety (EHS) H->I J Arrange for Pickup by Licensed Disposal Company I->J K Ensure Regulatory Compliance (e.g., RCRA) J->K Spill->B No Cleanup Follow Spill Management Protocol Spill->Cleanup Yes Cleanup->C

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.

References

Safe Handling and Disposal of 5-Aminopyridazin-3(2H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 5-Aminopyridazin-3(2H)-one in a laboratory setting. The recommendations provided are based on general best practices for handling solid, powdered chemicals of unknown or uncertain toxicity, due to the absence of a specific Safety Data Sheet (SDS) for this compound. A thorough risk assessment should be conducted by qualified personnel before beginning any work.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorTo prevent inhalation of fine dust particles.
Hand Protection Nitrile gloves (minimum thickness of 4 mil)To prevent direct skin contact. Double-gloving is recommended.
Eye Protection Chemical safety goggles and a face shieldTo protect eyes and face from splashes or airborne particles.
Body Protection A fully buttoned laboratory coat and disposable sleevesTo protect skin and clothing from contamination.
Foot Protection Closed-toe shoesTo protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for safely handling this compound from receipt to use in experiments.

2.1. Receiving and Unpacking

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Transport: Use a secondary container to transport the chemical to the designated storage area.

  • Unpacking: Unpack the chemical inside a certified chemical fume hood.

2.2. Storage

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Container: Keep the container tightly closed and clearly labeled.

  • Inventory: Maintain an accurate inventory of the chemical.

2.3. Weighing and Preparation of Solutions

  • Location: All weighing and solution preparation must be conducted inside a chemical fume hood.

  • Equipment: Use dedicated spatulas and weighing boats.

  • Technique: To minimize dust generation, gently scoop the powder instead of pouring it.

  • Spill Control: Have a spill kit readily available within the fume hood.

2.4. Experimental Use

  • Containment: Conduct all experimental procedures involving this compound within a chemical fume hood.

  • Monitoring: Be vigilant for any signs of reaction or release.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste Type Disposal Procedure
Unused/Expired Chemical Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it down the drain or in regular trash.
Contaminated Labware (e.g., gloves, weighing boats, pipette tips) Collect in a designated, sealed, and clearly labeled hazardous waste bag.
Contaminated Solvents Collect in a designated, sealed, and clearly labeled hazardous waste container.

Emergency Procedures

4.1. Spills

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your supervisor and the EHS office.

  • Contain: If safe to do so, use a chemical spill kit to contain the spill. Do not attempt to clean up a large spill without proper training and PPE.

4.2. Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Package receive->inspect store Store in Designated Area inspect->store weigh Weigh Chemical store->weigh prepare Prepare Solution weigh->prepare experiment Conduct Experiment prepare->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminopyridazin-3(2h)-one
Reactant of Route 2
5-Aminopyridazin-3(2h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.